JM6
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-32-19-10-9-18(14-20(19)33-2)35(30,31)25-23-24-22(16-7-6-8-17(13-16)27(28)29)21(34-23)15-26-11-4-3-5-12-26/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZLMMDVJOGGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)CN3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123367 | |
| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008119-83-2 | |
| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008119-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
JMJD6:What is the function of JMJD6 in histone modification?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Jumonji domain-containing 6 (JMJD6) is a fascinating and somewhat enigmatic enzyme that has garnered significant attention for its diverse roles in cellular processes, including transcriptional regulation, RNA splicing, and DNA repair. As a member of the JmjC domain-containing family of 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases, JMJD6 possesses dual enzymatic activities that directly impact the histone code: histone arginine demethylation and lysyl hydroxylation.[1][2] This technical guide provides a comprehensive overview of JMJD6's function in histone modification, detailing its enzymatic activities, specific substrates, and involvement in key signaling pathways. The guide also presents experimental methodologies and quantitative data to support further research and drug development efforts targeting this intriguing protein.
Core Functions of JMJD6 in Histone Modification
JMJD6's influence on chromatin biology stems from its two primary, yet distinct, enzymatic activities targeting histone proteins.
Histone Arginine Demethylase Activity
JMJD6 was one of the first enzymes reported to catalyze the demethylation of arginine residues on histones, a significant discovery suggesting that, like lysine methylation, arginine methylation is a dynamic and reversible process.[3]
-
Substrates and Products: JMJD6 specifically targets symmetrically and asymmetrically dimethylated arginine 2 of histone H3 (H3R2me2) and arginine 3 of histone H4 (H4R3me2).[3][4] The demethylation reaction converts these repressive marks into their monomethylated forms (H3R2me1 and H4R3me1), which are generally associated with transcriptional activation.[2][4] The enzymatic reaction consumes 2-oxoglutarate and oxygen, producing succinate, carbon dioxide, and formaldehyde as byproducts.[2]
-
Functional Consequences: The removal of the repressive H3R2me2 and H4R3me2 marks by JMJD6 is a crucial step in the activation of gene expression. By altering the histone code, JMJD6 facilitates the recruitment of transcriptional machinery to promoter and enhancer regions.
-
Controversy and Current Standing: It is important to note that the arginine demethylase activity of JMJD6 has been a subject of debate. Some studies have failed to detect this activity in vitro, leading to questions about its physiological relevance.[5] However, other studies have provided evidence for its demethylase function in cellular contexts, particularly in the regulation of specific gene targets.[1][2]
Histone Lysyl Hydroxylase Activity
In addition to its demethylase activity, JMJD6 is a well-established lysyl hydroxylase. This function introduces a hydroxyl group onto specific lysine residues within histone tails.[6][7]
-
Substrates and Products: JMJD6 has been shown to hydroxylate multiple lysine residues on the tails of histones H2A, H2B, H3, and H4.[6][8] This modification, termed 5-hydroxylysine, represents a novel type of histone post-translational modification.
-
Functional Consequences: The hydroxylation of lysine residues by JMJD6 can have significant downstream effects on chromatin dynamics. Notably, this modification can inhibit subsequent post-translational modifications at the same lysine residue, such as acetylation and methylation.[6] This "crosstalk" between histone modifications provides another layer of regulatory complexity, allowing JMJD6 to indirectly control the binding of other effector proteins to histone tails and thereby modulate gene expression.
Quantitative Data on JMJD6 Activity
The following tables summarize the available quantitative data related to JMJD6's enzymatic activity and inhibition.
| Substrate (Peptide) | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Assay Method | Reference |
| BRD2520–559 | JMJD6 | 2.6 ± 1.0 | 0.7 ± 0.2 | 270,000 ± 110,000 | SPE-MS | [9] |
| BRD3463–502 | JMJD6 | 5.5 ± 2.3 | 0.48 ± 0.15 | 87,000 ± 38,000 | SPE-MS | [9] |
| BRD4511–550 | JMJD6 | 2.5 ± 1.0 | 0.47 ± 0.14 | 190,000 ± 80,000 | SPE-MS | [9] |
| LUC7L2267–278 | JMJD6 | - | - | ~200 | MALDI-MS | [9] |
| U2AF6530–46 | JMJD6 | - | - | ~100 | MALDI-MS | [9] |
| RBM3931–42 | JMJD6 | - | - | ~800 | MALDI-MS | [9] |
| Table 1: Steady-State Kinetic Parameters of JMJD6 for Various Peptide Substrates. Note: While these substrates are not exclusively histones, they provide insight into the enzymatic efficiency of JMJD6's hydroxylase activity. Data for histone peptide substrates are not readily available in this format. |
| Inhibitor | Target Activity | IC50 | Assay Method | Reference |
| iJMJD6 (WL12) | Arginine Demethylase | 149.6 ± 34.1 nM | Formaldehyde Release Assay | [10] |
| iJMJD6 (WL12) | Arginine Demethylase | 0.22 µM | Formaldehyde Release Assay | [11] |
| 7p | Arginine Demethylase | 0.681 µM | Not specified | [12] |
| Table 2: IC50 Values of Small Molecule Inhibitors for JMJD6's Arginine Demethylase Activity. |
Signaling Pathways and Logical Relationships
JMJD6's histone modification activities are integrated into broader signaling networks that control gene expression. The following diagrams illustrate key pathways and experimental workflows.
Figure 1: Signaling pathways involving JMJD6 in transcriptional regulation.
Figure 2: Generalized experimental workflows for JMJD6 enzymatic assays.
Detailed Experimental Protocols
In Vitro Histone Demethylase Assay
This protocol is a generalized procedure for assessing the arginine demethylase activity of JMJD6 on histone substrates.
1. Reagents and Materials:
-
Recombinant human JMJD6 protein
-
Methylated histone H3 or H4 peptides (e.g., H3R2me2, H4R3me2) or full-length histones
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM DTT
-
Cofactors: 100 µM (NH₄)₂Fe(SO₄)₂, 1 mM 2-oxoglutarate, 2 mM L-ascorbic acid
-
Quenching Solution: 0.1% Trifluoroacetic acid (TFA)
-
Mass Spectrometer (MALDI-TOF or LC-MS/MS)
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, methylated histone substrate (e.g., 10 µM peptide), and cofactors.
-
Initiate the reaction by adding recombinant JMJD6 (e.g., 1 µM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding an equal volume of quenching solution.
-
Analyze the reaction products by mass spectrometry. A successful demethylation event will result in a mass decrease of 14 Da (for the loss of one methyl group) or 28 Da (for the loss of two methyl groups) from the substrate peptide.[5]
-
Alternatively, the production of formaldehyde can be measured using a coupled enzymatic assay with formaldehyde dehydrogenase, which results in a fluorescent or colorimetric readout.[10]
In Vitro Histone Lysyl Hydroxylase Assay
This protocol outlines a general method for detecting the lysyl hydroxylase activity of JMJD6.
1. Reagents and Materials:
-
Recombinant human JMJD6 protein
-
Unmodified histone H3 or H4 peptides or full-length histones
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM DTT
-
Cofactors: 100 µM (NH₄)₂Fe(SO₄)₂, 1 mM 2-oxoglutarate, 2 mM L-ascorbic acid
-
Quenching Solution: 0.1% Trifluoroacetic acid (TFA)
-
Mass Spectrometer (MALDI-TOF or LC-MS/MS)
2. Procedure:
-
Set up a reaction mixture with the assay buffer, histone substrate (e.g., 10 µM peptide), and cofactors.
-
Start the reaction by adding recombinant JMJD6 (e.g., 1 µM).
-
Incubate the mixture at 37°C for 1-2 hours.
-
Terminate the reaction with the quenching solution.
-
Analyze the products by mass spectrometry. A hydroxylation event will be detected as a mass increase of 16 Da on the substrate peptide.[8][13]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where JMJD6 is bound, providing insights into its target genes.
1. Reagents and Materials:
-
Cells or tissue of interest
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease (for chromatin shearing)
-
JMJD6-specific antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
2. Procedure (Generalized):
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin with a JMJD6-specific antibody or a control IgG overnight.
-
Capture the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for the promoter or enhancer regions of putative target genes.
Conclusion
JMJD6 is a critical epigenetic regulator with dual enzymatic activities that directly modify histones, thereby influencing chromatin structure and gene expression. Its roles as both a histone arginine demethylase and a lysyl hydroxylase place it at a nexus of transcriptional control. The controversial nature of its demethylase activity underscores the need for further rigorous investigation. Understanding the precise mechanisms by which JMJD6 is recruited to specific genomic loci and how its enzymatic activities are regulated will be crucial for elucidating its role in development and disease, and for the development of novel therapeutic strategies targeting this multifaceted enzyme.
References
- 1. Brd4 and JMJD6-associated Anti-pause Enhancers in Regulation of Transcriptional Pause Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions [frontiersin.org]
- 3. JMJD6 is a histone arginine demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lysyl 5-hydroxylation, a novel histone modification, by Jumonji domain containing 6 (JMJD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and structural investigations clarify the substrate selectivity of the 2-oxoglutarate oxygenase JMJD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysyl 5-Hydroxylation, a Novel Histone Modification, by Jumonji Domain Containing 6 (JMJD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Discovery of JMJD6 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Discovery of a new class of JMJD6 inhibitors and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
JMJD6: A Novel Epigenetic Modifier in Tumor Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Jumonji domain-containing 6 (JMJD6) is a fascinating and complex enzyme that has emerged as a critical player in the epigenetic landscape of cancer. Initially identified for its role as a phosphatidylserine receptor, subsequent research has unveiled its multifaceted enzymatic activities, including arginine demethylation, lysyl hydroxylation, and even intrinsic tyrosine kinase activity.[1] These diverse functions allow JMJD6 to modulate a wide array of cellular processes, including gene transcription, RNA splicing, and DNA damage response, ultimately contributing to tumor development and progression.[2][3] This technical guide provides a comprehensive overview of JMJD6's role in oncology, focusing on its enzymatic functions, involvement in key signaling pathways, and its potential as a therapeutic target.
Core Functions and Enzymatic Activities
JMJD6 is a member of the Jumonji C (JmjC) domain-containing family of proteins, which are typically iron (Fe(II)) and 2-oxoglutarate (2-OG)-dependent oxygenases.[1] Its enzymatic activities are central to its role in cancer biology.
-
Arginine Demethylase: JMJD6 was one of the first enzymes demonstrated to reverse arginine methylation on histones.[4] It specifically demethylates histone H3 at arginine 2 (H3R2) and histone H4 at arginine 3 (H4R3).[4] These histone marks are associated with transcriptional repression, and their removal by JMJD6 leads to the activation of target genes.[5] This activity is crucial for its role in regulating the expression of oncogenes.[6]
-
Lysyl Hydroxylase: JMJD6 also functions as a lysyl hydroxylase, modifying both histone and non-histone proteins.[1][7] A key non-histone substrate is the splicing factor U2AF65.[8] By hydroxylating U2AF65, JMJD6 influences alternative splicing, a process frequently dysregulated in cancer.[3] It also hydroxylates histone lysyl residues, a novel post-translational modification that may play a role in epigenetic regulation.[7]
-
Tyrosine Kinase: More recently, JMJD6 has been shown to possess intrinsic tyrosine kinase activity.[1][9] It can phosphorylate histone H2A.X at tyrosine 39 (H2A.XY39ph), a modification linked to DNA damage response and cancer progression.[1][10]
JMJD6 Expression and Clinical Significance in Cancer
Upregulated expression of JMJD6 is a common feature across a wide spectrum of human cancers and is often associated with aggressive tumor phenotypes and poor patient prognosis.[11][12][13]
| Cancer Type | Key Findings on JMJD6 Expression | Associated Clinical Features | Reference |
| Breast Cancer | Higher expression in ER-negative, basal-like, and Claudin-low subtypes. 90% of triple-negative breast cancer tissues show higher JMJD6 levels compared to adjacent normal tissues. | High histological grade, advanced tumor stage, lymph node metastasis, and poor disease-free survival. | [2][11][14] |
| Lung Adenocarcinoma | Significantly higher mRNA and protein levels in tumor tissues compared to corresponding non-tumorous lung tissues (P < 0.001). High expression in 55.2% of 154 patients. | Larger tumor size, higher pathological grade, advanced pT and pN status, and pleural invasion. An independent prognostic factor for poor survival. | [15][16][17] |
| Colon Cancer | Markedly up-regulated in colon adenocarcinomas. | Increased invasiveness, poor differentiation, lymph node metastases, and advanced stage. | [11][13][18] |
| Melanoma | Significantly upregulated in melanoma tissues. | Advanced clinicopathological stage and poor prognosis. | [12] |
| Oral Squamous Cell Carcinoma (OSCC) | Higher expression in carcinoma tissues compared to normal oral epithelia (69% strong staining in OSCC vs. 89% weak staining in normal tissue). | Enriched in cancer stem cells, promoting self-renewal and resistance to chemotherapy. | [11] |
| Ovarian Cancer | Highly expressed in 61.64% of 146 ovarian cancer patients. | Associated with age, clinical stage, and pT/pN status. | [11] |
| Glioma | Up-regulated in about 80% of glioma tissues. | Associated with the proliferation, invasion, and migration of glioma stem cells. | [1] |
Therapeutic Targeting of JMJD6
The critical role of JMJD6 in driving tumorigenesis makes it an attractive therapeutic target.[19] A specific small-molecule inhibitor, iJMJD6, has been developed and has shown promising preclinical activity.[6]
| Compound | Target | In Vitro Activity | Cellular Effects | In Vivo Efficacy | Reference |
| iJMJD6 (WL12) | JMJD6 arginine demethylase activity | IC50 = 0.22 µM / 149.6 ± 34.1 nM | Suppresses proliferation, migration, and invasion in a JMJD6-dependent manner. Represses the expression of oncogenes like Myc and CCND1. | Suppresses tumor growth in multiple cancer cell line- and patient-derived xenograft models. | [5][6][19][20] |
| SKLB325 | JMJD6 | IC50 = 0.78 µM | Induces apoptosis and suppresses proliferation and migration in ovarian cancer cell lines. | Reduces intraperitoneal tumor weight and prolongs survival in tumor-bearing mice. | [1] |
Impact of JMJD6 Knockdown on Cancer Cell Phenotypes
Genetic silencing of JMJD6 using siRNA has been instrumental in elucidating its function in cancer cells, consistently demonstrating its role in promoting malignant phenotypes.
| Cell Line(s) | siRNA Knockdown Efficiency | Phenotypic Effects | Reference |
| HeLa, SMCC7721, MCF7 | >90% knockdown with specific siRNAs | Decreased proliferation, cell cycle arrest at G0/G1, suppressed colony formation, reduced migration and invasion, and induced apoptosis. | [20][21] |
| MDA-MB231, BT-549 | 80% to 100% silencing | Decreased motility and invasion. | [2][22] |
| 22Rv1 (Prostate Cancer) | Not specified | Downregulates AR-V7 mRNA levels, reducing cell viability. | [23] |
| MCF-7 | Not specified | Increased expression of TGF-β1 and TGF-β2. | [2] |
Key Signaling Pathways Modulated by JMJD6
JMJD6 exerts its pro-tumorigenic functions by integrating into and modulating several critical signaling pathways.
The p53 Tumor Suppressor Pathway
JMJD6 acts as a negative regulator of the p53 tumor suppressor pathway. It physically interacts with p53 and hydroxylates it on lysine 382 (K382).[11][13][18] This hydroxylation antagonizes the acetylation of p53 at the same residue, which is known to enhance its transcriptional activity.[11] By inhibiting p53 acetylation, JMJD6 represses the transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis, such as p21 and PUMA.[13][18] Furthermore, JMJD6 promotes the interaction of p53 with its negative regulator, MDM2, although some reports suggest this may be indirect.[24]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a central regulator of cell proliferation, differentiation, and survival. JMJD6 has been shown to enhance MAPK signaling, thereby promoting cancer cell proliferation and invasion.[1][3] One mechanism by which JMJD6 achieves this is through the regulation of alternative splicing of key components of the MAPK pathway, such as p21-activated kinase 1 (PAK1).[3] By controlling the splicing of PAK1, JMJD6 can modulate the downstream activity of the MAPK cascade.
The c-Myc Oncogenic Pathway
The oncoprotein c-Myc is a master transcriptional regulator that drives cell proliferation and tumorigenesis. JMJD6 has been identified as a critical cooperating factor for Myc-driven cancers.[12][25] JMJD6 forms a protein complex with N-Myc and the transcriptional co-activator BRD4.[25] This complex is important for the transcription of Myc target genes, including E2F2, as well as N-Myc and c-Myc themselves, creating a positive feedback loop.[1][25] The interaction with BRD4 and the demethylation of H4R3 at target gene enhancers are key mechanisms by which JMJD6 potentiates Myc's oncogenic activity.[25][26]
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for JMJD6
This protocol describes the general steps for performing ChIP to identify the genomic regions occupied by JMJD6.
Workflow:
Methodology:
-
Crosslinking: Treat cells with 1% formaldehyde for 10-15 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Nuclear Isolation: Lyse the cells using a hypotonic buffer to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in a lysis buffer and shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to JMJD6. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elution: Elute the immunoprecipitated complexes from the beads.
-
Reverse Crosslinking: Reverse the formaldehyde crosslinks by incubating at 65°C overnight with the addition of proteinase K to digest the proteins.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[25][26]
In Vitro Lysyl Hydroxylase Assay
This assay measures the ability of recombinant JMJD6 to hydroxylate a peptide substrate.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant JMJD6, a peptide substrate (e.g., a synthetic peptide corresponding to a region of a known substrate like histone H4 or p53), Fe(II), 2-oxoglutarate, and ascorbate in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Termination: Stop the reaction, typically by adding a quenching solution like EDTA or by heat inactivation.
-
Analysis: Analyze the reaction products to detect the hydroxylation of the peptide substrate. This can be done using:
-
Mass Spectrometry (MALDI-TOF or LC-MS/MS): This is the most direct method to detect the mass shift of +16 Da corresponding to the addition of a hydroxyl group to the peptide.[27][28]
-
Succinate-Glo™ Assay: This assay measures the production of succinate, a co-product of the hydroxylation reaction.[6]
-
In Vitro Arginine Demethylase Assay
This assay quantifies the demethylase activity of JMJD6 on a methylated histone substrate.
Methodology:
-
Reaction Setup: Combine recombinant JMJD6 with a methylated substrate (e.g., core histones or a synthetic peptide with methylated arginine residues like H3R2me2 or H4R3me2s), Fe(II), and 2-oxoglutarate in a reaction buffer.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Detection of Demethylation: The removal of the methyl group can be detected by:
-
Formaldehyde Release Assay: The demethylation reaction releases formaldehyde, which can be quantified using a colorimetric or fluorometric assay.[6]
-
Mass Spectrometry: Similar to the hydroxylase assay, mass spectrometry can detect the mass change in the substrate peptide upon demethylation.
-
Western Blotting: Use antibodies specific to the methylated form of the substrate to detect a decrease in the methylation signal after the reaction.
-
In Vitro Tyrosine Kinase Assay
This assay is designed to measure the phosphorylation of a substrate by JMJD6.
Methodology:
-
Reaction Setup: In a kinase reaction buffer, combine recombinant JMJD6, a substrate protein (e.g., recombinant histone H2A.X), and a phosphate donor (ATP or GTP).[9][10]
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for a set time (e.g., 30-60 minutes).
-
Detection of Phosphorylation:
-
Western Blotting: Use a phospho-specific antibody that recognizes the phosphorylated form of the substrate (e.g., an antibody against phospho-H2A.X Y39).[10]
-
Radiolabeling: Use [γ-³²P]ATP as the phosphate donor and detect the incorporation of the radioactive phosphate into the substrate by autoradiography after SDS-PAGE.
-
Kinase Activity Assays: Utilize commercially available kits that measure ATP consumption or ADP production.
-
Conclusion
JMJD6 is a multifaceted epigenetic modifier with a significant and complex role in tumor development. Its diverse enzymatic activities allow it to regulate gene expression at multiple levels, from histone modification and transcriptional regulation to RNA splicing. The consistent upregulation of JMJD6 in a wide range of cancers and its association with poor prognosis underscore its importance as a driver of malignancy. The development of specific inhibitors like iJMJD6 has provided a valuable tool for both studying its function and exploring its therapeutic potential. Further research into the intricate mechanisms by which JMJD6 contributes to cancer progression will undoubtedly open new avenues for the development of novel and effective anti-cancer therapies.
References
- 1. Frontiers | Role of the Epigenetic Modifier JMJD6 in Tumor Development and Regulation of Immune Response [frontiersin.org]
- 2. JMJD6 is a driver of cellular proliferation and motility and a marker of poor prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JMJD6 promotes melanoma carcinogenesis through regulation of the alternative splicing of PAK1, a key MAPK signaling component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysyl 5-hydroxylation, a novel histone modification, by Jumonji domain containing 6 (JMJD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysyl 5-Hydroxylation, a Novel Histone Modification, by Jumonji Domain Containing 6 (JMJD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JMJD6 regulates histone H2A.X phosphorylation and promotes autophagy in triple-negative breast cancer cells via a novel tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Jumonji domain‐containing protein 6 protein and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the Epigenetic Modifier JMJD6 in Tumor Development and Regulation of Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JMJD6 promotes colon carcinogenesis through negative regulation of p53 by hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of JMJD6 in Breast Tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High expression of JMJD6 predicts unfavorable survival in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High expression of JMJD6 predicts unfavorable survival in lung adenocarcinoma - ProQuest [proquest.com]
- 17. JMJD6 K375 acetylation restrains lung cancer progression by enhancing METTL14/m6A/SLC3A2 axis mediated cell ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JMJD6 Promotes Colon Carcinogenesis through Negative Regulation of p53 by Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. JMJD6 negatively regulates cytosolic RNA induced antiviral signaling by recruiting RNF5 to promote activated IRF3 K48 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. BioKB - CoOccurrence - JMJD6 - MDM2 [biokb.lcsb.uni.lu]
- 25. JMJD6 is a tumorigenic factor and therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. merckmillipore.com [merckmillipore.com]
JMJD6: A Multifaceted Regulator of Gene Expression at the Nexus of Transcription and Splicing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jumonji domain-containing 6 (JMJD6) is a fascinating and somewhat enigmatic enzyme that plays a critical role in the intricate regulation of gene expression. Initially identified for its putative role as a phosphatidylserine receptor, it is now firmly established as a nuclear protein with dual enzymatic activities that place it at the crossroads of gene transcription and alternative splicing. This technical guide provides a comprehensive overview of the current understanding of JMJD6's functions, with a particular focus on its molecular mechanisms, key substrates, and interacting partners. We delve into the quantitative aspects of its regulatory effects, present detailed methodologies for its study, and visualize the complex signaling pathways and experimental workflows in which it participates. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the multifaceted roles of JMJD6 in health and disease.
Introduction: The Dual Nature of JMJD6
JMJD6 is a member of the Jumonji C (JmjC) domain-containing family of proteins, which are typically iron (Fe(II)) and 2-oxoglutarate (2-OG)-dependent dioxygenases. This enzymatic activity allows JMJD6 to catalyze two distinct types of post-translational modifications: lysyl-5-hydroxylation and arginine demethylation. While its lysyl hydroxylase activity is well-established, its role as a histone arginine demethylase has been a subject of some debate in the scientific community.[1][2][3][4][5] These dual functions empower JMJD6 to influence a wide array of cellular processes, from chromatin remodeling and transcriptional control to the fine-tuning of pre-mRNA splicing.[1][2]
The functional importance of JMJD6 is underscored by its involvement in numerous physiological and pathological processes, including embryonic development, hematopoiesis, and cancer.[6][7][8] Its overexpression has been linked to poor prognosis in several cancers, making it an attractive target for therapeutic intervention.[9][10] This guide will dissect the molecular underpinnings of JMJD6's functions in gene transcription and alternative splicing, providing a detailed look at the experimental evidence that has shaped our current understanding.
Role in Gene Transcription
JMJD6 influences gene transcription through multiple mechanisms, primarily centered around its enzymatic activities and its interactions with key transcriptional regulators.
Histone Demethylation and Chromatin Remodeling
One of the initial and most debated functions attributed to JMJD6 is its ability to act as a histone arginine demethylase.[11] It has been reported to specifically demethylate symmetrically dimethylated arginine 3 of histone H4 (H4R3me2s) and asymmetrically dimethylated arginine 2 of histone H3 (H3R2me2a).[1][11][12] These histone marks are generally associated with transcriptionally repressed chromatin. By removing these repressive marks, JMJD6 is thought to facilitate a more open chromatin state, thereby promoting gene expression.[12] However, it is important to note that the arginine demethylase activity of JMJD6 has been contested by some studies, with evidence suggesting that its primary enzymatic function may be lysyl hydroxylation.[13][14]
Regulation of RNA Polymerase II Pause Release
A critical step in transcription elongation is the release of paused RNA Polymerase II (Pol II) from the promoter-proximal region. JMJD6 plays a key role in this process through its interaction with Bromodomain-containing protein 4 (BRD4).[2][15][16] BRD4 is a reader of acetylated histones and is known to recruit the positive transcription elongation factor b (P-TEFb) complex. The current model suggests that at distal enhancers, termed "anti-pause enhancers," the BRD4-JMJD6 complex facilitates the release of P-TEFb from its inhibitory complex with the 7SK small nuclear RNA (snRNA).[15][16][17] JMJD6 is proposed to contribute to this by demethylating both H4R3me2s and the 5'-methyl cap of 7SK snRNA.[1][17] The activated P-TEFb then phosphorylates the C-terminal domain (CTD) of Pol II and the negative elongation factor (NELF), leading to the release of the paused polymerase and productive transcription elongation.[17] More recent evidence also suggests a novel proteolytic function for JMJD6 in cleaving the methylphosphate capping enzyme (MePCE), a core component of the 7SK snRNP complex, to release P-TEFb.
Interaction with Transcription Factors
JMJD6 can also directly influence the activity of various transcription factors. For instance, it has been shown to hydroxylate and negatively regulate the tumor suppressor p53, thereby impacting its transcriptional program. In the context of estrogen receptor-positive (ER+) breast cancer, JMJD6 enhances hormone-induced ER transcriptional activity by promoting RNA Pol II phosphorylation and release from paused sites. It has also been reported to demethylate arginine residues in the estrogen receptor (ERα), promoting its nuclear localization and regulating its non-genomic actions.
Role in Alternative Splicing
JMJD6 is a key regulator of alternative splicing, a process that generates multiple mRNA isoforms from a single gene, thereby expanding the proteomic diversity of the cell. Its role in splicing is intimately linked to its lysyl hydroxylase activity and its interactions with components of the spliceosome.
Hydroxylation of Splicing Factors
The most well-characterized substrate for JMJD6's lysyl hydroxylase activity in the context of splicing is the U2 small nuclear ribonucleoprotein auxiliary factor 65 kDa subunit (U2AF65).[18][19][20][21][22][23][24] U2AF65 is a critical component of the spliceosome that recognizes the polypyrimidine tract at the 3' splice site of introns. JMJD6 hydroxylates specific lysine residues within the arginine-serine-rich (RS) domain of U2AF65.[4][19] This modification is thought to modulate the interaction of U2AF65 with other splicing factors and pre-mRNA, thereby influencing splice site selection and the outcome of alternative splicing events.[19][20][21][23]
Interaction with SR Proteins
Beyond U2AF65, JMJD6 interacts with a number of other serine/arginine-rich (SR) proteins and SR-related proteins, which are key regulators of both constitutive and alternative splicing.[3][4][19][24] These include LUC7L3, SRSF11, and Acinus S'.[3][24] The interaction of JMJD6 with these proteins, often in an RNA-dependent manner, allows it to be recruited to specific pre-mRNAs and influence their splicing patterns.[24]
Regulation of its Own Splicing
Interestingly, JMJD6 has been shown to regulate the splicing of its own pre-mRNA.[7][8][25] The JMJD6 gene can be alternatively spliced to produce different isoforms, with the two most abundant being JMJD6-2 and JMJD6-Ex5.[7][8] These isoforms differ in their C-terminal regions, which affects their protein-protein interaction profiles and their functional activities.[8] For example, JMJD6-2, which contains a poly-serine domain, interacts with many SR-like proteins, while JMJD6-Ex5 interacts with a different set of proteins, including FCP1 and UBF.[8] The autoregulation of its own splicing adds another layer of complexity to the functional landscape of JMJD6.
Quantitative Data on JMJD6 Function
The regulatory effects of JMJD6 on gene expression and alternative splicing have been quantified in several studies. This section summarizes key quantitative findings in a structured format to facilitate comparison and analysis.
| Parameter | Experimental System | Observation | Reference |
| Alternative Splicing Events Regulated by JMJD6 | Knockdown of JMJD6 in HEK293T cells (RASL-Seq) | 515 alternative splicing events showed significant changes in isoform ratio. | [19] |
| Overlap with U2AF65-regulated Splicing | Knockdown of JMJD6 and U2AF65 in HEK293T cells (RASL-Seq) | 383 alternative splicing events were co-regulated by both JMJD6 and U2AF65, representing 74% of JMJD6-regulated events and 67% of U2AF65-regulated events. | [19] |
| Direction of Splicing Regulation by JMJD6 | Knockdown of JMJD6 in HEK293T cells (RASL-Seq) | 378 events showed increased exon skipping, while 137 events showed increased exon inclusion, suggesting a preference for promoting exon inclusion. | [19] |
| Enzymatic Activity Dependence in Splicing | Rescue experiments with wild-type and catalytically inactive JMJD6 | A subset of JMJD6-regulated splicing events was dependent on its enzymatic activity. | [19] |
| Effect of JMJD6 Knockdown on its Own Splicing | siRNA-mediated knockdown of JMJD6 in HEK-293nT cells | Knockdown of JMJD6 favored the production of the jmjd6-Ex5 transcript. | [2] |
Key Signaling Pathways and Experimental Workflows
The complex roles of JMJD6 in transcription and splicing can be better understood through the visualization of the molecular interactions and experimental approaches used to study them.
Regulation of RNA Polymerase II Pause Release
Co-regulation of Alternative Splicing with U2AF65
Experimental Workflow for Studying JMJD6-Protein Interactions
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the functions of JMJD6. While specific buffer compositions and proprietary kit details are best obtained from the primary literature, the following descriptions outline the core principles and steps of each technique.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Principle: Co-IP is used to identify and validate interactions between JMJD6 and its binding partners. An antibody specific to JMJD6 is used to pull down JMJD6 from a cell lysate, and any proteins that are bound to JMJD6 will be co-precipitated.
Methodology Overview:
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to JMJD6. The antibody-protein complexes are then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting protein, or by mass spectrometry for the unbiased identification of novel interactors.
RNA-Seq for Global Analysis of Splicing Changes
Principle: RNA sequencing (RNA-seq) is a powerful technique to globally assess changes in gene expression and alternative splicing upon perturbation of JMJD6 levels (e.g., via siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout).
Methodology Overview:
-
RNA Extraction: Total RNA is extracted from control and JMJD6-depleted cells.
-
Library Preparation:
-
rRNA Depletion/poly(A) Selection: Ribosomal RNA (rRNA), which constitutes the majority of total RNA, is removed, or messenger RNA (mRNA) is enriched by selecting for the poly(A) tail.
-
Fragmentation and cDNA Synthesis: The RNA is fragmented, and reverse transcription is performed to generate complementary DNA (cDNA).
-
Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, followed by PCR amplification to create the final sequencing library.
-
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and bioinformatic tools are used to quantify gene expression levels and identify differential splicing events between the control and JMJD6-depleted samples.
RASL-Seq for Targeted Alternative Splicing Analysis
Principle: RNA-mediated oligonucleotide Annealing, Selection, and Ligation with next-generation sequencing (RASL-seq) is a targeted high-throughput method to quantify the expression of specific splice isoforms.
Methodology Overview:
-
Probe Design: Pairs of oligonucleotide probes are designed to flank specific splice junctions of interest.
-
Annealing and Ligation: The probe pairs are hybridized to total RNA. If the specific splice junction is present, the two probes will be adjacent and can be ligated together.
-
Capture and Amplification: The ligated probes, which are now single DNA molecules, are captured and then amplified by PCR using barcoded primers.
-
Sequencing and Analysis: The amplified products are sequenced, and the abundance of each splice isoform is determined by counting the corresponding sequence reads.
In Vitro Hydroxylation and Demethylation Assays
Principle: These assays are used to directly assess the enzymatic activity of recombinant JMJD6 on specific substrates in a controlled environment.
Methodology Overview:
-
Reaction Setup: Recombinant JMJD6 is incubated with a substrate (e.g., a peptide corresponding to a region of U2AF65 or a histone tail) in a reaction buffer containing the necessary co-factors: Fe(II), 2-oxoglutarate, and ascorbate.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Analysis: The reaction products are analyzed by mass spectrometry to detect the mass shift corresponding to hydroxylation (+16 Da) or demethylation (-14 Da for monomethylarginine, -28 Da for dimethylarginine).
Chromatin Immunoprecipitation (ChIP)
Principle: ChIP is used to determine the genomic regions where JMJD6 or specific histone modifications are located.
Methodology Overview:
-
Cross-linking: Proteins are cross-linked to DNA in living cells using formaldehyde.
-
Chromatin Shearing: The chromatin is isolated and sheared into small fragments, typically by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to JMJD6 or a modified histone is used to immunoprecipitate the corresponding chromatin fragments.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess enrichment at specific genomic loci or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.
Conclusion and Future Directions
JMJD6 is a pivotal regulator of gene expression, operating at the interface of transcription and alternative splicing. Its dual enzymatic activities and its ability to interact with a diverse set of proteins allow it to exert a profound influence on a wide range of cellular processes. The intricate mechanisms by which JMJD6 functions, particularly the ongoing debate surrounding its arginine demethylase activity and the full scope of its lysyl hydroxylase substrates, remain active areas of research.
The established link between JMJD6 and cancer progression has positioned it as a promising therapeutic target. The development of specific small-molecule inhibitors of JMJD6's enzymatic activity holds great potential for novel cancer therapies. Future research will undoubtedly focus on further elucidating the precise molecular mechanisms of JMJD6 action, identifying its full complement of substrates and interacting partners, and exploring the therapeutic potential of targeting this multifaceted enzyme in various disease contexts. This technical guide provides a solid foundation for researchers and drug development professionals to navigate the complexities of JMJD6 biology and contribute to these exciting future endeavors.
References
- 1. alitheagenomics.com [alitheagenomics.com]
- 2. JMJD6 Regulates Splicing of Its Own Gene Resulting in Alternatively Spliced Isoforms with Different Nuclear Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Tandem affinity purification of functional TAP-tagged proteins from human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Jmjd6 cellular localization and testing for its involvement in histone demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical investigations using mass spectrometry to monitor JMJD6-catalysed hydroxylation of multi-lysine containing bromodomain-derived substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alitheagenomics.com [alitheagenomics.com]
- 10. RASL-seq for massively parallel and quantitative analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CLIP-Seq to identify targets and interactions of RNA binding proteins and RNA modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Jmjd6 Cellular Localization and Testing for Its Involvement in Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crestcache.fiu.edu [crestcache.fiu.edu]
- 15. www2.tulane.edu [www2.tulane.edu]
- 16. Biochemical investigations using mass spectrometry to monitor JMJD6-catalysed hydroxylation of multi-lysine containing bromodomain-derived substrates † | Department of Chemistry [chem.ox.ac.uk]
- 17. Computational and Mass Spectrometry-Based Approach Identify Deleterious Non-Synonymous Single Nucleotide Polymorphisms (nsSNPs) in JMJD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RASL-Seq [illumina.com]
- 19. RASL-seq for Massively Parallel and Quantitative Analysis of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JMJD6 and U2AF65 co-regulate alternative splicing in both JMJD6 enzymatic activity dependent and independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Jmjd6 catalyses lysyl-hydroxylation of U2AF65, a protein associated with RNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. protocols.io [protocols.io]
- 25. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the JM6 KMO Inhibitor: Mechanism of Action in the Kynurenine Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Kynurenine Pathway as a Therapeutic Target
The kynurenine pathway (KP) is the principal metabolic route for tryptophan degradation in mammals, producing a host of neuroactive and immunomodulatory metabolites.[1] Imbalances in this pathway have been strongly implicated in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's and Huntington's disease.[2][3] A key regulatory enzyme in this cascade is Kynurenine 3-Monooxygenase (KMO), which is located on the outer mitochondrial membrane and catalyzes the conversion of L-kynurenine (KYN) into 3-hydroxykynurenine (3-HK).[1][4]
KMO sits at a critical bifurcation point; its inhibition shunts the pathway away from the production of potentially neurotoxic downstream metabolites like 3-HK and quinolinic acid (QUIN) and towards the synthesis of the neuroprotective kynurenic acid (KYNA).[1][3][5] This makes KMO an attractive therapeutic target for rebalancing the KP and mitigating neurodegeneration.[3] JM6 is a novel, orally administered small molecule that has been investigated for its KMO-inhibiting properties and potential neuroprotective effects.[2][6] This document provides a detailed technical overview of its proposed mechanism of action, the quantitative data supporting its effects, and the experimental protocols used in its evaluation.
The Kynurenine Pathway (KP)
The KP begins with the conversion of tryptophan by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[3] The resulting kynurenine can be metabolized down two primary branches. The KMO-driven branch leads to the production of 3-HK, and subsequently the excitotoxic NMDA receptor agonist quinolinic acid.[1][7] The alternative branch, catalyzed by kynurenine aminotransferases (KATs), produces kynurenic acid, an antagonist of NMDA and other glutamate receptors, which is considered neuroprotective.[1]
References
- 1. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
- 2. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 6. gladstone.org [gladstone.org]
- 7. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The KMO Inhibitor JM6: A Technical Guide to its Relationship with Ro-61-8048
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the tryptophan metabolism pathway, specifically the kynurenine pathway. It catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxic quinolinic acid. Inhibition of KMO is a promising therapeutic strategy for a range of neurodegenerative disorders, as it can shift the pathway towards the production of the neuroprotective kynurenic acid. This technical guide provides an in-depth analysis of the KMO inhibitor JM6 and its complex relationship with the potent inhibitor Ro-61-8048.
The Prodrug Hypothesis and Controversy
This compound was initially developed as a prodrug of Ro-61-8048, a highly potent KMO inhibitor with poor bioavailability. The rationale was that this compound would be metabolized in vivo to release the active Ro-61-8048, thereby improving its therapeutic potential. However, this relationship has been the subject of scientific debate. A later study challenged the prodrug hypothesis, suggesting that the observed in vivo activity of this compound could be attributed to a small Ro-61-8048 impurity within the this compound preparation rather than enzymatic conversion.[1][2] This guide presents the available data to allow researchers to form an informed perspective.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and Ro-61-8048, facilitating a direct comparison of their biochemical and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity against KMO
| Compound | Target | IC50 | Ki | Species |
| Ro-61-8048 | KMO | 37 nM[3][4][5] | 4.8 nM[3][4] | Human, Rat, Gerbil |
| This compound | KMO | ~4 µM | Not Reported | Not Specified |
Note: The IC50 value for this compound is contested. The reported value of ~4 µM is significantly higher than that of Ro-61-8048, supporting the argument against it being a direct, potent inhibitor.
Table 2: Pharmacokinetic Parameters in Mice
| Compound | Administration | Dose | Cmax (Plasma) | AUC (Plasma) | Brain Penetration |
| Ro-61-8048 | Oral | 0.05 mg/kg | Not Reported | 4300 nM·h[1][2] | Poor |
| This compound | Oral | 10 mg/kg | Not Reported | 4900 nM·h (for detected Ro-61-8048)[1][2] | Poor |
Note: The AUC value for the this compound administration group reflects the measured concentration of Ro-61-8048, which the dissenting study attributes to an impurity.[1][2]
Signaling Pathway and Mechanism of Action
KMO is a key enzyme in the kynurenine pathway, a metabolic route for the degradation of tryptophan. Inhibition of KMO blocks the production of 3-hydroxykynurenine and subsequently quinolinic acid, an excitotoxin. This shunts the pathway towards the formation of kynurenic acid, an antagonist of ionotropic glutamate receptors with neuroprotective properties.
Ro-61-8048 has been described as both a competitive and an allosteric inhibitor of KMO, suggesting a complex interaction with the enzyme.
The Kynurenine Pathway and the site of action for KMO inhibitors.
Experimental Protocols
In Vitro KMO Inhibition Assay (IC50 Determination)
This protocol is a generalized procedure based on commonly cited methodologies for determining the half-maximal inhibitory concentration (IC50) of a test compound against KMO.
1. Materials and Reagents:
-
Recombinant human KMO enzyme
-
KMO assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test compounds (this compound, Ro-61-8048) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds (this compound and Ro-61-8048) in KMO assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add the following to each well:
-
KMO assay buffer
-
Diluted test compound or vehicle (for control wells)
-
Recombinant KMO enzyme solution
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
3. Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (V_i / V_0)) Where V_i is the reaction velocity in the presence of the inhibitor and V_0 is the reaction velocity in the absence of the inhibitor.
Quantification of 3-Hydroxykynurenine by HPLC
This method is used to measure the product of the KMO reaction, providing a direct assessment of enzyme activity.
1. Sample Preparation:
-
Perform the KMO enzymatic reaction as described above.
-
Terminate the reaction by adding a quenching solution (e.g., perchloric acid or acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Electrochemical detection is highly sensitive and specific for 3-hydroxykynurenine.[6][7] UV detection can also be used.[8]
-
Quantification: A standard curve is generated using known concentrations of 3-hydroxykynurenine to quantify the amount produced in the enzymatic reaction.
Experimental and Logical Workflows
Workflow for determining the IC50 of KMO inhibitors.
Logical relationship between this compound, Ro-61-8048, and KMO inhibition.
Conclusion
The relationship between this compound and Ro-61-8048 is more complex than a simple prodrug-drug interaction. While Ro-61-8048 is a well-established, potent inhibitor of KMO, the direct inhibitory activity of this compound is weak. The initial hypothesis of this compound acting as a prodrug has been challenged by evidence suggesting that the in vivo effects may be due to contamination with Ro-61-8048. Researchers investigating these compounds should be aware of this controversy and consider the purity of their this compound samples. Further independent studies are warranted to definitively elucidate the metabolic fate of this compound and its true contribution to KMO inhibition in vivo. This guide provides the necessary background and experimental frameworks to aid in such investigations.
References
- 1. Metabolism and pharmacokinetics of this compound in mice: this compound is not a prodrug for Ro-61-8048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 3-hydroxykynurenine in brain by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
An In-depth Technical Guide to the JM6 KMO Inhibitor: Effects on Kynurenic Acid Levels in the Brain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The kynurenine pathway (KP) is a critical route of tryptophan degradation, producing a range of neuroactive metabolites. An imbalance in this pathway, particularly a decrease in the neuroprotective kynurenic acid (KYNA) and an increase in neurotoxic metabolites like quinolinic acid (QUIN), is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's and Huntington's diseases[1][2]. Kynurenine 3-monooxygenase (KMO) is a pivotal enzyme at a key branch point of the KP; its inhibition shunts the pathway towards increased KYNA production[1][3][4]. This guide provides a detailed technical overview of JM6, a small-molecule inhibitor of KMO, and its effects on cerebral KYNA levels. We will delve into its mechanism of action, present quantitative data from preclinical studies, outline experimental protocols, and visualize the underlying biological and experimental processes.
The Kynurenine Pathway and the Role of KMO
The metabolism of tryptophan is predominantly carried out through the kynurenine pathway[5]. The first stable metabolite, kynurenine, stands at a crucial juncture. It can be metabolized down two primary routes:
-
The Neurotoxic Branch: Catalyzed by KMO, kynurenine is converted to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN)[4][5].
-
The Neuroprotective Branch: Through the action of kynurenine aminotransferases (KATs), kynurenine is converted to kynurenic acid (KYNA)[4][6]. KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including the NMDA receptor, and also antagonizes the α7 nicotinic acetylcholine receptor, affording it neuroprotective properties[2][4][7].
Given its position in directing the pathway towards the production of 3-HK and subsequently QUIN, KMO represents a strategic therapeutic target. Inhibition of KMO is hypothesized to decrease the production of neurotoxic metabolites while increasing the available pool of kynurenine for conversion into the neuroprotective KYNA[3][8].
This compound: Mechanism of Action
This compound was initially described as a novel pro-drug of the KMO inhibitor Ro 61-8048[1]. The central hypothesis was that peripheral administration of this compound leads to the inhibition of KMO in the blood and peripheral tissues. This action was expected to increase circulating levels of kynurenine. Due to the fact that this compound and its active form, Ro 61-8048, do not effectively cross the blood-brain barrier, the therapeutic effect is mediated by the active transport of this elevated peripheral kynurenine into the central nervous system (CNS)[1][9]. Once in the brain, astrocytes, which do not express KMO, readily convert the incoming kynurenine into KYNA[2]. This leads to a modest and sustained elevation of brain KYNA levels, which is sufficient to confer neuroprotection and reduce glutamate-mediated excitotoxicity[1].
However, subsequent research has contested the idea that this compound is a prodrug for Ro 61-8048. These studies suggest that the Ro 61-8048 concentrations observed in plasma after this compound administration originate from a small impurity (<0.1%) of Ro 61-8048 within the this compound compound itself[10][11]. In vitro studies showed this compound to be stable under acidic conditions and that Ro 61-8048 was not a product of this compound metabolism[10][11]. Despite this, the therapeutic principle of peripheral KMO inhibition leading to increased brain KYNA remains a valid and attractive strategy[1][9].
References
- 1. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 4. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Role of the kynurenine metabolism pathway in inflammation-induced depression – Preclinical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. kynurenine pathway inhibition: Topics by Science.gov [science.gov]
- 9. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and pharmacokinetics of this compound in mice: this compound is not a prodrug for Ro-61-8048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Measuring JMJD6 Demethylase Activity In Vitro
Introduction
Jumonji domain-containing protein 6 (JMJD6) is a member of the JmjC superfamily of 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases.[1] These enzymes are critical regulators of various cellular processes, including gene expression and RNA splicing.[2][3] While JMJD6 was initially reported to function as a histone arginine demethylase, specifically targeting dimethylated arginine 2 of histone H3 (H3R2me2) and arginine 3 of histone H4 (H4R3me2), this activity has been a subject of considerable scientific debate.[2][4][5]
Numerous studies utilizing advanced analytical techniques, such as high-resolution mass spectrometry, have failed to detect arginine demethylase activity.[6][7][8] Instead, these studies have robustly and consistently identified JMJD6 as a lysyl-5-hydroxylase, modifying lysine residues on various protein substrates, including histones, the splicing factor U2AF65, and p53.[4][6][9][10] Interestingly, some small molecule inhibitors have been developed that reportedly inhibit the "demethylase" activity of JMJD6 preferentially over its hydroxylase function, suggesting the two activities may be distinct and substrate-dependent.[11]
These application notes provide an overview of the methodologies available to measure the in vitro enzymatic activity of JMJD6. Given the controversy, we will focus on the most definitive method—mass spectrometry—which can unambiguously detect both potential demethylation and established hydroxylation events. We will also describe other common demethylase assays and discuss their applicability and potential limitations in the context of JMJD6.
Overview of Assay Principles and Methodologies
Several biochemical methods can be employed to measure the activity of JmjC domain-containing oxygenases. The choice of assay depends on the specific research question, available equipment, and desired throughput.
-
Mass Spectrometry (MS)-Based Assays: This is the most direct and reliable method for characterizing JMJD6 activity. By measuring the precise mass of a peptide substrate before and after the enzymatic reaction, one can directly observe the mass shift corresponding to a specific modification.
-
Demethylation: Results in a mass decrease of 14.02 Da for each methyl group removed (-CH₂).
-
Hydroxylation: Results in a mass increase of 15.99 Da for each hydroxyl group added (+O).[7][12] This method is considered the gold standard as it provides direct evidence of the enzymatic product. Both MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and LC-MS (Liquid Chromatography-Mass Spectrometry) are frequently used.[6][12]
-
-
Formaldehyde Release Assays: JmjC-mediated demethylation reactions produce formaldehyde as a stoichiometric byproduct.[13] This can be quantified using colorimetric or fluorometric reagents. While widely used for other demethylases, this method is indirect and has significant limitations for JMJD6. A positive signal confirms formaldehyde production but does not identify the substrate, and a negative result could mean either no demethylase activity or that the activity is below the detection limit. Given the debate over JMJD6's demethylase function, this assay is not recommended for primary characterization but may be used for inhibitor screening if demethylase activity is first confirmed by another method.
-
Fluorescence-Based Assays: Fluorescence Polarization (FP) is a powerful technique for studying binding events, making it well-suited for high-throughput screening of inhibitors.[14] The assay measures the change in polarization of a fluorescently labeled probe (e.g., a ligand or substrate analog) upon binding to the enzyme. A competitive inhibitor will displace the probe, leading to a decrease in polarization. This method measures inhibitor binding, not direct enzymatic activity.[14]
Quantitative Data Summary
The following tables summarize key quantitative data reported for JMJD6 enzymatic activity and inhibition. Note that most kinetic parameters have been determined for its lysyl-hydroxylase activity.
Table 1: Apparent Steady-State Kinetic Parameters for JMJD6 Hydroxylase Activity
| Substrate/Cofactor | Peptide Sequence/Type | Kmapp (µM) | Catalytic Efficiency (mM-1s-1) | Reference |
|---|---|---|---|---|
| Cofactors | ||||
| 2-Oxoglutarate (2-OG) | Using LUC7L2267–278 peptide | ~31 | N/A | [12] |
| 2-Oxoglutarate (2-OG) | Using BRD4511-550 peptide | ~23 | N/A | [12] |
| Peptide Substrates | ||||
| BRD2520-559 | GGRKRLKANKQKRKRAKDAK | N/A | 270 ± 110 | [15] |
| BRD3463-502 | GGRKRLKANKQKRKRAKDAK | N/A | 87 ± 38 | [15] |
| BRD4511-550 | GGRKRLKANKQKRKRAKDAK | N/A | 190 ± 80 |[15] |
N/A: Not available
Table 2: IC₅₀ Values of Reported JMJD6 Inhibitors
| Inhibitor | Target Activity Reported | IC₅₀ Value | Assay Method | Reference |
|---|---|---|---|---|
| iJMJD6 (WL12) | Arginine Demethylase | 0.22 µM | Not specified | [16] |
| iJMJD6 (WL12) | Arginine Demethylase | 149.6 ± 34.1 nM | Not specified | [11] |
| Compound 7p | Demethylase | 0.681 µM | Not specified |[17][18] |
Detailed Experimental Protocols
Protocol 1: Mass Spectrometry-Based Assay for JMJD6 Activity (Hydroxylation & Demethylation)
This protocol is adapted from methodologies used for definitive JMJD6 characterization and is suitable for detecting both hydroxylation and potential demethylation.[7][12]
A. Materials and Reagents:
-
Recombinant human JMJD6 (e.g., JMJD6Δ363–403 construct, which shows good activity)[9]
-
Peptide Substrate: e.g., H4R3(me2s)₁₋₁₈-biotin for demethylation testing or BRD4₅₁₁₋₅₅₀ for hydroxylation.[7][15]
-
Assay Buffer (50 mM HEPES, pH 7.5)
-
(NH₄)₂Fe(SO₄)₂·6H₂O (Ammonium iron(II) sulfate)
-
2-Oxoglutarate (2-OG)
-
L-Ascorbic acid
-
Quenching Solution (50% Acetonitrile, 0.1% Formic Acid)
-
Solid-Phase Extraction (SPE) C18 tips or plates
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid) or LC-MS equipment
B. Procedure:
-
Prepare a master mix of cofactors in the assay buffer. Final concentrations in the reaction should be:
-
50 µM (NH₄)₂Fe(SO₄)₂
-
100 µM L-Ascorbic acid
-
100 µM 2-OG
-
-
In a microcentrifuge tube or 96-well plate, add the components in the following order at 37°C:
-
Assay Buffer
-
10-50 µM Peptide Substrate
-
Cofactor master mix
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding recombinant JMJD6 to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for 10-60 minutes. Note: For kinetic studies, shorter time points (e.g., 60-90 seconds) are necessary to ensure initial velocity conditions.[12]
-
Stop the reaction by adding an equal volume of Quenching Solution.
-
Sample Cleanup (for MALDI-TOF):
-
Desalt the sample using a C18 SPE tip according to the manufacturer's protocol.
-
Elute the peptide in a small volume of elution buffer (e.g., 70% acetonitrile, 0.1% TFA).
-
-
MS Analysis:
-
For MALDI-TOF: Spot the desalted sample onto a MALDI plate and co-crystallize with the matrix solution. Acquire spectra in the positive ion reflector mode.
-
For LC-MS: Inject the quenched reaction mixture directly into the LC-MS system.
-
-
Data Analysis:
-
Compare the mass spectrum of the enzyme-treated sample to a no-enzyme control.
-
Look for a mass peak corresponding to the substrate mass +15.99 Da (monohydroxylation), +31.98 Da (dihydroxylation), etc.
-
Look for a mass peak corresponding to the substrate mass -14.02 Da (demethylation) or -28.04 Da (didemethylation).[7]
-
Protocol 2: Fluorescence Polarization (FP) Competition Assay for Inhibitor Screening
This protocol describes a general method for screening inhibitors based on their ability to bind to the JMJD6 active site, adaptable from assays for other JmjC demethylases.[14]
A. Materials and Reagents:
-
Recombinant human JMJD6
-
Fluorescently labeled probe (a small molecule known to bind the JMJD6 active site, e.g., a fluorescent analog of 2-OG or a known inhibitor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 0.01% Triton X-100)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Black, low-volume 96- or 384-well plates
-
Plate reader capable of measuring fluorescence polarization
B. Procedure:
-
Determine Probe Binding: First, perform a saturation binding experiment by titrating JMJD6 against a fixed, low concentration of the fluorescent probe (e.g., 5-10 nM) to determine the Kd and the optimal enzyme concentration that gives a stable, high polarization signal.
-
Competition Assay Setup:
-
To each well of the microplate, add the assay buffer containing JMJD6 and the fluorescent probe at their pre-determined optimal concentrations.
-
Add the test compounds at various concentrations (typically a serial dilution). Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for background).
-
-
Incubate the plate at room temperature for 15-30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis:
-
Convert the raw polarization values (mP) to percent inhibition relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value for each test compound.
-
Diagrams and Workflows
Caption: General mechanisms for JMJD6-catalyzed reactions.
References
- 1. Jumonji domain containing protein 6 (Jmjd6) modulates splicing and specifically interacts with arginine–serine-rich (RS) domains of SR- and SR-like proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Jmjd6 Cellular Localization and Testing for Its Involvement in Histone Demethylation | PLOS One [journals.plos.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Frontiers | Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The hydroxylation activity of Jmjd6 is required for its homo-oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Jmjd6 Cellular Localization and Testing for Its Involvement in Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and structural investigations clarify the substrate selectivity of the 2-oxoglutarate oxygenase JMJD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. pnas.org [pnas.org]
- 12. Biochemical investigations using mass spectrometry to monitor JMJD6-catalysed hydroxylation of multi-lysine containing bromodomain-derived substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigenase JMJD3/UTX Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 14. Quantitative Analysis of Histone Demethylase Probes Using Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of a new class of JMJD6 inhibitors and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the JMJD6 Interactome: A Detailed Protocol for Immunoprecipitation-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the immunoprecipitation-mass spectrometry (IP-MS) of Jumonji domain-containing protein 6 (JMJD6). JMJD6 is a bifunctional enzyme with both lysyl hydroxylase and arginine demethylase activities, playing a crucial role in various cellular processes, including RNA splicing, transcriptional regulation, and tumorigenesis.[1][2] Understanding the protein-protein interaction network of JMJD6 is essential for elucidating its biological functions and for the development of novel therapeutic strategies.
Introduction to JMJD6 and its Significance
JMJD6 is a member of the JmjC domain-containing family of 2-oxoglutarate- and Fe(II)-dependent oxygenases.[2] It has been implicated in the regulation of gene expression through post-translational modifications of histones and non-histone proteins.[1] Notably, JMJD6 has been shown to hydroxylate and regulate the activity of key cellular proteins such as the tumor suppressor p53 and the estrogen receptor alpha (ERα).[2][3] Furthermore, JMJD6 interacts with components of the spliceosome, influencing alternative splicing events that can impact cancer-related signaling pathways like the MAPK cascade.[2][4] Given its diverse roles and association with various cancers, including breast cancer, melanoma, and glioma, JMJD6 represents a promising target for drug development.[5][6]
Principle of the Method
Immunoprecipitation-mass spectrometry is a powerful technique to identify proteins that interact with a specific protein of interest (the "bait") within a complex mixture, such as a cell lysate. The method involves using an antibody that specifically recognizes the bait protein to capture it along with its binding partners. This protein complex is then purified and the interacting proteins are identified by mass spectrometry. This protocol outlines the steps for performing IP-MS to identify the interaction partners of JMJD6.
Experimental Protocol: JMJD6 Immunoprecipitation-Mass Spectrometry
This protocol is a synthesis of established methods for IP-MS and specific considerations for JMJD6 based on published studies.[4][7][8][9][10]
Materials:
-
Cell Lines: HeLa or HEK-293T cells are commonly used for JMJD6 IP-MS.[4]
-
Antibodies:
-
Anti-JMJD6 antibody (for endogenous IP) or anti-tag antibody (e.g., anti-FLAG, anti-GFP) for overexpressed tagged JMJD6.
-
IgG control antibody from the same species as the primary antibody.
-
-
Reagents:
-
Cell Lysis Buffer (e.g., RIPA buffer, or a milder buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer (e.g., cell lysis buffer without detergents or a buffer with lower salt concentration).
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5, or SDS-PAGE sample buffer).
-
Protein A/G magnetic beads or agarose beads.
-
PBS (Phosphate-Buffered Saline).
-
-
Equipment:
-
Cell culture equipment.
-
Centrifuge.
-
Magnetic rack (for magnetic beads).
-
End-over-end rotator.
-
Mass spectrometer (e.g., LC-MS/MS system).
-
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture HeLa or HEK-293T cells to 80-90% confluency. For tagged-protein IP, transfect cells with a plasmid expressing tagged JMJD6 (e.g., FLAG-JMJD6 or GFP-JMJD6) 24-48 hours prior to harvesting.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody (anti-JMJD6 or anti-tag) or the IgG control antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg of antibody per 1 mg of protein lysate is recommended.
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on an end-over-end rotator.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer. Each wash should be performed for 5-10 minutes on a rotator. These stringent washing steps are crucial to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the bound proteins from the beads. The elution method will depend on the downstream mass spectrometry sample preparation protocol. Common methods include:
-
Acidic Elution: Add 0.1 M glycine pH 2.5, incubate for 5-10 minutes, and neutralize the eluate with 1 M Tris pH 8.0.
-
SDS-PAGE Sample Buffer Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The proteins can then be separated by SDS-PAGE for in-gel digestion.
-
On-Bead Digestion: This is a common method for MS analysis. The washed beads are resuspended in a digestion buffer (e.g., ammonium bicarbonate) and a protease (e.g., trypsin) is added directly to the beads to digest the proteins.
-
-
-
Mass Spectrometry Analysis:
-
Prepare the eluted or digested protein samples for mass spectrometry. This may involve reduction, alkylation, and desalting steps.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography system (LC-MS/MS).
-
The resulting MS/MS data is then used to identify the proteins in the sample by searching against a protein database.
-
Data Presentation: Known JMJD6 Interacting Proteins
Proteomic screens have identified numerous interacting partners of JMJD6, the majority of which are involved in RNA metabolism, processing, and splicing.[1][4] The following table summarizes some of the key interacting proteins identified in various studies.
| Interacting Protein | Functional Category | Notes |
| Splicing Factors | ||
| U2AF65 | RNA Splicing | A well-validated substrate of JMJD6's lysyl hydroxylase activity.[1][4] |
| SRSF1, SRSF2, SRSF7 | RNA Splicing | Serine/arginine-rich splicing factors. |
| LUC7L2, LUC7L3 | RNA Splicing | Components of the spliceosome. |
| PRPF19 | RNA Splicing | Component of the Prp19 complex involved in splicing. |
| Transcription Factors | ||
| p53 | Tumor Suppressor | JMJD6 hydroxylates p53, negatively regulating its activity.[2] |
| Estrogen Receptor α (ERα) | Nuclear Receptor | JMJD6 demethylates ERα, potentially affecting estrogen signaling in breast cancer.[1] |
| BRD4 | Chromatin Reader | JMJD6 hydroxylates BRD4.[11] |
| Other Proteins | ||
| Csnk2a1, Csnk2b | Protein Kinase | Subunits of Casein Kinase 2. |
| EIF4A3, EIF4G1 | Translation Initiation | Eukaryotic translation initiation factors. |
| DDX3X, DDX5, DDX17 | RNA Helicases | Involved in various aspects of RNA metabolism. |
This table is a compilation from multiple studies and is not exhaustive.
Visualizations
JMJD6 Experimental Workflow
Caption: Workflow for JMJD6 Immunoprecipitation-Mass Spectrometry.
JMJD6 in Signaling Pathways
Caption: JMJD6's role in the p53 and Estrogen Receptor α signaling pathways.
Conclusion
This application note provides a detailed protocol for the successful immunoprecipitation of JMJD6 and subsequent identification of its interacting partners by mass spectrometry. The identification of the JMJD6 interactome is a critical step in understanding its multifaceted roles in cellular physiology and disease. The provided protocol, data summary, and pathway diagrams serve as a valuable resource for researchers investigating JMJD6 biology and for those in the field of drug development targeting this important enzyme. Further optimization of the protocol may be required depending on the specific cell type and experimental conditions.
References
- 1. Frontiers | Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions [frontiersin.org]
- 2. Jumonji domain‐containing protein 6 protein and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifunctional Enzyme JMJD6 Contributes to Multiple Disease Pathogenesis: New Twist on the Old Story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Epigenetic Modifier JMJD6 in Tumor Development and Regulation of Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of the Epigenetic Modifier JMJD6 in Tumor Development and Regulation of Immune Response [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 9. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Label-Free Immunoprecipitation Mass Spectrometry Workflow for Large-scale Nuclear Interactome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Widespread hydroxylation of unstructured lysine-rich protein domains by JMJD6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing JMJD6 Knockout Mouse Models in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to JMJD6 in Cancer
Jumonji domain-containing 6 (JMJD6) is an iron (Fe2+) and α-ketoglutarate (α-KG)-dependent oxygenase that plays a crucial role in various cellular processes through its enzymatic activities, including arginine demethylation and lysine hydroxylation.[1] Emerging evidence has strongly implicated JMJD6 as a significant factor in the development and progression of numerous cancers, including breast, lung, colon, glioma, prostate, melanoma, and liver cancer.[2] Overexpression of JMJD6 is frequently observed in tumor tissues and often correlates with aggressive tumor behavior, metastasis, and poor patient prognosis.[1][3] Its multifaceted role in regulating gene transcription, RNA splicing, and key signaling pathways makes it a compelling target for cancer research and therapeutic development.[1]
JMJD6 exerts its influence on tumorigenesis through various mechanisms, including the regulation of oncogenes such as c-Myc and CCND1.[1] It has been shown to interact with and modulate the activity of critical cancer-related proteins and pathways, including the p53 tumor suppressor pathway, the MAPK signaling cascade, and the estrogen receptor α (ERα) signaling pathway in breast cancer.[4][5][6] Furthermore, JMJD6's interaction with BRD4, a key regulator of gene expression, highlights its role in the transcriptional dysregulation that drives cancer.[7] Given its significant involvement in cancer biology, JMJD6 knockout mouse models serve as invaluable tools for elucidating its precise functions in vivo and for the preclinical evaluation of novel anti-cancer therapies.
Application Notes
JMJD6 knockout mouse models offer a powerful platform to investigate the multifaceted roles of JMJD6 in cancer initiation, progression, and metastasis. These models are instrumental for:
-
Validating JMJD6 as a Therapeutic Target: By observing the effect of JMJD6 deletion on tumor development and growth, researchers can validate its potential as a target for novel cancer therapies. Studies have already shown that knocking down or knocking out JMJD6 can reduce tumor progression in mice.[8][9]
-
Elucidating Mechanisms of Action: These models are crucial for dissecting the molecular pathways through which JMJD6 contributes to cancer. Researchers can study how the absence of JMJD6 affects key cancer-related signaling pathways, such as those involving c-Myc, p53, and MAPK.[4][5][10]
-
Preclinical Efficacy Testing: JMJD6 knockout mice can be utilized in xenograft studies, where human cancer cells are implanted to assess the efficacy of potential therapeutic agents in a JMJD6-deficient environment.
-
Studying Tumor Microenvironment: These models can shed light on how JMJD6 influences the tumor microenvironment, including angiogenesis and immune cell infiltration.
Quantitative Data from JMJD6 Knockout/Knockdown Mouse Models
The following tables summarize quantitative data from published studies utilizing JMJD6 knockout or knockdown mouse models in various cancers.
| Cancer Type | Mouse Model | Genetic Modification | Key Quantitative Findings | Reference |
| Breast Cancer | Orthotopic xenograft (MCF-7 cells) | shRNA knockdown of JMJD6 | Increased tumor growth, mass, and volume in shJMJD6 group compared to control. | [11] |
| Renal Cell Carcinoma | Subcutaneous xenograft (786-O and Caki-1 cells) | CRISPR/Cas9 knockout of JMJD6 | Significantly suppressed tumor growth (size and volume) in JMJD6-KO group. Decreased Ki-67 staining in JMJD6-KO tumors. | [9] |
| Neuroblastoma | Subcutaneous xenograft (SK-N-AS cells) | Doxycycline-inducible shRNA knockdown of JMJD6 | Inhibition of tumor progression and improved mouse survival upon JMJD6 knockdown. | [8] |
Note: Data is often presented graphically in the source literature; these tables provide a summary of the reported effects.
Key Signaling Pathways and Experimental Workflows
JMJD6 and c-Myc/p53 Signaling in Cancer
JMJD6 has been shown to cooperate with the oncogene c-Myc to enhance tumorigenesis. It can suppress Myc-induced apoptosis by inhibiting the expression of p19ARF, which in turn leads to reduced levels of the tumor suppressor p53.[10] This interaction highlights a critical mechanism by which JMJD6 promotes cancer cell survival.
JMJD6 and MAPK Signaling in Melanoma
In melanoma, JMJD6 is often upregulated and contributes to tumor progression by enhancing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] It achieves this by regulating the alternative splicing of PAK1, a key component of the MAPK cascade.[5] This leads to increased melanoma cell proliferation, invasion, and angiogenesis.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Role of the Epigenetic Modifier JMJD6 in Tumor Development and Regulation of Immune Response [frontiersin.org]
- 3. JMJD6 is a driver of cellular proliferation and motility and a marker of poor prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JMJD6 promotes colon carcinogenesis through negative regulation of p53 by hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JMJD6 promotes melanoma carcinogenesis through regulation of the alternative splicing of PAK1, a key MAPK signaling component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JMJD6 Licenses ERα-Dependent Enhancer and Coding Gene Activation by Modulating the Recruitment of the CARM1/MED12 Co-activator Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JMJD6 is a tumorigenic factor and therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenome screening highlights that JMJD6 confers an epigenetic vulnerability and mediates sunitinib sensitivity in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The epigenetic modifier JMJD6 is amplified in mammary tumors and cooperates with c-Myc to enhance cellular transformation, tumor progression, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of JMJD6 in Breast Tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
JMJD6:JMJD6 ELISA kit for protein quantification in cell lysates.
Application Notes and Protocols for JMJD6 ELISA Kit
For Quantification of JMJD6 Protein in Cell Lysates
Introduction
Jumonji domain-containing protein 6 (JMJD6) is a bifunctional enzyme with both arginine demethylase and lysyl-hydroxylase activities.[1][2] It is a member of the Jumonji C (JmjC) domain-containing family of 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenases.[3][4] JMJD6 plays a crucial role in various cellular processes, including the regulation of gene expression through histone demethylation (specifically H3R2me2 and H4R3me2), mRNA splicing by hydroxylating splicing factors like U2AF65, and the regulation of transcription factor activity.[2][4][5]
Dysregulation of JMJD6 has been implicated in the pathogenesis of several diseases, including various cancers where it can influence key signaling pathways such as the p53 and Toll-like receptor (TLR) pathways.[3][4][6] Its involvement in cell proliferation, apoptosis, and immune response regulation makes it a significant target for research and a potential biomarker in drug development.[4][6][7] This ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative measurement of JMJD6 in cell lysates.
Assay Principle
This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate has been pre-coated with a monoclonal antibody specific for JMJD6. Standards and samples are pipetted into the wells, allowing any JMJD6 present to be bound by the immobilized antibody. After washing away unbound substances, a biotin-conjugated antibody specific for JMJD6 is added to the wells. Following another wash, streptavidin conjugated to Horseradish Peroxidase (HRP) is added. After a final wash, a substrate solution is added, and color develops in proportion to the amount of JMJD6 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Caption: Principle of the JMJD6 Sandwich ELISA.
Materials and Reagents
| Materials Provided | Quantity (96 Tests) | Storage |
| JMJD6 Pre-coated Microplate | 1 (12 x 8 wells) | 2-8°C |
| JMJD6 Standard (Lyophilized) | 2 vials | 2-8°C |
| Biotin-conjugated anti-JMJD6 Antibody (100x) | 1 vial | 2-8°C |
| Streptavidin-HRP (100x) | 1 vial | 2-8°C |
| Standard/Sample Diluent | 1 vial | 2-8°C |
| Assay Diluent | 1 vial | 2-8°C |
| Wash Buffer (25x) | 1 vial | 2-8°C |
| TMB Substrate | 1 vial | 2-8°C, Protect from light |
| Stop Solution | 1 vial | 2-8°C |
| Plate Sealers | 4 | RT |
| Materials Required but Not Provided |
| Microplate reader capable of measuring absorbance at 450 nm |
| Pipettes and pipette tips |
| Deionized or distilled water |
| Squirt bottle, manifold dispenser, or automated plate washer |
| Graduated cylinders |
| Tubes for standard dilution and sample preparation |
| Lysis Buffer (e.g., RIPA buffer with protease inhibitors) |
| Protein assay kit (BCA assay recommended)[8] |
Experimental Protocols
Reagent Preparation
Bring all reagents to room temperature before use.
-
1x Wash Buffer: Dilute the 25x Wash Buffer with deionized water. For example, add 20 mL of 25x Wash Buffer to 480 mL of deionized water to prepare 500 mL of 1x Wash Buffer.
-
JMJD6 Standard: Reconstitute the lyophilized standard with Standard/Sample Diluent to create the stock solution. Allow it to sit for 15 minutes with gentle agitation. Prepare a 7-point standard curve by performing serial dilutions of the stock solution in Standard/Sample Diluent. Use the diluent as the zero standard (0 ng/mL).
-
1x Biotin-conjugated Antibody: Dilute the 100x concentrate 1:100 with Assay Diluent shortly before use.
-
1x Streptavidin-HRP: Dilute the 100x concentrate 1:100 with Assay Diluent shortly before use.
Sample Preparation: Cell Lysates
Handle all samples on ice to minimize protein degradation.
-
Cell Collection: For adherent cells, wash with cold PBS, then scrape cells into a tube. For suspension cells, centrifuge to pellet cells and wash with cold PBS. A starting number of 1 x 10^6 cells is recommended.[9]
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA or a non-ionic detergent-based buffer) containing a protease inhibitor cocktail.[9][10] A common starting point is 500 µL of lysis buffer per 1x10^6 cells.[9]
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[10][11]
-
Centrifugation: Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[9][10][11]
-
Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new, clean tube.
-
Protein Quantification: Determine the total protein concentration of the lysate using a detergent-compatible method like the BCA assay. The Bradford assay is not recommended.[9] The target total protein concentration should be at least 1,000 µg/mL.[9]
-
Storage: Use the lysates immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[11]
-
Sample Dilution: Before the assay, dilute the cell lysate with Standard/Sample Diluent to bring the JMJD6 concentration into the linear range of the standard curve. A preliminary experiment running multiple dilutions is recommended to determine the optimal dilution factor.
Assay Workflow
Caption: Step-by-step experimental workflow for the JMJD6 ELISA.
Data Presentation and Analysis
-
Calculate Mean Absorbance: Average the duplicate or triplicate readings for each standard and sample.
-
Subtract Background: Subtract the mean absorbance of the zero standard from all other readings.[12]
-
Generate Standard Curve: Plot the mean absorbance (Y-axis) against the known concentration of the standards (X-axis). Use curve-fitting software to generate a standard curve. A four-parameter logistic (4PL) curve fit is recommended for best results.[12][13] The curve should have an R² value > 0.98.[13]
-
Calculate Sample Concentration: Interpolate the concentration of JMJD6 in your samples from the standard curve using their mean absorbance values.
-
Apply Dilution Factor: Multiply the interpolated concentration by the dilution factor used during sample preparation to obtain the actual concentration of JMJD6 in the original undiluted sample.[12]
Example Data
| Standard Conc. (ng/mL) | Mean Absorbance (450 nm) |
| 40 | 2.451 |
| 20 | 1.682 |
| 10 | 0.955 |
| 5 | 0.510 |
| 2.5 | 0.275 |
| 1.25 | 0.150 |
| 0.625 | 0.101 |
| 0 | 0.052 |
| Sample ID | Dilution Factor | Mean Absorbance | Interpolated Conc. (ng/mL) | Final Conc. (ng/mL) |
| Cell Lysate A | 10 | 0.850 | 8.8 | 88.0 |
| Cell Lysate B | 20 | 1.150 | 12.5 | 250.0 |
Note: The data above is for demonstration purposes only. Actual results will vary.
Performance Characteristics
-
Detection Range: 0.625 ng/mL - 40 ng/mL[1]
-
Sensitivity: Typically < 0.4 ng/mL
-
Specificity: This antibody has been selected for its high specificity for human JMJD6. Cross-reactivity with other species or related proteins has not been fully characterized.
-
Precision:
-
Intra-Assay (within an assay): CV < 10%
-
Inter-Assay (between assays): CV < 12%
-
JMJD6 Signaling Pathway Involvement
JMJD6 can negatively regulate the tumor suppressor p53. It hydroxylates p53 at lysine 382, which antagonizes the acetylation at the same site. This modification promotes the interaction of p53 with its negative regulator, MDMX, leading to the downregulation of p53's transcriptional activity and its tumor-suppressive functions.[3][6]
Caption: Simplified diagram of JMJD6's role in the p53 pathway.
References
- 1. biocompare.com [biocompare.com]
- 2. Frontiers | Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions [frontiersin.org]
- 3. Jumonji domain‐containing protein 6 protein and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of the Epigenetic Modifier JMJD6 in Tumor Development and Regulation of Immune Response [frontiersin.org]
- 5. uniprot.org [uniprot.org]
- 6. Bifunctional Enzyme JMJD6 Contributes to Multiple Disease Pathogenesis: New Twist on the Old Story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. ELISA Protocol [protocols.io]
- 9. raybiotech.com [raybiotech.com]
- 10. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 11. bosterbio.com [bosterbio.com]
- 12. ELISA Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
Silencing JMJD6: A Guide to Studying Gene Function with siRNA Knockdown
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of small interfering RNA (siRNA) to knock down the expression of Jumonji domain-containing 6 (JMJD6). JMJD6 is a bifunctional enzyme with both arginine demethylase and lysyl-hydroxylase activities, implicated in a wide array of cellular processes including gene transcription, RNA splicing, and cellular proliferation.[1][2][3] Its overexpression is associated with the progression and poor prognosis of several cancers, making it a compelling target for therapeutic development.[4][5][6] These protocols are designed to guide researchers in effectively silencing JMJD6 to investigate its role in various biological contexts, with a focus on cancer biology.
Introduction to JMJD6
JMJD6 is a nuclear protein belonging to the JmjC domain-containing family of 2-oxoglutarate- and Fe(II)-dependent oxygenases.[1][5] It plays a crucial role in epigenetic regulation through its enzymatic activities.[7] JMJD6 has been shown to demethylate histone H3 at arginine 2 (H3R2) and histone H4 at arginine 3 (H4R3).[3] Additionally, it acts as a lysyl-hydroxylase, modifying splicing factors such as U2AF65.[3][6] Through these modifications, JMJD6 influences a variety of cellular functions, including:
-
Gene Transcription: JMJD6, in collaboration with BRD4, can regulate the release of paused RNA polymerase II, leading to transcriptional activation.[3]
-
Alternative Splicing: By hydroxylating splicing factors, JMJD6 can modulate pre-mRNA splicing, affecting the production of different protein isoforms.[2][8]
-
Cell Proliferation and Migration: Numerous studies have demonstrated that knockdown of JMJD6 can suppress cancer cell proliferation, motility, and invasion.[9][10]
-
Signaling Pathways: JMJD6 is involved in several key signaling pathways, including the p53, MAPK, and Wnt/β-catenin pathways.[4][5][11]
Given its multifaceted roles, particularly in oncology, siRNA-mediated knockdown of JMJD6 is a powerful tool to dissect its specific functions in cellular and disease models.
Data on the Effects of JMJD6 siRNA Knockdown
The following tables summarize quantitative data from various studies on the functional consequences of JMJD6 knockdown in different cancer cell lines.
Table 1: Effects of JMJD6 siRNA Knockdown on Cell Proliferation and Viability
| Cell Line | Assay | Result | Fold Change/Percentage | Reference |
| MDA-MB-231 (Breast Cancer) | WST-1 Proliferation Assay | Decreased Proliferation | ~40-60% decrease | [9] |
| MCF-7 (Breast Cancer) | Cell Viability Assay | Increased Proliferation | ~1.5 fold increase | [12] |
| ADSCs (Adipose-derived stem cells) | Cell Proliferation Assay | Increased Proliferation | S phase: 20.3% vs 8.9% (control) | [13] |
Table 2: Effects of JMJD6 siRNA Knockdown on Cell Migration and Invasion
| Cell Line | Assay | Result | Fold Change/Percentage | Reference |
| MDA-MB-231 (Breast Cancer) | Boyden-Chamber Motility Assay | Decreased Motility | ~40-70% decrease | [9] |
| MDA-MB-231 (Breast Cancer) | Boyden-Chamber Invasion Assay | Decreased Invasion | ~60-80% decrease | [9] |
| MCF-7 (Breast Cancer) | Wound Healing Assay | Increased Migration | ~1.8 fold increase | [12] |
| ADSCs (Adipose-derived stem cells) | Migration Assay | Increased Motility | Not specified | [13][14] |
Table 3: Effects of JMJD6 siRNA Knockdown on Alternative Splicing
| Cell Line | Gene/Event | Result | Quantitative Change | Reference |
| HEK293T | Global Splicing Events | 515 events altered | 14% of total events | [2] |
| HEK293T | Exon Skipping vs. Inclusion | Preferential Exon Skipping | 378 events (skipping) vs. 137 (inclusion) | [2] |
| HeLa | MGEA6 gene | Increased Exon 19 Skipping | Significant increase in -ex19 isoform | [4] |
| BE2C (Neuroblastoma) | GLS gene | Altered GAC/KGA isoform ratio | Not specified | [15] |
Experimental Protocols
This section provides detailed protocols for the siRNA-mediated knockdown of JMJD6 in cultured mammalian cells.
Protocol 1: siRNA Transfection for JMJD6 Knockdown
This protocol provides a general guideline for transiently transfecting siRNA into adherent cancer cell lines. Optimization of parameters such as siRNA concentration, cell density, and transfection reagent volume is recommended for each new cell line.
Materials:
-
JMJD6-specific siRNA duplexes (validated sequences are recommended)
-
Non-targeting (scrambled) siRNA control
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium with serum and antibiotics
-
6-well tissue culture plates
-
Adherent cells of interest (e.g., MCF-7, MDA-MB-231)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete culture medium.
-
Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent.[16]
-
-
Preparation of siRNA-Lipid Complexes (for one well):
-
Solution A: Dilute 20-80 pmol of JMJD6 siRNA or non-targeting control siRNA into 100 µL of Opti-MEM™ medium. Mix gently.
-
Solution B: Dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently by pipetting up and down and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[5]
-
-
Transfection:
-
Carefully remove the culture medium from the cells and wash once with 2 mL of Opti-MEM™ medium.
-
Aspirate the wash medium.
-
Add 0.8 mL of Opti-MEM™ to the tube containing the siRNA-lipid complexes. Mix gently.
-
Overlay the 1 mL mixture onto the washed cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[5]
-
-
Post-Transfection:
-
After the incubation period, add 1 mL of complete culture medium containing 2x the normal concentration of serum and antibiotics without removing the transfection mixture.
-
Incubate for an additional 24-72 hours, depending on the experimental endpoint.
-
The efficiency of knockdown should be assessed at the mRNA level (RT-qPCR) and protein level (Western blot) 48-72 hours post-transfection.
-
Protocol 2: Analysis of JMJD6 Knockdown Efficiency by RT-qPCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for JMJD6 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At 48 hours post-transfection, harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for JMJD6 and the housekeeping gene, and qPCR master mix.
-
Perform qPCR using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of JMJD6 mRNA in knockdown samples compared to the non-targeting control.
-
Protocol 3: Analysis of JMJD6 Knockdown Efficiency by Western Blot
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against JMJD6
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: At 72 hours post-transfection, lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-JMJD6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal loading.
-
Visualizations of Pathways and Workflows
The following diagrams illustrate key signaling pathways involving JMJD6 and a typical experimental workflow for studying JMJD6 function using siRNA.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. academic.oup.com [academic.oup.com]
- 3. Guidelines for transfection of siRNA [qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. JMJD6 Regulates Splicing of Its Own Gene Resulting in Alternatively Spliced Isoforms with Different Nuclear Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jumonji domain containing protein 6 (Jmjd6) modulates splicing and specifically interacts with arginine–serine-rich (RS) domains of SR- and SR-like proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JMJD6 is a driver of cellular proliferation and motility and a marker of poor prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Jumonji domain‐containing protein 6 protein and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Histone demethylase JMJD6 regulates cellular migration and proliferation in adipose-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone demethylase JMJD6 regulates cellular migration and proliferation in adipose-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic reprogramming of cancer cells by JMJD6-mediated pre-mRNA splicing associated with therapeutic response to splicing inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Jumonji domain containing protein 6 (Jmjd6) modulates splicing and specifically interacts with arginine-serine-rich (RS) domains of SR- and SR-like proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JMJD6 Chromatin Immunoprecipitation (ChIP) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jumonji domain-containing protein 6 (JMJD6) is a ferrous iron (Fe2+) and 2-oxoglutarate (2OG)-dependent oxygenase with diverse roles in cellular processes. It functions as a histone arginine demethylase, specifically targeting histone H3 at arginine 2 (H3R2) and histone H4 at arginine 3 (H4R3).[1][2][3] This enzymatic activity suggests a critical role for JMJD6 in epigenetic regulation and chromatin remodeling.[2] Furthermore, JMJD6 is implicated in the regulation of transcription, pre-mRNA splicing, and DNA damage response.[4][5] Its interaction with key transcriptional regulators like Bromodomain-containing protein 4 (BRD4) highlights its importance in controlling gene expression.[6][7]
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interaction of proteins, such as JMJD6, with specific genomic regions. This document provides detailed application notes and a comprehensive protocol for performing a ChIP assay to identify JMJD6 binding sites on chromatin.
Data Presentation
Table 1: Summary of JMJD6 ChIP-Seq and ChIP-qPCR Data
| Cell Line | Experimental Condition | Target Genes/Genomic Regions Identified | Quantitative Finding | Reference |
| MCF7 | Estrogen-induced | Enhancers of estrogen target genes (e.g., FOXC1, SIAH2, GREB1, SMAD7) | Significant increase in JMJD6 binding upon estrogen treatment.[8] | [8] |
| Oral Squamous Carcinoma Cells | --- | IL4 promoter | JMJD6 binds to the promoter of IL4 to induce its transcription.[4] | [4] |
| Neuroblastoma Cells | --- | E-box region of the JMJD6 gene promoter | N-Myc and c-Myc bind to the JMJD6 promoter, upregulating its expression.[7] | [7] |
| HeLa | iJMJD6 treatment | Enhancers of c-Myc, N-myc, and CCND1 | Increased H4R3me2(s) occupancy on JMJD6-bound enhancers upon treatment with a JMJD6 inhibitor.[9] | [9] |
| Breast Cancer Cells | --- | Neighborhood of co-regulated cell cycle genes | JMJD6 occupancy confirmed by ChIP-PCR in the vicinity of genes co-regulated with EZH2.[10] | [10] |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay for JMJD6
This protocol is a synthesis of established ChIP methodologies and can be adapted for various cell types.[11][12][13] Optimization of specific steps, such as sonication and antibody concentration, is recommended for each experimental system.[14]
Materials:
-
Cell Culture: Adherent or suspension cells expressing JMJD6.
-
Reagents for Crosslinking and Lysis:
-
Formaldehyde (37% solution)
-
Glycine (1.25 M)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Protease Inhibitor Cocktail
-
Cell Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, plus protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Sodium Deoxycholate, 0.5% N-lauroylsarcosine, plus protease inhibitors)
-
-
Chromatin Shearing:
-
Sonicator (probe or water bath)
-
-
Immunoprecipitation:
-
Anti-JMJD6 Antibody (ChIP-validated)
-
Normal Rabbit or Mouse IgG (Isotype control)
-
Protein A/G magnetic beads or agarose beads
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)
-
-
Washing and Elution:
-
Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 150 mM NaCl)
-
High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 500 mM NaCl)
-
LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl, pH 8.1)
-
TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
-
Reverse Crosslinking and DNA Purification:
-
NaCl (5 M)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
DNA purification kit or Phenol:Chloroform extraction and ethanol precipitation
-
Procedure:
-
Cell Crosslinking:
-
Grow cells to 80-90% confluency.
-
Add formaldehyde to a final concentration of 1% directly to the culture medium.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Nuclei Isolation:
-
Scrape cells in ice-cold PBS containing protease inhibitors.
-
Pellet cells by centrifugation and resuspend in Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Pellet the nuclei by centrifugation and resuspend in Nuclear Lysis Buffer.
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear chromatin to an average size of 200-1000 bp. Optimal sonication conditions must be determined empirically.
-
After sonication, centrifuge to pellet cell debris. The supernatant contains the soluble chromatin.
-
-
Immunoprecipitation:
-
Take an aliquot of the sheared chromatin as "input" and store at -20°C.
-
Dilute the remaining chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Add the anti-JMJD6 antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. Use an equivalent amount of IgG as a negative control.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer. Perform each wash for 5-10 minutes at 4°C with rotation.
-
-
Elution:
-
Elute the chromatin complexes from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.
-
Separate the eluate from the beads.
-
-
Reverse Crosslinking:
-
Add NaCl to the eluted samples and the input to a final concentration of 0.2 M.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde crosslinks.
-
-
DNA Purification:
-
Treat the samples with RNase A for 30 minutes at 37°C, followed by Proteinase K for 2 hours at 45°C.
-
Purify the DNA using a commercial DNA purification kit or by phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
-
Visualizations
Caption: Workflow of the JMJD6 Chromatin Immunoprecipitation (ChIP) Assay.
Caption: JMJD6-mediated Transcriptional Regulation at Chromatin.
References
- 1. JMJD6 is a histone arginine demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Jumonji domain‐containing protein 6 protein and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JMJD6 - Wikipedia [en.wikipedia.org]
- 6. frontiersin.org [frontiersin.org]
- 7. JMJD6 is a tumorigenic factor and therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JMJD6 Licenses ERα-Dependent Enhancer and Coding Gene Activation by Modulating the Recruitment of the CARM1/MED12 Co-activator Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Both EZH2 and JMJD6 regulate cell cycle genes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epigenome-noe.net [epigenome-noe.net]
- 12. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
JM6 as a KMO Inhibitor: A Critical Review and Protocol for Oral Administration in Mice
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction to JM6 and the Kynurenine Pathway
The kynurenine pathway (KP) is the primary metabolic route of tryptophan degradation in mammals and plays a crucial role in various physiological and pathological processes, including neurodegeneration, inflammation, and immunology.[1] Kynurenine 3-monooxygenase (KMO) is a key enzyme in this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine (3-HK). Inhibition of KMO is a therapeutic strategy aimed at reducing the production of potentially neurotoxic downstream metabolites, such as 3-HK and quinolinic acid, while increasing the levels of the neuroprotective metabolite kynurenic acid (KYNA).[1][2]
This compound (3,4-dimethoxy-N-(4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)thiazol-2-yl)benzenesulfonamide) was initially described as a novel prodrug of the KMO inhibitor Ro-61-8048.[3] It was proposed that oral administration of this compound would lead to the slow release of Ro-61-8048, providing sustained KMO inhibition and therapeutic benefits in mouse models of neurodegenerative diseases like Huntington's and Alzheimer's disease.[3][4]
However, a subsequent and more detailed investigation into the metabolism and pharmacokinetics of this compound in mice presented contradictory findings.[5][6] This study concluded that this compound is not a prodrug for Ro-61-8048, is not a potent KMO inhibitor itself, and that the therapeutic effects observed in the initial studies were likely attributable to a small (<0.1%) impurity of Ro-61-8048 present in the this compound compound used.[5][6] This highlights the critical importance of compound purity and thorough pharmacokinetic and metabolic profiling in preclinical drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data reported in the literature for this compound and Ro-61-8048. It is crucial to interpret this data in the context of the conflicting findings regarding this compound's activity.
| Parameter | Value | Species | Administration | Source |
| This compound | ||||
| Dose (Chronic) | 7.5 or 25 mg/kg/day | Mouse (R6/2 model) | Oral (p.o.) | [3] |
| Dose (Chronic) | 75 mg/kg/day | Mouse (APPtg model) | Oral (p.o.) | [3] |
| Dose (Acute) | 300 mg/kg | Mouse (Wild-type) | Oral (p.o.) | [3] |
| Plasma Concentration (5h post-dose) | 39.1 ± 13.2 µM | Mouse | 300 mg/kg p.o. | [3] |
| Brain Concentration (5h post-dose) | 119 ± 46 nM | Mouse | 300 mg/kg p.o. | [3] |
| IC50 for KMO | ~4 µM | - | - | [3] |
| Ro-61-8048 | ||||
| Plasma Concentration (from this compound dose) | 7.2 ± 0.8 µM | Mouse | 300 mg/kg this compound p.o. | [3] |
| Brain Concentration (from this compound dose) | 18 ± 5 nM | Mouse | 300 mg/kg this compound p.o. | [3] |
| IC50 for KMO | 37 nM | - | - | [3] |
| Pharmacokinetic Comparison | ||||
| Ro-61-8048 AUCinf (0.05 mg/kg Ro-61-8048 alone) | 4310 nMhr | Mouse | Oral (p.o.) | [5] |
| Ro-61-8048 AUCinf (0.05 mg/kg Ro-61-8048 + 10 mg/kg this compound) | 4925 nMhr | Mouse | Oral (p.o.) | [5] |
Experimental Protocols
Oral Administration of this compound in Mice (Based on Initial Studies)
This protocol is provided for historical context and for researchers intending to replicate or investigate the initial findings. Extreme caution is advised regarding the purity of the this compound compound.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methyl cellulose)[7]
-
Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip for adult mice)[7][8]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve this compound in the chosen vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL).
-
Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the precise volume of the dosing solution to be administered. The volume can range from 5 to 20 mL/kg.[8][9]
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.[8][10]
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach.[8][10]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The mouse should swallow the tube. Do not force the needle. If resistance is met, withdraw and reinsert.[10][11]
-
Once the needle is in the esophagus, advance it to the predetermined depth.[8]
-
Slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress, such as labored breathing, immediately after the procedure and for a period afterward.[9]
-
Pharmacokinetic Analysis
To address the controversy surrounding this compound, a thorough pharmacokinetic study is essential.
Workflow:
-
Compound Administration: Administer this compound (and/or Ro-61-8048 as a control) to mice via the intended route (e.g., oral gavage).
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentrations of this compound and potential metabolites (including Ro-61-8048) in plasma using a validated analytical method such as LC-MS/MS.[5]
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Kynurenine Pathway and KMO Inhibition
References
- 1. Targeted Deletion of Kynurenine 3-Monooxygenase in Mice: A NEW TOOL FOR STUDYING KYNURENINE PATHWAY METABOLISM IN PERIPHERY AND BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted deletion of kynurenine 3-monooxygenase in mice: a new tool for studying kynurenine pathway metabolism in periphery and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KMO inhibitor drug improves lifespan of Huntington's disease mice – HDBuzz [en.hdbuzz.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and pharmacokinetics of this compound in mice: this compound is not a prodrug for Ro-61-8048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. m.youtube.com [m.youtube.com]
Quantitative Determination of JM6 and Ro-61-8048 in Plasma using LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
JM6, a kynurenine-3-monooxygenase (KMO) inhibitor, has been a subject of interest in neurodegenerative disease research. It was initially investigated as a potential prodrug for another KMO inhibitor, Ro-61-8048. The kynurenine pathway is a critical metabolic route for tryptophan, and its dysregulation has been implicated in various neurological disorders. Inhibition of KMO is a therapeutic strategy aimed at reducing the production of neurotoxic metabolites while increasing the levels of the neuroprotective kynurenic acid.
Accurate quantification of this compound and its potential metabolite, Ro-61-8048, in plasma is crucial for pharmacokinetic studies, efficacy evaluation, and understanding the in vivo behavior of these compounds. This document provides a detailed protocol for the simultaneous measurement of this compound and Ro-61-8048 in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Signaling Pathway Context
The therapeutic rationale for inhibiting KMO lies within the kynurenine pathway, a branch of tryptophan metabolism. Inhibition of KMO is intended to shift the pathway's balance away from the production of the neurotoxin 3-hydroxykynurenine (3-HK) and subsequently quinolinic acid, an NMDA receptor agonist, and towards the synthesis of kynurenic acid, a neuroprotectant.
Figure 1: Simplified Kynurenine Pathway and the inhibitory action of this compound/Ro-61-8048 on KMO.
Experimental Protocols
This section details the methodology for the quantification of this compound and Ro-61-8048 in plasma samples.
Materials and Reagents
-
This compound reference standard
-
Ro-61-8048 reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound or Ro-61-8048)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, mouse, rat)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
-
Thaw : Thaw plasma samples on ice.
-
Aliquot : Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Spike IS : Add 10 µL of the internal standard working solution.
-
Precipitate : Add 150 µL of ice-cold acetonitrile.
-
Vortex : Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, then re-equilibrate |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 519.2 | To be determined | To be optimized | 100 |
| Ro-61-8048 | 422.1 | To be determined | To be optimized | 100 |
| Internal Standard | To be determined | To be determined | To be optimized | 100 |
Note: The specific product ions and collision energies for this compound and Ro-61-8048 need to be determined by infusing the pure compounds into the mass spectrometer and optimizing the fragmentation.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (≤20% CV) and accuracy (±20% of nominal). Signal-to-noise ratio > 10. |
| Upper Limit of Quantitation (ULOQ) | The highest concentration on the calibration curve with acceptable precision (≤15% CV) and accuracy (±15% of nominal). |
| Accuracy & Precision | Intra- and inter-day precision (CV) ≤ 15% (≤20% at LLOQ). Accuracy (relative error) within ±15% (±20% at LLOQ). Assessed at LLOQ, low, mid, and high QC levels. |
| Recovery | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | Assessed to ensure that matrix components do not interfere with the quantification. |
| Stability | Analyte stability evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and post-preparative. |
Data Presentation
The following tables present example quantitative data that would be generated during a pharmacokinetic study.
Table 1: Pharmacokinetic Parameters of this compound and Ro-61-8048 in Mouse Plasma
| Compound | Dose (mg/kg, p.o.) | Time (hr) | Plasma Concentration (µM) |
| This compound | 300 | 5 | 39.1 ± 13.2 |
| Ro-61-8048 | 300 (from this compound) | 5 | 7.2 ± 0.8 |
Data from a study in wild-type mice.[1]
Table 2: Example Bioanalytical Method Validation Summary
| Parameter | This compound | Ro-61-8048 |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| LLOQ (ng/mL) | 1 | 1 |
| ULOQ (ng/mL) | 1000 | 1000 |
| Intra-day Precision (CV%) | ≤ 10% | ≤ 12% |
| Inter-day Precision (CV%) | ≤ 13% | ≤ 14% |
| Intra-day Accuracy (%) | 90 - 110% | 88 - 112% |
| Inter-day Accuracy (%) | 87 - 113% | 86 - 114% |
| Mean Recovery (%) | 92.5 | 89.8 |
Note: The data in Table 2 is illustrative and represents typical performance for a validated LC-MS/MS method.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to data analysis.
Figure 2: Workflow for the bioanalysis of this compound and Ro-61-8048 in plasma.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of this compound and Ro-61-8048 in plasma. Proper method validation is essential to ensure the generation of high-quality data for pharmacokinetic and other drug development studies. The provided protocol and validation guidelines serve as a comprehensive resource for researchers in this field.
References
Application Notes and Protocols for Assessing Behavioral Outcomes of JM6 KMO Inhibitor in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JM6 is a novel small-molecule inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the tryptophan-metabolizing kynurenine pathway.[1] KMO inhibition represents a promising therapeutic strategy for neurodegenerative disorders by shifting the kynurenine pathway towards the production of the neuroprotective metabolite kynurenic acid (KYNA) and away from the neurotoxic 3-hydroxykynurenine (3-HK) and quinolinic acid.[2] this compound is reported to act as a prodrug for the active KMO inhibitor Ro 61-8048.[1] Notably, this compound and Ro 61-8048 do not readily cross the blood-brain barrier; their therapeutic effects are believed to stem from peripheral KMO inhibition, which increases circulating kynurenine that can then enter the brain and be converted to KYNA.[1][3]
These application notes provide a comprehensive overview of the use of this compound in preclinical mouse models, with a focus on assessing behavioral outcomes relevant to neurodegenerative diseases such as Alzheimer's and Huntington's disease. Detailed protocols for drug administration and key behavioral assays are provided to facilitate the design and execution of robust in vivo studies.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound and its active metabolite, Ro 61-8048, in mouse models of neurodegenerative diseases.
Table 1: Effects of this compound on Kynurenine Pathway Metabolites in an Alzheimer's Disease Mouse Model (APPtg)
| Parameter | Wild-Type Control | APPtg Control | APPtg + this compound (75 mg/kg/day p.o. for 120 days) |
| Cortical KYNA (pmol/mg protein) | ~1.8 | ~1.2 | ~1.9** |
| Plasma KYNA (nM) | ~40 | ~25 | ~45** |
| Cortical KMO Activity (% of WT) | 100 | ~100 (ns) | ~100 (ns) |
| Cortical 3-HK (pmol/mg protein) | ~2.5 | ~2.5 (ns) | ~2.5 (ns) |
| Cortical Quinolinic Acid (pmol/mg protein) | ~0.6 | ~0.6 (ns) | ~0.6 (ns) |
| Plasma Quinolinic Acid (nM) | ~150 | ~150 (ns) | ~150 (ns) |
| *p<0.05, **p<0.01 compared to APPtg control; ns: not significant. Data are approximated from graphical representations in the source literature.[1] |
Table 2: Behavioral Outcomes of this compound Treatment in an Alzheimer's Disease Mouse Model (APPtg)
| Behavioral Test | Wild-Type Control | APPtg Control | APPtg + this compound |
| Morris Water Maze (Spatial Memory) | Improved Performance | Deficits in spatial memory | Prevention of spatial memory deficits |
| Elevated Plus Maze (Anxiety) | Normal anxiety-like behavior | Increased anxiety-like behavior | Prevention of anxiety-related behavior |
| Data are qualitative summaries from the source literature.[1][4] |
Table 3: Effects of this compound on Survival and Neuropathology in a Huntington's Disease Mouse Model (R6/2)
| Parameter | R6/2 Control | R6/2 + this compound |
| Median Lifespan | ~13 weeks | ~15 weeks (15% increase) |
| Synaptic Loss | Present | Prevented |
| Microglial Activation | Present | Decreased |
| Data are qualitative and quantitative summaries from the source literature.[1][4] |
Table 4: Effects of Ro 61-8048 on Seizure and Depressive-Like Behaviors in an Epileptic Mouse Model
| Parameter | Epileptic Model (EM) | EM + Ro 61-8048 (42 mg/kg) |
| Seizure Frequency (pre- vs. post-intervention) | 7.0 vs. 6.5 (ns) | 7.0 vs. 3.0 |
| Seizure Severity (pre- vs. post-intervention) | 3.82 vs. 4.00 (ns) | 3.87 vs. 1.42 |
| Sucrose Preference Test (% preference) | Decreased | Increased |
| Forced Swim Test (immobility time) | Increased | Decreased |
| Y-Maze (spontaneous alternation) | Decreased | Increased |
| Open Field Test (center time) | Decreased | Increased |
| *p<0.05 compared to EM group. Data are summarized from the source literature.[5] |
Signaling Pathway and Experimental Visualizations
The following diagrams illustrate the kynurenine pathway, the mechanism of this compound, and a typical experimental workflow.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation and oral administration of this compound to mice. It is important to note that some studies suggest the effects attributed to this compound may arise from a small impurity of Ro 61-8048 in the this compound preparation.[6] Researchers should consider this possibility and ensure the purity of their this compound compound.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Sterile water
-
Weighing scale
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Mouse scale
Procedure:
-
Preparation of this compound Suspension: a. Calculate the required amount of this compound based on the desired dose (e.g., 75 mg/kg) and the number and weight of the mice. b. Weigh the appropriate amount of this compound powder. c. Prepare the vehicle solution (0.5% CMC in sterile water). d. Gradually add the this compound powder to the vehicle solution while vortexing to ensure a homogenous suspension. Prepare fresh daily.
-
Oral Administration: a. Weigh each mouse to determine the precise volume of the this compound suspension to administer. b. Gently restrain the mouse by the scruff of the neck to immobilize its head. c. Insert the oral gavage needle gently into the mouse's mouth, passing it over the tongue towards the esophagus. d. Once the needle is in the correct position (a slight resistance may be felt as it passes the pharynx), slowly administer the calculated volume of the this compound suspension. e. Carefully withdraw the gavage needle. f. Monitor the mouse for a few minutes to ensure it has tolerated the procedure well. g. For chronic studies, this procedure is typically repeated daily for the duration of the treatment period.[1]
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Video camera positioned above the maze for recording.
-
Behavioral tracking software (e.g., ANY-maze, EthoVision).
Procedure:
-
Acclimation: a. Bring the mice to the testing room at least 30-60 minutes before the test to allow them to acclimate to the new environment.
-
Testing: a. Place a mouse in the center of the maze, facing one of the open arms. b. Immediately start the video recording and leave the room. c. Allow the mouse to explore the maze freely for 5 minutes. d. After 5 minutes, gently return the mouse to its home cage. e. Clean the maze thoroughly with 70% ethanol between each trial to remove any olfactory cues.
-
Data Analysis: a. The tracking software is used to score the following parameters:
- Time spent in the open arms.
- Time spent in the closed arms.
- Number of entries into the open arms.
- Number of entries into the closed arms.
- Total distance traveled. b. An increase in the time spent in and the number of entries into the open arms is indicative of reduced anxiety-like behavior.
Protocol 3: Open Field Test (OFT) for Locomotor Activity and Anxiety
The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiety is inferred from the animal's tendency to remain in the periphery of the open field (thigmotaxis) versus exploring the more anxiogenic central area.
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
Video camera and tracking software.
Procedure:
-
Acclimation: a. Acclimate the mice to the testing room for at least 30-60 minutes prior to testing.
-
Testing: a. Gently place the mouse in the center of the open field arena. b. Start the video recording and allow the mouse to explore for a set period (e.g., 10-20 minutes). c. After the session, return the mouse to its home cage. d. Clean the arena with 70% ethanol between trials.
-
Data Analysis: a. The arena is virtually divided into a central zone and a peripheral zone by the tracking software. b. Key parameters measured include:
- Total distance traveled (a measure of general locomotor activity).
- Time spent in the center zone.
- Number of entries into the center zone.
- Rearing frequency (a measure of exploratory behavior). c. An increase in the time spent in the center zone is interpreted as a decrease in anxiety-like behavior.
Protocol 4: Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely accepted test for assessing hippocampal-dependent spatial learning and memory.
Apparatus:
-
A large circular pool filled with opaque water (e.g., using non-toxic white paint).
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
Video camera and tracking software.
Procedure:
-
Acquisition Phase (Learning): a. For several consecutive days (e.g., 4-5 days), mice are subjected to multiple training trials per day. b. In each trial, the mouse is placed into the pool from a different starting position and must find the hidden platform. c. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it. d. The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.
-
Probe Trial (Memory): a. 24 hours after the last training session, the escape platform is removed from the pool. b. The mouse is allowed to swim freely for a set duration (e.g., 60 seconds). c. The video tracking system records the path of the mouse.
-
Data Analysis: a. Acquisition Phase:
- Escape latency (time to find the platform).
- Path length to the platform.
- Swim speed.
- A decrease in escape latency and path length over the training days indicates learning. b. Probe Trial:
- Time spent in the target quadrant (where the platform was previously located).
- Number of crossings over the former platform location.
- A preference for the target quadrant indicates good spatial memory.
Conclusion
The KMO inhibitor this compound has shown promise in preclinical mouse models of neurodegenerative diseases by mitigating behavioral deficits associated with these conditions. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other KMO inhibitors. Careful consideration of experimental design, including appropriate control groups, randomization, and blinding, is essential for obtaining reliable and reproducible data. The controversy surrounding the prodrug nature of this compound also highlights the importance of compound purity and thorough pharmacokinetic and pharmacodynamic characterization in preclinical drug development.
References
- 1. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 4. KMO inhibitor drug improves lifespan of Huntington's disease mice – HDBuzz [en.hdbuzz.net]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism and pharmacokinetics of this compound in mice: this compound is not a prodrug for Ro-61-8048 - PubMed [pubmed.ncbi.nlm.nih.gov]
JM6 KMO Inhibitor: Application Notes for In Vivo Microdialysis Measuring Kynurenine Pathway Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine pathway (KP) is a major route of tryptophan metabolism, producing several neuroactive metabolites that are implicated in the pathophysiology of various neurological and psychiatric disorders.[1][2][3][4] Kynurenine 3-monooxygenase (KMO) is a critical enzyme in this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist quinolinic acid (QUIN).[4][5] Inhibition of KMO represents a promising therapeutic strategy to shift the KP towards the production of the neuroprotective metabolite, kynurenic acid (KYNA), which is an antagonist of ionotropic glutamate and α7 nicotinic acetylcholine receptors.[1][3][4]
JM6 is a prodrug of the potent and selective KMO inhibitor Ro 61-8048.[1] While this compound and Ro 61-8048 do not readily cross the blood-brain barrier, peripheral administration of this compound leads to the inhibition of KMO in the blood.[1] This inhibition causes an accumulation of kynurenine in the periphery, which is then transported into the brain and converted to the neuroprotective metabolite KYNA.[1][6] This application note provides detailed protocols for utilizing in vivo microdialysis to measure the effects of the KMO inhibitor this compound on kynurenine pathway metabolites in the brain.
Mechanism of Action of this compound
This compound is designed to be converted to the active KMO inhibitor, Ro 61-8048, which has an IC50 of 37 nM.[1] By inhibiting KMO in peripheral tissues, this compound administration effectively reduces the production of 3-HK and subsequently QUIN, while shunting the metabolic pathway towards the synthesis of KYNA from kynurenine via kynurenine aminotransferases (KATs). The peripherally accumulated kynurenine readily crosses the blood-brain barrier via the large neutral amino acid transporter (LAT1), where it is then locally converted to KYNA by astrocytes.[1][7] This mechanism allows for the modulation of brain KYNA levels without the need for the inhibitor to penetrate the central nervous system (CNS).
Data Presentation
The following tables summarize the quantitative effects of this compound administration on kynurenine pathway metabolites as measured by in vivo microdialysis and tissue analysis in rodents.
Table 1: Effect of Acute and Chronic this compound Administration on Brain Extracellular KYNA and Glutamate in Rats [1]
| Treatment Group | Analyte | Change from Baseline (%) |
| Single Dose this compound (100 mg/kg p.o.) | Extracellular KYNA | ~250% increase |
| Chronic this compound (100 mg/kg/day p.o. for 7 days) | Extracellular KYNA | Sustained increase |
| Chronic this compound (100 mg/kg/day p.o. for 7 days) | Extracellular Glutamate | Significant reduction |
Table 2: Effect of Chronic this compound Treatment on Kynurenine Pathway Metabolites in a Mouse Model of Alzheimer's Disease [1]
| Treatment Group | Brain KYNA (pmol/mg tissue) | Plasma KYNA (nM) | Brain 3-HK (pmol/mg tissue) | Brain QUIN (pmol/mg tissue) |
| Wild-Type Control | ~1.5 | ~40 | ~0.25 | ~0.15 |
| AD Mouse Model Control | ~1.0 | ~30 | ~0.25 (ns) | ~0.15 (ns) |
| AD Mouse Model + this compound (75 mg/kg/day p.o. for 120 days) | ~1.5 | ~50 | ~0.25 (ns) | ~0.15 (ns) |
*p<0.05 vs. Wild-Type Control; **p<0.01 vs. AD Mouse Model Control; ns: not significant
Experimental Protocols
In Vivo Microdialysis Experimental Workflow
Detailed Methodologies
1. Animal Surgery and Microdialysis Probe Implantation
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are suitable for these studies.
-
Anesthesia: Anesthetize the animal with isoflurane or a ketamine/xylazine mixture.
-
Stereotaxic Surgery: Place the animal in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum).
-
Recovery: Allow the animals to recover for at least one week before the microdialysis experiment.[7]
2. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe (e.g., 3 mm polyacrylonitrile membrane) through the guide cannula into the target brain region.[7]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).[7]
-
Baseline Collection: Collect baseline microdialysate samples for at least 2-3 hours to ensure a stable baseline.
-
This compound Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 100 mg/kg).[1]
-
Sample Collection: Collect microdialysate samples at regular intervals (e.g., every 60 minutes) for up to 24 hours post-administration.[7] Store samples at -80°C until analysis.
3. Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).[7]
-
Chromatographic Separation:
-
Column: A reversed-phase C18 or similar column (e.g., YMC™ ODS-AQ™ 2 mm × 100 mm, 3 µm particle column) is suitable.[7]
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection Mode: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Use specific precursor-to-product ion transitions for each analyte and their stable isotope-labeled internal standards.
-
-
Quantification: Generate standard curves for each analyte using pure standards.[7] The concentration of each metabolite in the microdialysate samples is determined by comparing the peak area ratio of the analyte to its internal standard against the standard curve.
Conclusion
In vivo microdialysis coupled with LC-MS/MS is a powerful technique to investigate the pharmacodynamic effects of the KMO inhibitor this compound on the kynurenine pathway in the brain. The provided protocols and data serve as a comprehensive guide for researchers aiming to evaluate the neuroprotective potential of KMO inhibitors by measuring key neuroactive metabolites in a preclinical setting. These methods allow for a detailed understanding of how peripheral KMO inhibition can modulate central neurotransmitter systems, providing crucial information for the development of novel therapeutics for neurodegenerative diseases.
References
- 1. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated brain 3-hydroxykynurenine and quinolinate levels in Huntington disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KMO inhibitor drug improves lifespan of Huntington's disease mice – HDBuzz [en.hdbuzz.net]
- 7. psychogenics.com [psychogenics.com]
JM6 KMO Inhibitor:experimental design for testing JM6 efficacy in neurodegeneration.
Application Note & Protocol: JM6 KMO Inhibitor
Testing the Efficacy of this compound in Preclinical Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates the kynurenine pathway (KP), the primary route of tryptophan metabolism, in the pathophysiology of these disorders.[1][2][3] Dysregulation of the KP can lead to an imbalance of its neuroactive metabolites, resulting in decreased levels of the neuroprotective kynurenic acid (KYNA) and increased levels of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[4][5]
Kynurenine 3-monooxygenase (KMO) is a critical enzyme at a key branch point in this pathway, converting kynurenine to 3-HK.[6] By inhibiting KMO, the metabolic flux can be shifted away from the production of neurotoxic compounds and towards the synthesis of neuroprotective KYNA.[7]
This compound is a novel, orally administered small-molecule prodrug inhibitor of KMO.[8][9] It primarily acts in the periphery, inhibiting KMO in the blood. This peripheral inhibition leads to an increase in circulating kynurenine, which can cross the blood-brain barrier and be converted to KYNA within the central nervous system (CNS), thereby exerting neuroprotective effects.[7][8] Preclinical studies have shown that this compound can ameliorate disease phenotypes in mouse models of both Alzheimer's and Huntington's disease, preventing synaptic loss, reducing neuroinflammation, and improving behavioral deficits.[6][7][8][10]
This document provides a detailed experimental design for evaluating the therapeutic efficacy of this compound in preclinical models of neurodegeneration. The protocols outlined below cover both in vitro cellular assays to assess direct neuroprotective mechanisms and in vivo studies in transgenic animal models to evaluate systemic efficacy and functional outcomes.
The Kynurenine Pathway and this compound Mechanism of Action
The dysregulation of the kynurenine pathway is a key factor in neurodegeneration. Inhibiting the KMO enzyme with this compound redirects the pathway towards the production of neuroprotective KYNA.
Caption: The Kynurenine Pathway and the inhibitory action of this compound on the KMO enzyme.
In Vitro Efficacy Testing
In vitro assays are crucial for determining the direct neuroprotective effects of modulating the kynurenine pathway on neuronal cells under stress.[11][12] Since this compound acts as a peripheral inhibitor, these experiments will utilize KYNA, the neuroprotective metabolite increased by this compound action, to treat cell cultures directly.
Experimental Workflow: In Vitro Studies
The workflow for in vitro testing involves culturing neuronal cells, inducing a neurodegenerative-like insult, treating with KYNA, and assessing various markers of cell health and function.
Caption: Workflow for assessing the neuroprotective efficacy of KYNA in vitro.
Protocol: Neuroprotection Against Glutamate-Induced Excitotoxicity
Objective: To determine if kynurenic acid (KYNA) can protect cultured neurons from glutamate-induced cell death.
Materials:
-
Primary cortical neurons or human iPSC-derived neurons
-
Neurobasal medium and B27 supplement
-
Poly-D-lysine coated plates
-
Kynurenic acid (KYNA)
-
L-glutamic acid
-
MTT Cell Viability Assay Kit
-
LDH Cytotoxicity Assay Kit
-
Caspase-3 Colorimetric Assay Kit
-
DCFDA-Cellular ROS Assay Kit
Procedure:
-
Cell Culture: Plate primary or iPSC-derived neurons on poly-D-lysine coated 96-well plates at a density of 1x10^5 cells/well and culture for 7-10 days to allow for maturation.
-
Treatment: Pre-treat the neuronal cultures with varying concentrations of KYNA (e.g., 1, 10, 100 µM) or vehicle (culture medium) for 2 hours.
-
Induction of Excitotoxicity: Add L-glutamate to a final concentration of 50 µM to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Analysis:
-
Cell Viability: Measure cell viability using the MTT assay according to the manufacturer's protocol.
-
Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium using the LDH assay kit.
-
Apoptosis: Measure Caspase-3 activity in cell lysates using the colorimetric assay kit.
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) levels using the DCFDA assay.
-
Data Presentation: In Vitro Results
Quantitative data from the in vitro assays should be summarized in a clear, tabular format for comparison across treatment groups.
| Treatment Group | Concentration | Cell Viability (% of Control) | LDH Release (% of Max) | Caspase-3 Activity (Fold Change) | ROS Levels (Fold Change) |
| Control | - | 100 ± 5.2 | 5.1 ± 1.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Glutamate | 50 µM | 45.3 ± 4.8 | 89.5 ± 6.3 | 4.5 ± 0.5 | 5.2 ± 0.6 |
| Glutamate + KYNA | 1 µM | 52.1 ± 5.1 | 75.4 ± 5.9 | 3.8 ± 0.4 | 4.3 ± 0.5 |
| Glutamate + KYNA | 10 µM | 68.9 ± 6.2 | 43.2 ± 4.5 | 2.1 ± 0.3 | 2.5 ± 0.3 |
| Glutamate + KYNA | 100 µM | 85.4 ± 7.3 | 21.7 ± 3.8 | 1.3 ± 0.2 | 1.4 ± 0.2 |
Table 1: Example data summary for in vitro neuroprotection assays. Values are presented as mean ± SEM.
In Vivo Efficacy Testing
In vivo studies are essential to determine if the peripheral inhibition of KMO by this compound translates into neuroprotection and functional improvement in a complex biological system.[13] This involves using established transgenic animal models of neurodegenerative diseases.[14][15][16]
Experimental Workflow: In Vivo Studies
The in vivo experimental design involves chronic treatment of a transgenic mouse model with this compound, followed by a battery of behavioral, biochemical, and histological analyses.
Caption: Workflow for assessing the therapeutic efficacy of this compound in a mouse model of neurodegeneration.
Protocol: this compound Efficacy in a 5XFAD Mouse Model of Alzheimer's Disease
Objective: To evaluate the long-term efficacy of oral this compound administration in preventing cognitive decline and neuropathology in the 5XFAD transgenic mouse model.
Animals:
-
5XFAD transgenic mice and wild-type (WT) littermates.
-
Begin treatment at 3 months of age, prior to significant pathology onset.
Groups (n=15 per group):
-
WT + Vehicle (0.5% methylcellulose)
-
5XFAD + Vehicle
-
5XFAD + this compound (10 mg/kg/day)
-
5XFAD + this compound (30 mg/kg/day)
Procedure:
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for 3 months.
-
Behavioral Testing (at 6 months of age):
-
Morris Water Maze (MWM): Assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant during the probe trial.
-
Y-Maze: Assess short-term spatial working memory based on spontaneous alternations.
-
Open Field Test: Evaluate general locomotor activity and anxiety-like behavior.
-
-
Tissue Collection: At the end of the treatment period, euthanize mice.
-
Collect blood via cardiac puncture for plasma separation.
-
Perfuse with saline, then harvest the brain. Hemisect the brain: one hemisphere for biochemical analysis (flash-frozen) and the other for histology (fixed in 4% PFA).
-
-
Biochemical Analysis:
-
Use LC-MS/MS to quantify KYNA, kynurenine, 3-HK, and QUIN levels in both plasma and brain homogenates to confirm target engagement and pathway modulation.
-
-
Histopathological Analysis:
-
Perform immunohistochemistry on brain sections for:
-
Amyloid plaques (6E10 antibody)
-
Microgliosis (Iba1 antibody)
-
Astrogliosis (GFAP antibody)
-
Synaptic density (Synaptophysin antibody)
-
-
Quantify staining using image analysis software.
-
Data Presentation: In Vivo Results
Summarize the key quantitative outcomes from the in vivo study in structured tables.
Table 2: Behavioral Outcomes (Morris Water Maze)
| Treatment Group | Escape Latency (Day 5, sec) | Path Length (Day 5, cm) | Time in Target Quadrant (%) |
|---|---|---|---|
| WT + Vehicle | 15.2 ± 2.1 | 250 ± 35 | 45.1 ± 4.3 |
| 5XFAD + Vehicle | 48.5 ± 5.6 | 710 ± 68 | 18.2 ± 3.1 |
| 5XFAD + this compound (10 mg/kg) | 35.1 ± 4.9 | 525 ± 55 | 29.8 ± 3.9 |
| 5XFAD + this compound (30 mg/kg) | 22.4 ± 3.5 | 340 ± 42 | 38.5 ± 4.1 |
Table 2: Example data from the Morris Water Maze test. Values are presented as mean ± SEM.
Table 3: Biochemical and Histological Outcomes
| Treatment Group | Brain KYNA/QUIN Ratio | Plaque Load (% Area) | Iba1+ Cells (cells/mm²) | Synaptophysin (% Area) |
|---|---|---|---|---|
| WT + Vehicle | 1.5 ± 0.2 | 0.1 ± 0.05 | 50 ± 8 | 12.5 ± 1.1 |
| 5XFAD + Vehicle | 0.4 ± 0.1 | 10.3 ± 1.5 | 210 ± 25 | 6.8 ± 0.9 |
| 5XFAD + this compound (10 mg/kg) | 0.9 ± 0.15 | 7.1 ± 1.1 | 145 ± 18 | 8.9 ± 1.0 |
| 5XFAD + this compound (30 mg/kg) | 1.3 ± 0.2 | 4.5 ± 0.8 | 95 ± 12 | 11.2 ± 1.2 |
Table 3: Example data from biochemical and histological analyses. Values are presented as mean ± SEM.
Overall Hypothesis and Expected Outcomes
The central hypothesis is that peripheral KMO inhibition by this compound will lead to a favorable shift in the kynurenine pathway, resulting in elevated brain KYNA levels, which in turn will confer neuroprotection and ameliorate the pathological and functional deficits in a model of neurodegeneration.
Caption: Logical flow from this compound administration to expected therapeutic outcomes.
Conclusion
The experimental design detailed in this document provides a comprehensive framework for evaluating the efficacy of the KMO inhibitor this compound as a potential therapeutic for neurodegenerative diseases. By combining targeted in vitro assays with robust in vivo studies in relevant animal models, researchers can elucidate the neuroprotective mechanisms of action and validate the therapeutic potential of this approach. The successful completion of these studies will provide critical data for the further development of this compound as a disease-modifying therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. The Involvement of Kynurenine Pathway in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - The kynurenine pathway and neurodegenerative disease - University of Leicester - Figshare [figshare.le.ac.uk]
- 4. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gladstone.org [gladstone.org]
- 10. Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 11. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 12. mdpi.com [mdpi.com]
- 13. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 14. invivobiosystems.com [invivobiosystems.com]
- 15. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 16. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JMJD6:troubleshooting low yield in recombinant JMJD6 protein purification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of recombinant Jumonji domain-containing 6 (JMJD6) protein, with a focus on resolving issues related to low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield of recombinant JMJD6?
A1: Low yields of recombinant JMJD6 can stem from several factors throughout the expression and purification workflow. The most common issues include:
-
Poor Protein Expression: Suboptimal codon usage for the expression host (e.g., E. coli), toxicity of the protein to the host cells, or inefficient induction parameters can all lead to low initial expression levels.[1]
-
Protein Insolubility and Aggregation: JMJD6 may misfold and form insoluble aggregates, known as inclusion bodies, particularly when overexpressed in bacterial systems.[1][2] Protein aggregation can also occur during purification and storage.[3]
-
Protein Degradation: Host cell proteases released during lysis can degrade JMJD6, leading to a loss of full-length, active protein.[1][4]
-
Inefficient Purification: The affinity tag on the recombinant JMJD6 may be inaccessible, leading to poor binding to the chromatography resin.[1] Additionally, suboptimal buffer conditions during binding, washing, or elution steps can result in significant protein loss.
Q2: Which expression system is best for producing recombinant JMJD6?
A2: The choice of expression system depends on the downstream application and the desired post-translational modifications (PTMs).
-
E. coli : This is a cost-effective and rapid system for producing large quantities of protein. However, E. coli lacks the machinery for most eukaryotic PTMs, and there's a higher risk of inclusion body formation.[5][6] Codon optimization of the JMJD6 gene for E. coli is often recommended to enhance expression.[7]
-
Baculovirus-Infected Insect Cells (e.g., Sf9): This system provides more complex PTMs, closer to those in mammalian cells, and generally results in better protein folding and solubility compared to E. coli.[4][8][9]
-
Mammalian Cells (e.g., HEK293, CHO): These systems offer the most authentic PTMs and folding but are typically more time-consuming and expensive, with generally lower yields than bacterial or insect cell systems.[6]
Q3: My JMJD6 is expressed in inclusion bodies. What should I do?
A3: Expression in inclusion bodies is a common challenge. You have two main approaches:
-
Optimize Expression to Increase Solubility: Before resorting to refolding, try to optimize the expression conditions to favor soluble protein production. This can be achieved by:
-
Inclusion Body Purification and Refolding: If optimization fails, you can purify the JMJD6 from inclusion bodies and then refold it into its active conformation. This involves solubilizing the inclusion bodies with strong denaturants (e.g., urea or guanidine hydrochloride) followed by a refolding step, often performed via dialysis, dilution, or on-column with a gradient to remove the denaturant.[12][13][14]
Q4: How can I prevent my purified JMJD6 from aggregating?
A4: Protein aggregation can occur even after purification. To minimize this:
-
Optimize Buffer Conditions: Screen for optimal pH and salt concentrations. The addition of stabilizing agents to your storage buffer can be highly effective.
-
Use Additives:
-
Handle with Care: Avoid vigorous vortexing and repeated freeze-thaw cycles. Flash-freeze aliquots in liquid nitrogen for long-term storage at -80°C.
Troubleshooting Guides
Issue 1: Low or No Expression of JMJD6
| Potential Cause | Recommended Solution |
| Codon Bias | Synthesize a codon-optimized version of the JMJD6 gene for your specific expression host (e.g., E. coli). |
| Protein Toxicity | Lower the induction temperature (16-25°C) and/or reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).[7][10] Use a tightly controlled expression vector to minimize basal expression before induction. |
| Inefficient Induction | Verify the integrity of your expression vector by sequencing. Optimize the cell density (OD600) at the time of induction. For E. coli, this is typically in the mid-log phase (OD600 of 0.5-0.8).[10] |
| Plasmid Instability | Always include the appropriate antibiotic in your culture media to maintain selective pressure. |
Issue 2: JMJD6 is in the Insoluble Fraction (Inclusion Bodies)
| Potential Cause | Recommended Solution |
| High Expression Rate | Lower the induction temperature to 16-25°C and reduce the inducer concentration.[7] This slows down protein synthesis, allowing more time for proper folding. |
| Suboptimal Lysis | Ensure complete cell lysis to differentiate between insoluble inclusion bodies and unlysed cells. Use a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., sonication) methods. |
| Misfolding | Co-express chaperone proteins to assist in the correct folding of JMJD6.[7] Alternatively, proceed with inclusion body purification and an optimized refolding protocol. |
Issue 3: Low Yield After Affinity Chromatography
| Potential Cause | Recommended Solution |
| Protein Degradation | Perform all purification steps at 4°C. Add a protease inhibitor cocktail to the lysis buffer.[1][18] |
| Inaccessible Affinity Tag | If the tag is suspected to be buried within the protein structure, perform purification under denaturing conditions (e.g., with 6M urea or guanidine-HCl) and then refold the protein on the column.[12][13] |
| Poor Binding to Resin | Ensure the pH of your lysis and binding buffers is optimal for the affinity tag (e.g., pH 7.5-8.0 for His-tags). Check for the presence of substances that might interfere with binding (e.g., EDTA for Ni-NTA resin). |
| Premature Elution | If your protein is eluting during the wash steps, the wash buffer may be too stringent. Reduce the concentration of the competing agent in the wash buffer (e.g., lower imidazole concentration for His-tagged proteins). |
| Inefficient Elution | Increase the concentration of the eluting agent (e.g., imidazole for His-tags, glutathione for GST-tags). You can also try a step-wise or gradient elution to find the optimal concentration. For very strong interactions, a change in pH might be necessary for elution. |
Quantitative Data Summary
Table 1: Typical Yields of Recombinant Proteins in Different Expression Systems
| Expression System | Typical Yield Range | Notes |
| E. coli | 1-100 mg/L | Highly variable and protein-dependent. Can reach g/L for well-behaved proteins.[6] |
| Insect Cells (Baculovirus) | 1-500 mg/L | Generally provides better folding and solubility than E. coli.[6] |
| Mammalian Cells | 1-50 mg/L | Lower yield but provides the most authentic post-translational modifications.[6] |
Table 2: Recommended Starting Conditions for JMJD6 Expression Optimization in E. coli
| Parameter | Recommended Starting Condition | Range for Optimization |
| Induction Temperature | 20°C | 16°C - 37°C |
| IPTG Concentration | 0.5 mM | 0.1 mM - 1.0 mM |
| Induction Time | 16 hours (overnight) | 3 - 24 hours |
| Cell Density at Induction | OD600 = 0.6 | OD600 = 0.4 - 1.0 |
Experimental Protocols
Protocol 1: Lysis of E. coli Cells Expressing Recombinant JMJD6
-
Harvest Cells: Centrifuge the cell culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Resuspend Pellet: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole for His-tagged JMJD6) at a ratio of 5 mL of buffer per gram of wet cell paste.
-
Add Lysis Agents: Supplement the lysis buffer with lysozyme (to a final concentration of 1 mg/mL) and a protease inhibitor cocktail.[18] Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice. Use short bursts (e.g., 10 seconds on, 20 seconds off) to prevent overheating. Repeat until the suspension is no longer viscous.
-
Clarify Lysate: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and inclusion bodies.
-
Collect Supernatant: Carefully collect the supernatant, which contains the soluble protein fraction, for subsequent purification.
Protocol 2: On-Column Refolding of His-tagged JMJD6 from Inclusion Bodies
This protocol is adapted for a His-tag affinity column.
-
Isolate Inclusion Bodies: After cell lysis, collect the pellet containing the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins and other contaminants.[19]
-
Solubilize Inclusion Bodies: Solubilize the washed inclusion bodies in a binding buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 6 M guanidine-HCl).[12][13]
-
Clarify Solubilized Protein: Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes to pellet any remaining insoluble material.
-
Bind to Column: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with the same solubilization buffer.
-
Wash: Wash the column with the solubilization buffer to remove non-specifically bound proteins.
-
On-Column Refolding: Gradually exchange the buffer on the column with a refolding buffer lacking the denaturant. This is best done using a linear gradient from 6 M to 0 M guanidine-HCl over several column volumes. The refolding buffer should contain additives that suppress aggregation, such as 0.5 M L-arginine.[15]
-
Elute Refolded Protein: Once the column is fully equilibrated with the refolding buffer, elute the refolded JMJD6 using a high concentration of imidazole (e.g., 250-500 mM).
Visualizations
References
- 1. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of culture conditions for the expression of three different insoluble proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. futurefields.io [futurefields.io]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo post-translational modifications of recombinant mussel adhesive protein in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 11. e-repository.org [e-repository.org]
- 12. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. biotechrep.ir [biotechrep.ir]
- 15. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of L-arginine on solubilization and purification of plant membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protease Inhibitor Cocktail for Bacterial Cell Extracts - Lyophilized Powder Sigma-Aldrich [sigmaaldrich.com]
- 19. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
JMJD6:optimizing JMJD6 enzymatic assay conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting JMJD6 enzymatic assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic activity of JMJD6?
A1: JMJD6 is a 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase.[1][2] While it was initially reported to have both histone arginine demethylase and lysyl hydroxylase activities, recent and extensive studies provide stronger support for its function as a lysyl-5-hydroxylase.[1][3][4] Many researchers have found the arginine demethylase activity difficult to reproduce with purified recombinant JMJD6.[1][5][6] Therefore, for in vitro assays, focusing on its lysyl hydroxylase activity is recommended.
Q2: What are the essential components for a JMJD6 enzymatic assay?
A2: A typical in vitro JMJD6 assay requires the following components:
-
Enzyme: Purified, recombinant JMJD6 protein.
-
Substrate: A peptide or protein substrate containing a target lysine residue. Splicing factor fragments like U2AF65 or LUC7L2 are common substrates.[1][4]
-
Cofactors: Ferrous iron [Fe(II)] and 2-oxoglutarate (2OG) are absolutely required for catalytic activity.[2][7]
-
Reducing Agent: Ascorbate is crucial to maintain iron in its active Fe(II) redox state.[8]
-
Buffer: A suitable buffer to maintain a physiological pH, such as Tris or HEPES, typically around pH 7.5.[9][10]
Q3: What are some validated substrates for in vitro JMJD6 assays?
A3: Several protein and peptide substrates have been validated for JMJD6 lysyl hydroxylation assays. Peptide fragments are often preferred for their ease of use in detection methods like mass spectrometry. Validated substrates include fragments from:
Q4: How can JMJD6 enzymatic activity be detected and quantified?
A4: Several methods can be employed:
-
Mass Spectrometry (MS): This is the most direct and reliable method. MALDI-TOF or LC-MS can detect the +16 Da mass shift corresponding to the addition of a hydroxyl group to the substrate peptide.[5][8]
-
Succinate-Glo Assay: This luminescence-based assay measures the production of succinate, a co-product of the 2OG-dependent reaction.[12]
-
NMR-based Assays: Nuclear Magnetic Resonance can be used to monitor the conversion of 2OG to succinate.[1][11]
-
Formaldehyde Release Assay: This method is specific for demethylation reactions and is less relevant for JMJD6's more robustly observed hydroxylase activity.[13]
Q5: Why is ascorbate necessary in the assay buffer?
A5: Ascorbate is a reducing agent that helps maintain the iron cofactor in its catalytically active ferrous (Fe²⁺) state. In the absence of ascorbate, Fe²⁺ can readily oxidize to ferric (Fe³⁺) iron, which will inactivate the enzyme and lead to low or no enzymatic activity.
Q6: Can I measure JMJD6 activity directly from cell lysates?
A6: Measuring specific JMJD6 activity directly in crude cell lysates is challenging due to the presence of other 2OG-dependent oxygenases, inhibitors, and competing reactions.[2] Activity assays are most reliably performed with purified, recombinant JMJD6. To measure JMJD6 levels in cell or tissue samples, ELISA kits are commercially available.[14][15]
Section 2: Experimental Protocols and Optimization
Standard Protocol: In Vitro JMJD6 Lysyl Hydroxylase Assay (Mass Spectrometry)
This protocol provides a starting point for a standard assay using a peptide substrate and detection by mass spectrometry.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
JMJD6 Enzyme: Dilute purified JMJD6 to a working concentration (e.g., 2X final concentration) in Assay Buffer.
-
Peptide Substrate: Dissolve the peptide substrate (e.g., a fragment of BRD4 or LUC7L2) in water or Assay Buffer to a stock concentration.
-
Cofactor Mix (10X): Prepare a fresh mix containing 1 mM (NH₄)₂Fe(SO₄)₂·6H₂O, 2 mM 2-oxoglutarate, and 1 mM L-ascorbate in water. Note: Prepare this mix immediately before use due to the instability of Fe(II).
2. Experimental Workflow Diagram
Caption: General workflow for a JMJD6 in vitro lysyl hydroxylase assay.
3. Reaction Setup:
-
In a microcentrifuge tube, combine the components in the following order. It is recommended to prepare a master mix for multiple reactions.
| Component | Stock Concentration | Volume per 50 µL Reaction | Final Concentration |
| Water | - | to 50 µL | - |
| Assay Buffer (10X) | 500 mM | 5 µL | 50 mM |
| JMJD6 Enzyme | 10 µM | 1 µL | 0.2 µM |
| Peptide Substrate | 1 mM | 2 µL | 20 µM |
| Cofactor Mix (10X) | See above | 5 µL | 1X (see below) |
Final 1X Cofactor Concentrations: 100 µM Fe(II), 200 µM 2-OG, 100 µM Ascorbate.[8]
-
Pre-incubate the enzyme, buffer, and substrate for 5 minutes at the desired reaction temperature.
-
Initiate the reaction by adding the 10X Cofactor Mix . Mix gently.
4. Incubation:
-
Incubate the reaction at 37°C. The optimal time is substrate-dependent and should be determined empirically (e.g., start with a 30-60 minute endpoint).[9] For kinetic studies, time points can be as short as 60-90 seconds.[9]
5. Quenching:
-
Stop the reaction by adding an acid, such as 5 µL of 10% formic acid.[8]
6. Detection:
-
Analyze the samples using LC-MS or MALDI-TOF MS to determine the ratio of hydroxylated (+16 Da) to unhydroxylated substrate.
Data Summary Tables
Table 1: Recommended Starting Concentrations for Assay Components
| Component | Recommended Range | Key Considerations |
| JMJD6 Enzyme | 0.05 - 2 µM | Titrate to find the linear range of the assay.[8][9] |
| Peptide Substrate | 2 - 50 µM | Should be at or above the Kₘ for accurate kinetics. |
| Fe(II) | 10 - 100 µM | Essential cofactor; use fresh.[8][12] |
| 2-Oxoglutarate (2OG) | 50 - 200 µM | Essential cofactor; can be competitive with some inhibitors.[8] |
| L-Ascorbate | 100 - 200 µM | Crucial for maintaining Fe(II) in its reduced state.[8] |
Table 2: Comparison of Common JMJD6 Substrates
| Substrate | Typical Activity | Comments | Reference |
| LUC7L2 peptide | Robust Hydroxylation | A well-validated substrate for MS and NMR-based assays. | [1] |
| U2AF65 peptide | Robust Hydroxylation | One of the first identified and confirmed substrates. | [2] |
| BRD4 peptide | Robust Hydroxylation | Suitable for developing high-throughput MS-based assays. | [9] |
| Histone Peptides | Variable Activity | Hydroxylation is observed, but demethylation is inconsistent. | [1][5] |
Section 3: Troubleshooting Guide
Caption: A logical workflow for troubleshooting low JMJD6 enzymatic activity.
Q: My assay shows no or very low product formation. What should I do?
A: Start by systematically checking the critical components of your assay.
-
Verify Enzyme Activity: The activity of recombinant JMJD6 can vary between batches and may decrease with improper storage. Use a fresh aliquot or a batch that has previously shown activity.
-
Prepare Cofactors Fresh: Fe(II) is easily oxidized. Always prepare solutions of Fe(II) and L-ascorbate immediately before setting up the reaction. Do not use old stock solutions.[2]
-
Run Controls: Include a "- Enzyme" control to check for non-enzymatic substrate modification and a "- Fe(II)/2-OG" control to confirm the reaction is cofactor-dependent.[2]
-
Optimize Concentrations: Your initial enzyme or substrate concentrations may be too low. Perform a titration of the enzyme concentration to find a concentration that yields a robust signal within a reasonable time frame.
Q: I am observing a high background signal (substrate modification in the "No Enzyme" control). What is the cause?
A: This can be caused by non-enzymatic oxidation.
-
Methionine Oxidation: If your peptide substrate contains methionine residues, they can be non-enzymatically oxidized (+16 Da), mimicking the hydroxylation signal.[16] If possible, use a substrate sequence without methionine.
-
Metal-Catalyzed Oxidation: Free iron in the reaction can sometimes catalyze non-specific oxidation. Ensure that ascorbate is present at a sufficient concentration to chelate and reduce the iron properly.
Q: My results are inconsistent between experiments. How can I improve reproducibility?
A: Inconsistency often stems from reagent instability or minor variations in protocol execution.
-
Reagent Handling: Aliquot your enzyme upon receipt to avoid multiple freeze-thaw cycles. Always use freshly prepared cofactor solutions for every experiment.
-
Consistent Timing: For kinetic assays, be precise with your incubation and quenching times. Using a multi-channel pipette to start/stop reactions can improve consistency.
-
Use Master Mixes: Prepare master mixes for your buffer, enzyme, and substrate to minimize pipetting errors between wells or tubes.
Q: I am trying to measure arginine demethylase activity and cannot detect it. Why?
A: The arginine demethylase activity of JMJD6 is a subject of scientific debate.[16] Numerous studies using purified recombinant protein and peptide substrates have failed to detect robust arginine demethylation, while consistently observing lysyl hydroxylation.[1][5][6] It is possible that this activity requires specific cellular cofactors or contexts not present in a simplified in vitro assay. For reliable results, it is strongly recommended to focus on JMJD6's lysyl hydroxylase activity.
References
- 1. Biochemical and structural investigations clarify the substrate selectivity of the 2-oxoglutarate oxygenase JMJD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions [frontiersin.org]
- 3. Biochemical and structural investigations clarify the substrate selectivity of the 2-oxoglutarate oxygenase JMJD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jumonji domain‐containing protein 6 protein and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hydroxylation activity of Jmjd6 is required for its homo-oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. pnas.org [pnas.org]
- 9. Biochemical investigations using mass spectrometry to monitor JMJD6-catalysed hydroxylation of multi-lysine containing bromodomain-derived substrates ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00311J [pubs.rsc.org]
- 10. JMJD6 (D3O3N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. In Silico Discovery of JMJD6 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. assaygenie.com [assaygenie.com]
- 16. portlandpress.com [portlandpress.com]
JMJD6:challenges in identifying specific JMJD6 substrates.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of studying Jumonji domain-containing protein 6 (JMJD6). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, particularly in the identification of specific JMJD6 substrates.
Frequently Asked Questions (FAQs)
FAQ 1: My in vitro enzymatic assays for JMJD6 are giving conflicting results regarding its arginine demethylase versus lysyl hydroxylase activity. How can I resolve this?
This is a common challenge in the field, with numerous reports presenting conflicting evidence.[1][2][3][4][5][6] To troubleshoot this, a multi-pronged approach is recommended:
Troubleshooting Steps:
-
Enzyme Purity and Integrity:
-
Verify Protein Purity: Run your purified JMJD6 on an SDS-PAGE gel followed by Coomassie staining or Western blot to ensure it is full-length and free of contaminants.
-
Confirm Activity of Known Substrates: As a positive control for lysyl hydroxylase activity, use a well-characterized substrate peptide such as one derived from U2AF65.[4] For arginine demethylase activity, histone H3 or H4 peptides can be used, though results have been variable in the literature.[3][5]
-
-
Assay Conditions:
-
Cofactor Availability: Ensure optimal concentrations of Fe(II) and 2-oxoglutarate (2OG), as JMJD6 is a 2OG-dependent dioxygenase.[3][5] Ascorbate is also often included to maintain the reduced state of iron.
-
Oxygen Levels: The availability of molecular oxygen can influence JMJD6 activity.[7] For consistency, ensure assays are performed under atmospheric oxygen levels unless specifically investigating hypoxic conditions.
-
-
Orthogonal Detection Methods:
-
Relying on a single detection method can be misleading. Employ at least two different techniques to confirm your findings.
-
Mass Spectrometry (MS): This is the gold standard for identifying post-translational modifications. A +16 Da mass shift indicates hydroxylation, while a -14 Da or -28 Da shift indicates demethylation of a mono- or di-methylated residue, respectively.[1]
-
NMR-based assays: These can monitor the conversion of 2OG to succinate, providing a quantitative measure of overall enzyme activity.[1][2]
-
Antibody-based detection: Use with caution. If using antibodies specific for methylated or hydroxylated forms of a substrate, validate the antibody's specificity extensively using knockout/knockdown cells or purified, modified peptides.[5]
-
Experimental Protocol: In Vitro JMJD6 Activity Assay using Mass Spectrometry
This protocol provides a general framework. Optimization of substrate and enzyme concentrations may be required.
| Component | Final Concentration |
| Purified JMJD6 | 1-10 µM |
| Substrate Peptide | 50-100 µM |
| Tris-HCl (pH 7.5) | 50 mM |
| (NH₄)₂Fe(SO₄)₂ | 100 µM |
| 2-Oxoglutarate | 200 µM |
| L-Ascorbic Acid | 1 mM |
| Dithiothreitol (DTT) | 1 mM |
Procedure:
-
Prepare a master mix of the buffer, Fe(II), 2OG, ascorbate, and DTT.
-
Add the substrate peptide to the master mix.
-
Initiate the reaction by adding purified JMJD6.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) or by flash-freezing in liquid nitrogen.
-
Analyze the reaction products by MALDI-TOF or LC-MS/MS to detect mass shifts in the substrate peptide.
References
- 1. Biochemical and structural investigations clarify the substrate selectivity of the 2-oxoglutarate oxygenase JMJD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and structural investigations clarify the substrate selectivity of the 2-oxoglutarate oxygenase JMJD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions [frontiersin.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hydroxylation activity of Jmjd6 is required for its homo-oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical investigations using mass spectrometry to monitor JMJD6-catalysed hydroxylation of multi-lysine containing bromodomain-derived substrates ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00311J [pubs.rsc.org]
Technical Support Center: Overcoming Off-Target Effects of JMJD6 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JMJD6 inhibitors. Our goal is to help you anticipate and overcome potential experimental challenges, particularly those related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is JMJD6 and what are its primary functions?
Jumonji domain-containing protein 6 (JMJD6) is a bifunctional enzyme belonging to the JmjC domain-containing family of 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases.[1] Its primary enzymatic activities are:
-
Lysyl-hydroxylation: JMJD6 catalyzes the 5-hydroxylation of lysine residues on various protein substrates.[2][3] A key substrate is the splicing factor U2AF65, and this modification affects pre-mRNA splicing.[4]
-
Arginine demethylation: JMJD6 has been reported to act as an arginine demethylase, removing methyl groups from histone H3 at arginine 2 (H3R2) and histone H4 at arginine 3 (H4R3).[5][6] This activity is implicated in the regulation of gene transcription.[6] However, its arginine demethylase activity has been a subject of debate in the scientific community.[4][7]
JMJD6 is involved in a wide range of cellular processes, including transcriptional regulation, RNA splicing, and the regulation of signaling pathways such as p53, Wnt, and TGF-β.[8] Due to its roles in cell proliferation, migration, and invasion, and its overexpression in various cancers, it has emerged as a promising target for cancer therapy.[2][5]
Q2: How do current JMJD6 inhibitors work?
Most current JMJD6 inhibitors, such as iJMJD6 (also known as WL12), are small molecules designed to be competitive with the 2-oxoglutarate (2OG) co-substrate.[9] They bind to the 2OG-binding pocket within the JmjC catalytic domain, thereby preventing the enzyme from carrying out its demethylase and hydroxylase functions.[9]
Q3: What are the potential off-target effects of JMJD6 inhibitors?
The primary concern for off-target effects stems from the conserved nature of the 2OG-binding site among other 2-oxoglutarate-dependent dioxygenases. Potential off-targets could include:
-
Other JmjC domain-containing histone demethylases: The human genome encodes numerous JmjC domain-containing proteins with diverse biological functions.
-
Prolyl hydroxylase domain proteins (PHDs): These enzymes are crucial for the hypoxic response. Some clinically used PHD inhibitors have been shown to inhibit JMJD6.[10][11]
-
Other 2-oxoglutarate-dependent dioxygenases: This is a large and diverse enzyme superfamily.[12]
Off-target inhibition can lead to misleading experimental results and unintended cellular toxicity.[10]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed at effective inhibitor concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target inhibition | 1. Perform a dose-response curve to identify the lowest effective concentration of the inhibitor. 2. Test the inhibitor in a JMJD6 knockout/knockdown cell line. If the cytotoxicity persists, it is likely due to off-target effects.[2] 3. Conduct a selectivity screen against a panel of other 2-oxoglutarate-dependent dioxygenases, particularly other JmjC demethylases and PHDs. | 1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Confirmation of whether the observed cytotoxicity is JMJD6-dependent.[2] 3. Identification of unintended targets. |
| Compound insolubility and precipitation | 1. Visually inspect the culture medium for any signs of compound precipitation. 2. Check the solubility of your inhibitor in your specific cell culture medium. 3. Include a vehicle-only control (e.g., DMSO) to ensure the solvent is not the source of toxicity. | Prevention of non-specific effects caused by compound precipitation. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting or RT-qPCR to probe for the activation of known compensatory pathways upon JMJD6 inhibition. JMJD6 is known to be involved in p53, Wnt, TGF-β, and JAK-STAT signaling.[13] 2. Consider combination therapy with inhibitors of identified compensatory pathways. | 1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results. |
| Inhibitor instability | 1. Assess the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C over time). This can be done using techniques like HPLC. | Ensures that the observed effects are due to the active inhibitor and not its degradation products. |
| Cell line-specific effects | 1. Test your inhibitor in multiple cell lines to determine if the unexpected effects are consistent. 2. Characterize the expression levels of JMJD6 and potential off-targets in your cell lines of choice. | Helps to distinguish between general off-target effects and those that are specific to a particular cellular context. |
Issue 3: Difficulty in validating on-target engagement in a cellular context.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Antibody quality for downstream analysis | 1. Validate antibodies for specificity and sensitivity in your intended application (e.g., Western blot, ChIP) using JMJD6 knockout/knockdown cells. | Reliable detection of changes in JMJD6-dependent modifications. |
| Lack of a direct measure of target binding | 1. Perform a Cellular Thermal Shift Assay (CETSA). This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.[2][14] | Direct evidence of the inhibitor binding to JMJD6 in a cellular environment. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations for several JMJD6 inhibitors. Lower IC50/EC50 values indicate higher potency.
Table 1: In Vitro and Cellular Potency of JMJD6 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / EC50 (µM) | Cell Line(s) | Reference |
| iJMJD6 (WL12) | JMJD6 | In vitro demethylation (formaldehyde release) | 0.22 | - | [9] |
| iJMJD6 (WL12) | Cell Proliferation | Cell-based | 2.44 | HeLa | [9] |
| iJMJD6 (WL12) | Cell Proliferation | Cell-based | 10.18 | SMCC7721 | [9] |
| iJMJD6 | Cell Proliferation | Cell-based | 1.49 | HeLa | [2] |
| iJMJD6 | Cell Proliferation | Cell-based | 9.37 | SMCC7721 | [2] |
| iJMJD6 | Cell Proliferation | Cell-based | 9.53 | MCF7 | [2] |
| Compound 7p | JMJD6 | In vitro | 0.681 | - | [15] |
Table 2: Selectivity Profile of iJMJD6 (WL12)
| Off-Target | Assay Type | Activity | Reference |
| PHF8/KDM7B | In vitro | No significant inhibition | [9] |
| JHDM2A/KDM3A | In vitro | No significant inhibition | [9] |
| JMJD2C/KDM4C | In vitro | No significant inhibition | [9] |
| SMCX/KDM5C | In vitro | No significant inhibition | [9] |
Experimental Protocols
1. In Vitro JMJD6 Demethylase Assay (Formaldehyde Release)
Objective: To measure the enzymatic activity of JMJD6 by quantifying the release of formaldehyde, a byproduct of the demethylation reaction.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified recombinant JMJD6 protein, a methylated histone substrate (e.g., core histones), and reaction buffer (containing Fe(II) and ascorbate).
-
Inhibitor Addition: Add the JMJD6 inhibitor at various concentrations to the reaction wells. Include a DMSO control.
-
Initiate Reaction: Start the reaction by adding the co-substrate 2-oxoglutarate (α-KG).[13]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Formaldehyde Detection: Stop the reaction and add a formaldehyde detection reagent (e.g., Nash reagent).
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength to quantify the amount of formaldehyde produced.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[9]
2. Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of an inhibitor to JMJD6 within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the JMJD6 inhibitor at the desired concentration or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.[16]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes). This creates a temperature gradient.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of soluble JMJD6 in each sample by Western blotting using a validated JMJD6 antibody.
-
Data Analysis: Plot the amount of soluble JMJD6 against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]
Visualizations
Caption: JMJD6 and BRD4 signaling pathway in transcriptional regulation.
References
- 1. Bifunctional Enzyme JMJD6 Contributes to Multiple Disease Pathogenesis: New Twist on the Old Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hydroxylation activity of Jmjd6 is required for its homo-oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Frontiers | Role of the Epigenetic Modifier JMJD6 in Tumor Development and Regulation of Immune Response [frontiersin.org]
- 6. Frontiers | Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions [frontiersin.org]
- 7. Analysis of Jmjd6 Cellular Localization and Testing for Its Involvement in Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jumonji domain‐containing protein 6 protein and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Discovery of JMJD6 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fe(ii) and 2-oxoglutarate-dependent dioxygenases for natural product synthesis: molecular insights into reaction diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. pnas.org [pnas.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Discovery of a new class of JMJD6 inhibitors and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A superior loading control for the cellular thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
JMJD6 Technical Support Center: Interpreting Expression Data in Complex Tumor Microenvironments
Welcome to the JMJD6 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting JMJD6 expression data and troubleshooting common experimental challenges in the context of the complex tumor microenvironment.
Frequently Asked Questions (FAQs)
Q1: We observe high JMJD6 expression in our tumor samples, but the expected pro-tumorigenic effects are not significant in our in vitro models. Why might this be?
A1: This is a common challenge. Several factors could contribute to this discrepancy:
-
Tumor Microenvironment (TME) Influence: JMJD6's pro-tumorigenic functions are often intertwined with the TME.[1][2] For instance, JMJD6 can promote a pro-tumor environment by influencing macrophage polarization towards an M2-like phenotype.[1][2] This critical interaction is absent in standard 2D cell culture. Consider using 3D co-culture models with immune cells or in vivo xenograft models to better recapitulate the TME.
-
ERα Status: In breast cancer, the prognostic value of JMJD6 is significantly associated with Estrogen Receptor alpha (ERα) status.[1] The effects of JMJD6 might be dependent on ERα expression and activity. Ensure your cell lines' ERα status is known and matches the tumor subtype you are studying.
-
Redundancy and Compensation: Cancer cells can have redundant signaling pathways. While JMJD6 is a key player, its knockdown might be compensated for by other molecules in vitro.[3]
-
Experimental Model Limitations: Standard in vitro assays may not fully capture JMJD6's role in processes like angiogenesis and immune evasion, which are critical for tumor progression in vivo.[4][5]
Q2: Our JMJD6 expression data from patient cohorts shows conflicting correlations with prognosis. How should we interpret this?
A2: Conflicting prognostic data for JMJD6 can arise from several sources:
-
Cancer Type and Subtype: The role of JMJD6 can be highly context-specific. Its prognostic significance varies across different cancer types and even subtypes within the same cancer.[4][6] For example, in breast cancer, high JMJD6 expression is associated with poorer outcomes in ERα-positive tumors but not necessarily in ERα-negative ones.[1]
-
Tumor Microenvironment Composition: The immune cell infiltrate and stromal components of the TME can significantly modify the impact of JMJD6 expression.[1][5] Tumors with high JMJD6 and a pro-inflammatory TME might have a different prognosis than those with an immunosuppressive TME.
-
Molecular Heterogeneity: Tumors are heterogeneous. Bulk tumor expression data may mask the importance of JMJD6 expression in specific cell populations, such as cancer stem cells.[7]
Q3: We are planning to use a JMJD6 inhibitor in our experiments. What are the key considerations?
A3: The development of specific JMJD6 inhibitors is an active area of research.[5][8][9] Here are some key considerations:
-
Specificity: Ensure the inhibitor is specific for JMJD6 and does not have off-target effects on other JmjC domain-containing proteins or dioxygenases.[8]
-
Enzymatic Activity Targeting: JMJD6 has both arginine demethylase and lysyl hydroxylase activities.[4][10] Determine which activity is critical for the phenotype you are studying and whether the inhibitor targets that specific function. Some inhibitors may preferentially target one activity over the other.[8]
-
In Vitro vs. In Vivo Efficacy: An inhibitor that is effective in vitro may have different pharmacokinetics and efficacy in vivo.[8]
-
Combination Therapies: Consider combining JMJD6 inhibitors with other anti-cancer agents, such as BET inhibitors, as synergistic effects have been reported.[8]
Troubleshooting Guides
Issue 1: Inconsistent JMJD6 protein levels detected by Western Blot.
| Potential Cause | Troubleshooting Step |
| Poor Antibody Quality | Validate your primary antibody using positive (e.g., JMJD6 overexpressing cell lysate) and negative (e.g., JMJD6 knockout/knockdown cell lysate) controls. |
| Protein Degradation | Use fresh protease inhibitors in your lysis buffer. Keep samples on ice throughout the procedure. |
| Subcellular Localization | JMJD6 is predominantly a nuclear protein.[6][10] Ensure your lysis protocol efficiently extracts nuclear proteins. |
| Post-translational Modifications | JMJD6 undergoes post-translational modifications that might affect antibody recognition or protein migration. |
Issue 2: JMJD6 knockdown/knockout does not result in the expected phenotype in vitro.
| Potential Cause | Troubleshooting Step |
| Inefficient Knockdown/Knockout | Verify the knockdown/knockout efficiency at both the mRNA (qPCR) and protein (Western Blot) levels. |
| Cell Line Specificity | The dependence on JMJD6 can vary between cell lines. Test your hypothesis in multiple cell lines representing different tumor subtypes. |
| Lack of TME Context | As mentioned in the FAQs, many of JMJD6's functions are TME-dependent.[1][2] Consider using co-culture systems or in vivo models. |
| Compensatory Mechanisms | Other proteins may compensate for the loss of JMJD6 function.[3] Perform RNA-sequencing to identify potential compensatory pathways. |
Quantitative Data Summary
Table 1: Overview of JMJD6 Expression and Clinical Correlation in Various Cancers.
| Cancer Type | JMJD6 Expression Level | Correlation with Poor Prognosis | Key Signaling Pathways Implicated | Reference(s) |
| Breast Cancer | Upregulated, especially in ER-negative and high-grade tumors.[6] | Yes, particularly in ERα-positive luminal breast cancer.[1][2] | ERα, MAPK, c-Myc, p53 | [1][3][4] |
| Lung Cancer | Upregulated in adenocarcinoma.[3][5] | Yes | HOXB9, miRNAs | [3][5] |
| Colon Cancer | Upregulated in adenocarcinomas.[4] | Yes, associated with increased invasiveness and advanced stage.[4] | Wnt | [8] |
| Melanoma | Upregulated.[5] | Yes, associated with advanced clinicopathological stage.[5] | MAPK, Ras, ERK | [5] |
| Liver Cancer | Upregulated. | Yes | Hnf4α, CDK4 | [3][5] |
| Glioma | Upregulated. | Yes | Wnt, p53, Myc | [5] |
Experimental Protocols
1. Western Blotting for JMJD6 Detection
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a validated anti-JMJD6 antibody (typically at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
2. In Vivo Tumor Growth Assay (Xenograft Model)
-
Cell Preparation: Culture cancer cells with stable JMJD6 knockdown or overexpression and corresponding control cells.
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Injection: Subcutaneously inject 1-5 x 10^6 cells in a mixture of media and Matrigel into the flanks of the mice.
-
Tumor Measurement: Measure tumor volume every 3-4 days using calipers.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size or at the study endpoint.
-
Analysis: Harvest tumors for downstream analysis (e.g., immunohistochemistry, Western blotting).
Visualizations
Caption: JMJD6 signaling pathway in the tumor microenvironment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. JMJD6 Shapes a Pro-tumor Microenvironment via ANXA1-Dependent Macrophage Polarization in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the Epigenetic Modifier JMJD6 in Tumor Development and Regulation of Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jumonji domain‐containing protein 6 protein and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of the Epigenetic Modifier JMJD6 in Tumor Development and Regulation of Immune Response [frontiersin.org]
- 6. JMJD6 is a driver of cellular proliferation and motility and a marker of poor prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. In Silico Discovery of JMJD6 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
JMJD6:issues with antibody specificity in JMJD6 Western blotting.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Western blotting of JMJD6, with a particular focus on antibody specificity.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of JMJD6 in a Western blot?
A1: The predicted molecular weight of the JMJD6 monomer is approximately 47-55 kDa.[1][2] However, it is crucial to note that JMJD6 has a known propensity to form SDS-resistant homo-multimers.[1][3] Consequently, in addition to the monomeric band, it is common to observe higher molecular weight bands corresponding to dimers (~100 kDa), trimers (~150 kDa), and even larger aggregates (~250 kDa).[1][4] The presence and intensity of these multimeric forms can vary between cell types and experimental conditions.[3]
Q2: My JMJD6 antibody detects multiple bands. Does this indicate a lack of specificity?
A2: Not necessarily. The detection of multiple bands at higher molecular weights is a known characteristic of JMJD6 Western blotting due to the formation of multimers.[1][3] The most reliable way to confirm the specificity of these bands is to use a knockout or siRNA-mediated knockdown cell line for JMJD6 as a negative control. Specific bands (both monomer and multimers) will be absent or significantly reduced in the knockout/knockdown lysate compared to the wild-type control.[1] Some antibodies may also detect post-translationally modified forms of JMJD6, which could appear as distinct bands.[3]
Q3: Are there any known issues with commercially available JMJD6 antibodies?
A3: Yes, the performance of commercial JMJD6 antibodies can vary. Some antibodies may preferentially detect the monomeric form, while others may more readily recognize the multimeric complexes.[1] It is highly recommended to consult validation data, preferably from studies that have used knockout/knockdown models, before selecting an antibody.[5][6] The use of multiple antibodies targeting different epitopes can also help to confirm the identity of the observed bands.
Q4: What are the main functions of JMJD6?
A4: JMJD6 is a bifunctional enzyme with both lysyl-hydroxylase and arginine demethylase activities.[5][7] It is involved in a wide range of cellular processes, including the regulation of transcription, mRNA splicing, and DNA damage response.[8] JMJD6 interacts with and modifies various proteins, including histone proteins, the tumor suppressor p53, and components of the splicing machinery like U2AF65.[5][7]
Troubleshooting Guide for JMJD6 Western Blotting
This guide addresses common problems encountered during JMJD6 Western blotting, with a focus on resolving issues related to antibody specificity and the detection of multiple bands.
| Problem | Possible Cause | Recommended Solution |
| Multiple bands observed | JMJD6 multimerization: JMJD6 is known to form SDS-resistant dimers, trimers, and higher-order oligomers.[1][3] | - Validate using a JMJD6 knockout or knockdown cell lysate as a negative control. Specific bands will be absent in the negative control. - Consult literature and antibody datasheets to see if the observed banding pattern is consistent with previous reports for that specific antibody. |
| Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. | - Increase the stringency of washes (e.g., increase the number of washes or the Tween-20 concentration in the wash buffer). - Optimize the primary antibody concentration; a lower concentration may reduce non-specific binding. - Ensure adequate blocking of the membrane (e.g., 5% non-fat milk or BSA in TBST for at least 1 hour). | |
| Protein degradation: Proteases in the sample may have degraded JMJD6, leading to lower molecular weight bands. | - Add a fresh protease inhibitor cocktail to your lysis buffer. - Keep samples on ice throughout the preparation process. | |
| Weak or no signal | Low antibody concentration: The primary or secondary antibody concentration may be too low. | - Increase the concentration of the primary and/or secondary antibody. - Increase the incubation time of the primary antibody (e.g., overnight at 4°C). |
| Poor protein transfer: Inefficient transfer of JMJD6 from the gel to the membrane. | - Optimize transfer time and voltage, especially for the higher molecular weight multimers. A wet transfer system may be more efficient for large proteins. - Use a PVDF membrane, which has a higher protein binding capacity. | |
| Low abundance of JMJD6: The target protein may be expressed at low levels in your sample. | - Increase the amount of total protein loaded per lane. - Consider using a positive control, such as a cell line known to express high levels of JMJD6. | |
| High background | Inadequate blocking: Non-specific binding sites on the membrane are not sufficiently blocked. | - Increase the blocking time to 2 hours at room temperature or overnight at 4°C. - Use a fresh blocking solution for each experiment. |
| Antibody concentration too high: Excess primary or secondary antibody can lead to high background. | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Contaminated buffers: Bacterial growth in buffers can cause a speckled background. | - Prepare fresh buffers and filter-sterilize if necessary. |
Experimental Protocols
Detailed Western Blotting Protocol for JMJD6
This protocol is a general guideline and may require optimization for your specific experimental conditions and antibodies.
1. Cell Lysis
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a fresh protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE
-
Mix 20-40 µg of protein with 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load the samples onto an 8-12% polyacrylamide gel. A gradient gel may also be effective for resolving the wide range of JMJD6 multimer sizes.
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF membrane using a wet transfer system.
-
Transfer at 100V for 90-120 minutes at 4°C. Transfer time may need to be optimized to ensure the efficient transfer of high molecular weight multimers without losing the monomer.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary JMJD6 antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
Visualizations
Experimental Workflow for Troubleshooting JMJD6 Western Blotting
Caption: A logical workflow for troubleshooting JMJD6 Western blotting issues.
Signaling Pathway Involving JMJD6 and p53
Caption: Simplified diagram of JMJD6's role in regulating p53 activity.
JMJD6 Interaction with the Splicing Machinery
Caption: JMJD6 interacts with key splicing factors to modulate alternative splicing.
References
- 1. Analysis of Jmjd6 Cellular Localization and Testing for Its Involvement in Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the Epigenetic Modifier JMJD6 in Tumor Development and Regulation of Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mouse Jmjd6 antibody | antibody review based on formal publications [labome.com]
- 7. JMJD6 (D3O3N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. pnas.org [pnas.org]
JM6 KMO Inhibitor:addressing JM6 solubility and stability issues in vitro.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of the Kynurenine 3-Monooxygenase (KMO) inhibitor, JM6, in in vitro experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is described as an orally bioavailable small molecule that inhibits Kynurenine 3-Monooxygenase (KMO). The initially proposed mechanism was that this compound acts as a prodrug, converting to the active KMO inhibitor, Ro 61-8048, in vivo. This inhibition of KMO is thought to shift the kynurenine pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA).[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What is happening?
This is a common issue known as "solvent-shifting" precipitation. This compound is readily soluble in dimethyl sulfoxide (DMSO), but its solubility in aqueous solutions is significantly lower. When the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases, causing the compound to exceed its solubility limit and precipitate out of solution.
Q3: What is the maximum recommended final DMSO concentration in my in vitro assay?
To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept at or below 1%, and ideally below 0.5% (v/v). It is crucial to determine the DMSO tolerance of your specific cell line in a preliminary experiment. For biochemical assays, some protocols for KMO inhibitor screening explicitly recommend a final DMSO concentration of ≤1%.
Q4: Is this compound stable in solution?
This compound has been reported to be stable in acidic conditions. However, its stability in neutral or alkaline aqueous solutions and in cell culture media over extended periods at 37°C has not been extensively documented in publicly available literature. One study suggests that this compound does not readily convert to Ro 61-8048 in in vitro incubations with plasma, blood, or liver microsomes.[2]
Q5: I am seeing unexpected or inconsistent results in my experiments with this compound. What could be the cause?
Inconsistent results could be due to several factors, including solubility and stability issues as discussed. Furthermore, there are conflicting reports regarding the identity of the active compound. One study has suggested that the in vivo activity observed with this compound may be attributable to a small amount of a potent KMO inhibitor impurity, Ro 61-8045, present in the this compound preparation, rather than this compound itself or its conversion to Ro 61-8048.[3][4] This highlights the importance of verifying the purity of the this compound batch being used.
II. Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffers
| Symptom | Possible Cause | Troubleshooting Steps |
| Immediate precipitation upon dilution of DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its aqueous solubility limit. | 1. Decrease the final concentration of this compound: Determine the lowest effective concentration for your experiment. 2. Optimize the DMSO concentration: Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous buffer, ensuring the final DMSO concentration remains non-toxic to cells and does not interfere with the assay (ideally ≤ 1%). 3. Modify the dilution method: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to promote rapid mixing and avoid localized high concentrations. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable. | 1. Reduce the final concentration of this compound. 2. Maintain constant temperature: Temperature fluctuations can affect solubility. 3. Assess for interactions with buffer components: Try a simpler buffer system to see if specific salts are promoting precipitation. |
Issue 2: Inconsistent or No Inhibitory Activity
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable IC50 values between experiments. | Inconsistent compound concentration due to precipitation. | 1. Visually inspect for precipitation: Before adding to your assay, ensure the diluted this compound solution is clear. 2. Prepare fresh dilutions: Make fresh dilutions from a concentrated stock for each experiment. Avoid using previously diluted solutions that may have precipitated over time. |
| No significant KMO inhibition observed. | 1. This compound instability: The compound may be degrading in the assay medium over the course of the experiment. 2. Low cell permeability (for cell-based assays): this compound may not be efficiently entering the cells to reach its target. 3. Controversial mechanism of action: As mentioned in the FAQs, the activity may be due to an impurity rather than this compound itself. | 1. Assess this compound stability: See the protocol below for a basic stability assessment. 2. Consider cell-free assays: Initially, confirm the activity of your this compound batch in a biochemical KMO activity assay. 3. Verify compound purity: If possible, use analytical methods like HPLC to check the purity of your this compound sample and look for the presence of Ro 61-8048 or Ro 61-8045. |
III. Data Presentation
Solubility Data
| Compound | Solvent | Solubility |
| This compound | DMSO | 5 mg/mL, 10 mM |
| Ro 61-8048 | DMSO | up to 100 mM[5] |
| Ro 61-8048 | Ethanol | up to 10 mM[5] |
Stability Profile
| Compound | Condition | Stability | Comment |
| This compound | Acidic aqueous solution | Stable[2] | Does not readily convert to Ro 61-8048. |
| This compound | In vitro plasma, blood, liver microsomes | Slowly metabolized in human systems.[2] | Does not readily convert to Ro 61-8048.[2] |
| This compound | Cell Culture Media (e.g., DMEM/F12) at 37°C | Data not available. | It is recommended to perform a stability study for your specific experimental conditions. |
IV. Experimental Protocols
Protocol 1: Basic Assessment of this compound Stability in Cell Culture Medium
This protocol provides a basic framework to assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
Materials:
-
This compound
-
DMSO
-
Your cell culture medium of interest (e.g., DMEM/F12 with 10% FBS)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Incubator at 37°C with 5% CO2
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike a known concentration of the this compound stock solution into pre-warmed cell culture medium to achieve your final working concentration. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).
-
Immediately take a sample (T=0) and store it at -80°C until analysis.
-
Incubate the remaining medium containing this compound at 37°C in a 5% CO2 incubator.
-
Take samples at various time points relevant to your experiment (e.g., 2, 4, 8, 24, 48 hours). Store these samples at -80°C.
-
At the end of the time course, thaw all samples.
-
Analyze the concentration of this compound in each sample by HPLC. The mobile phase and gradient will need to be optimized for this compound.
-
Plot the concentration of this compound versus time to determine its stability profile.
Protocol 2: Cell-Based KMO Activity Assay
This protocol is adapted from methods for measuring KMO activity in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) or other cell stimulant
-
L-Kynurenine
-
This compound stock solution in DMSO
-
Perchloric acid (PCA)
-
HPLC system for measuring 3-hydroxykynurenine (3-HK)
Procedure:
-
Cell Culture: Isolate and culture human PBMCs in RPMI 1640 supplemented with 10% FBS.
-
Cell Stimulation: Stimulate the cells with an appropriate agent (e.g., PHA) to induce KMO expression.
-
Inhibitor Treatment: Pre-incubate the stimulated cells with various concentrations of this compound (or vehicle control - DMSO) for a defined period (e.g., 1 hour).
-
Substrate Addition: Add L-kynurenine to the cell cultures to initiate the KMO enzymatic reaction.
-
Incubation: Incubate the cells for a specific time (e.g., 24-48 hours) at 37°C.
-
Reaction Termination and Sample Preparation:
-
Harvest the cell supernatant.
-
Stop the enzymatic reaction by adding perchloric acid to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant for the concentration of the KMO product, 3-hydroxykynurenine (3-HK), using a validated HPLC method.
-
-
Data Analysis: Calculate the percent inhibition of KMO activity at each this compound concentration compared to the vehicle control.
V. Visualizations
Caption: The Kynurenine Pathway and the site of action for the KMO inhibitor this compound.
Caption: A general experimental workflow for using this compound, highlighting a key troubleshooting step.
References
- 1. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and pharmacokinetics of this compound in mice: this compound is not a prodrug for Ro-61-8048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ro 61-8048 | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]
JM6 KMO Inhibitor:optimizing dosing regimen for sustained KMO inhibition.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing the Kynurenine 3-Monooxygenase (KMO) inhibitor, JM6. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and accurately interpreted experiments for sustained KMO inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 2-(3,4-dimethoxybenzenesulfonylamino)-4-(3-nitrophenyl)-5-(piperidin-1-yl)methylthiazole, has been investigated as an inhibitor of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway of tryptophan degradation.[1] By inhibiting KMO, the pathway is shifted away from producing the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and towards the production of the neuroprotective metabolite kynurenic acid (KYNA).[2][3] this compound is reported to act peripherally, and despite not significantly crossing the blood-brain barrier, it has been shown to increase levels of KYNA in the central nervous system.[2][4]
Q2: Is this compound a prodrug for the active KMO inhibitor Ro-61-8048?
A2: There is conflicting evidence regarding the classification of this compound as a prodrug for Ro-61-8048. Some studies suggest that this compound is metabolized to the active KMO inhibitor Ro-61-8048, providing a slow-release mechanism for sustained KMO inhibition.[2][5] Conversely, other research indicates that the observed in vivo activity of this compound may be attributable to a small impurity of Ro-61-8048 present in the this compound compound, and that this compound itself is not a prodrug and has weak KMO inhibitory activity.[6][7] Researchers should be aware of this controversy when designing experiments and interpreting data.
Q3: How should I prepare and store this compound?
A3: this compound is a yellow powder. For experimental use, it is soluble in DMSO at a concentration of 5 mg/mL.[8] It is recommended to prepare stock solutions in DMSO, aliquot them, and store them at -20°C for up to 3 months.[8] For in vivo studies, further dilution in appropriate vehicles will be necessary.
Q4: What are the recommended dosing regimens for in vivo studies?
A4: Dosing regimens for this compound in preclinical studies have varied depending on the animal model and the intended duration of treatment. For chronic administration in mouse models of neurodegenerative diseases, oral doses have been reported. It is crucial to optimize the dosing regimen for your specific experimental model and objectives.
Q5: What are the expected downstream effects of KMO inhibition with this compound?
A5: Successful inhibition of KMO by this compound (or Ro-61-8048) is expected to lead to a measurable increase in the plasma and brain levels of kynurenic acid (KYNA).[2] Concurrently, a decrease in the levels of downstream metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid may be observed.[3] These changes in kynurenine pathway metabolites are key pharmacodynamic markers of KMO inhibition.
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound and Ro-61-8048
| Parameter | This compound | Ro-61-8048 | Reference |
| IC50 (KMO) | ~4 µM (peripheral) | 37 nM | [2][9] |
| Solubility | 5 mg/mL in DMSO | 84 mg/mL in DMSO | [8][10] |
| Storage | Stock solutions stable for up to 3 months at -20°C | Stock solutions stable for 1 year at -80°C in solvent | [8][10] |
| Reported In Vivo Oral Dose (mice) | 7.5, 25, 75, 100, 300 mg/kg | 0.05, 30, 40 mg/kg | [2][6][9] |
Experimental Protocols
Protocol 1: In Vitro KMO Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound on KMO activity. Commercially available KMO inhibitor screening assay kits are also an option.
Materials:
-
Recombinant human KMO enzyme
-
This compound and Ro-61-8048 (as a positive control)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound and Ro-61-8048 in DMSO.
-
In a 96-well plate, add assay buffer, recombinant KMO enzyme, and varying concentrations of this compound or Ro-61-8048. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding L-Kynurenine and NADPH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates and determine the IC50 value for this compound and Ro-61-8048.
Protocol 2: Western Blot for KMO Target Engagement
This protocol can be used to assess the levels of KMO protein in cells or tissues following treatment with this compound.
Materials:
-
Cells or tissues treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (10-12% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against KMO
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or homogenize tissues in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-KMO antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be used to quantify changes in KMO protein levels.
Mandatory Visualizations
Caption: Kynurenine Pathway and the site of this compound inhibition.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for this compound experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no KMO inhibition in vitro | This compound Purity/Integrity: The compound may have degraded or contain impurities. | Verify the purity of your this compound stock using analytical methods like HPLC or LC-MS. |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or substrate/cofactor concentrations. | Optimize assay conditions according to established protocols for KMO. | |
| This compound is a weak inhibitor: As reported, this compound itself has a higher IC50 than Ro-61-8048. | Use Ro-61-8048 as a positive control to ensure your assay is sensitive enough to detect KMO inhibition. | |
| Inconsistent results between experiments | This compound Solubility/Stability: The compound may be precipitating out of solution, especially in aqueous buffers for in vivo studies. | Ensure complete dissolution of this compound in DMSO before further dilution. Visually inspect solutions for any precipitation. Prepare fresh dilutions for each experiment. |
| Variability in Prodrug Conversion: If this compound acts as a prodrug, the rate of conversion to Ro-61-8048 might vary. | Measure both this compound and Ro-61-8048 concentrations in plasma over time to assess the pharmacokinetic profile. | |
| Observed in vivo effects do not correlate with expected KMO inhibition | Prodrug vs. Impurity Issue: The observed effects might be due to a Ro-61-8048 impurity rather than this compound itself. | Test a batch of this compound that has been analytically confirmed to have very low or no Ro-61-8048 impurity. Alternatively, run parallel experiments with Ro-61-8048 at a dose equivalent to the impurity level in your this compound stock. |
| Off-target Effects: this compound may have other biological activities unrelated to KMO inhibition. | Conduct counter-screening assays against other related enzymes or receptors. | |
| Difficulty in detecting changes in kynurenine pathway metabolites | Insufficient KMO Inhibition: The dose of this compound may be too low to cause a significant shift in the kynurenine pathway. | Perform a dose-response study and measure kynurenic acid and 3-hydroxykynurenine levels at different doses of this compound. |
| Timing of Sample Collection: Metabolite levels can change over time after dosing. | Collect plasma and brain tissue at multiple time points post-administration to capture the peak effect. | |
| Analytical Method Sensitivity: The method used to measure metabolites may not be sensitive enough. | Utilize a validated and sensitive method such as LC-MS/MS for the quantification of kynurenine pathway metabolites. |
References
- 1. Inhibition of KMO Ameliorates Myocardial Ischemia Injury via Maintaining Mitochondrial Fusion and Fission Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 5. This compound | KMO inhibitor | Probechem Biochemicals [probechem.com]
- 6. Metabolism and pharmacokinetics of this compound in mice: this compound is not a prodrug for Ro-61-8048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KMO Inhibitor II, this compound The KMO Inhibitor II, this compound controls the biological activity of KMO. This small molecule/inhibitor is primarily used for Neuroscience applications. [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
JM6 KMO Inhibitor:troubleshooting variability in behavioral studies with JM6.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the kynurenine 3-monooxygenase (KMO) inhibitor, JM6, in behavioral studies. Variability in experimental outcomes can arise from a number of factors, and this guide is designed to help you identify and address potential issues.
Troubleshooting Guide
Question: We are observing significant variability in the behavioral effects of this compound between different batches of the compound. What could be the cause?
Answer: A major point of contention in the scientific literature surrounding this compound is its mechanism of action and purity, which is a likely source of batch-to-batch variability.
-
The Prodrug Hypothesis: this compound has been described as a prodrug that is converted to the active KMO inhibitor, Ro-61-8048.[1][2][3][4][5]
-
The Impurity Hypothesis: Conversely, some research suggests that the biological effects observed after this compound administration are not from the compound itself or its conversion to Ro-61-8048, but rather from a small amount (<0.1%) of Ro-61-8048 present as an impurity in the this compound preparation.[1][6] This study indicated that this compound is not a potent KMO inhibitor and is rapidly metabolized.[1][6]
Troubleshooting Steps:
-
Compound Purity Analysis: It is critical to independently verify the purity of your this compound batch using methods like HPLC. Specifically, quantify the percentage of any contaminating Ro-61-8048.
-
Comparative Experiments: If possible, run parallel experiments with a highly pure this compound compound (confirmed to have minimal Ro-61-8048) and a separate group treated with a concentration of Ro-61-8048 equivalent to the impurity level found in the less pure this compound batch. This can help determine the source of the observed effects.
-
Source Consistency: If you are unable to perform purity analysis, ensure you are using this compound from the same supplier and the same lot number across all experiments to minimize this variable.
Question: We are not seeing the expected behavioral changes in our mouse model after oral administration of this compound. What are some potential reasons?
Answer: Several factors related to the compound's administration, metabolism, and the experimental design itself could be at play.
Troubleshooting Steps:
-
Pharmacokinetics and Metabolism:
-
Species Differences: this compound is reported to be rapidly metabolized in mice, primarily via the piperidyl moiety.[1][6] This rapid breakdown could limit its efficacy. The metabolic profile in other species may differ.
-
Route of Administration: While this compound has been administered orally in feed,[3] its stability and absorption from the gut could be a factor. Consider the formulation and ensure consistent intake by the animals. .
-
-
Dosage and Formulation:
-
Solubility: this compound is soluble in DMSO, but not in water.[5][7] Ensure your formulation is appropriate for the route of administration and that the compound remains in solution. For oral administration in feed, ensure homogenous mixing.
-
Dosage Calculation: Double-check your dosage calculations. Published studies have used doses such as 300 mg/kg for acute administration to achieve high plasma concentrations.[4] .
-
-
Behavioral Paradigm:
-
Timing: The timing of behavioral testing relative to this compound administration is crucial. Consider the pharmacokinetic profile of the compound (or the active impurity) to determine the optimal window for behavioral assessment.
-
Animal Handling and Stress: Standard laboratory practices that induce stress, such as cage changes, can impact behavioral outcomes and should be kept consistent and timed appropriately relative to testing.[8]
-
Question: How can we confirm that this compound is engaging its target, KMO, in our in vivo model?
Answer: Directly measuring the activity of KMO and the levels of its related metabolites in the kynurenine pathway is the most robust way to confirm target engagement.
Troubleshooting Steps:
-
Biochemical Analysis:
-
Peripheral vs. Central Effects:
-
This compound and Ro-61-8048 are reported to not effectively cross the blood-brain barrier.[4][12] Therefore, target engagement is expected primarily in the periphery (e.g., in blood cells).[4]
-
Measure KMO activity and metabolite levels in both blood and brain tissue to confirm a peripheral mechanism of action. An increase in brain KYNA is thought to occur due to increased peripheral kynurenine crossing the blood-brain barrier and then being converted to KYNA in the brain.[3][4]
-
Frequently Asked Questions (FAQs)
What is the proposed mechanism of action for this compound? this compound is described as an inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the tryptophan degradation pathway.[2] KMO converts kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[9][10] By inhibiting KMO, this compound is proposed to shift the pathway towards the production of the neuroprotective metabolite kynurenic acid (KYNA).[3][11] It is important to note the controversy regarding whether this compound acts as a prodrug for the active inhibitor Ro-61-8048 or if its effects are due to Ro-61-8048 as an impurity.[1][4]
What are the solubility and storage recommendations for this compound?
-
Solubility: Soluble in DMSO (e.g., 5 mg/mL), but not in water.[5][7]
-
Storage: Store the solid powder in a dry, dark place at 0 - 4°C for short-term storage or -20°C for long-term storage.[7] After reconstitution in DMSO, it is recommended to aliquot and freeze at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[5]
In what preclinical models has this compound been tested? this compound has been tested in transgenic mouse models of Huntington's disease (R6/2 mice) and Alzheimer's disease.[3][4][13] In these studies, chronic oral administration was reported to extend lifespan, prevent synaptic loss, reduce microglial activation, and ameliorate behavioral deficits.[4][13]
What are the reported IC50 values for this compound and Ro-61-8048? The potency of these compounds can vary based on the assay conditions.
Quantitative Data Summary
| Compound | Parameter | Value | Species | Source |
| This compound | IC50 vs. KMO | ~4 µM | Not Specified | [5] |
| IC50 vs. KMO | 19.85 µM | Mouse | [7] | |
| Plasma Conc. (300 mg/kg p.o.) | 40 µM | Mouse | [4] | |
| Brain Conc. (300 mg/kg p.o.) | 119 nM | Mouse | [4] | |
| Ro-61-8048 | IC50 vs. KMO | 37 nM | Not Specified | [4][12] |
| Plasma Conc. (from this compound) | 7.2 µM | Mouse | [4] | |
| Brain Conc. (from this compound) | 18 nM | Mouse | [4] |
Experimental Protocols
General Protocol for Chronic Oral Administration of this compound in Mice This is a generalized protocol based on descriptions in the literature.[3][4] Researchers should optimize parameters for their specific experimental needs.
-
Compound Preparation:
-
Determine the required daily dose of this compound for the cohort of animals.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO), if necessary for mixing.
-
Thoroughly mix the calculated amount of this compound with the powdered animal chow to ensure a homogenous distribution. The food can be re-pelleted or provided as a mash.
-
-
Animal Acclimation:
-
House animals in a controlled environment with a standard light-dark cycle.
-
Acclimate animals to the experimental room and handling procedures for at least one week prior to the start of the experiment.[14]
-
Provide the control diet (with vehicle if applicable) to all animals during the acclimation period.
-
-
Administration:
-
Replace the standard chow with the this compound-containing chow for the treatment group.
-
Monitor food intake and body weight regularly to ensure the animals are consuming the drug and to adjust for any changes in consumption.
-
-
Behavioral Testing:
-
Perform behavioral tests at predetermined time points during the chronic administration period.
-
Ensure that the timing of testing is consistent across all groups.
-
Minimize environmental stressors on testing days (e.g., avoid cage changes immediately before testing).[8]
-
-
Tissue Collection and Analysis:
-
At the end of the study, collect blood and brain tissue for pharmacokinetic and pharmacodynamic analysis.
-
Analyze plasma and brain homogenates for levels of this compound, Ro-61-8048, and kynurenine pathway metabolites (Kyn, KYNA, 3-HK) using methods such as LC-MS/MS.
-
Visualizations
Caption: The Kynurenine Pathway and the role of this compound.
References
- 1. Metabolism and pharmacokinetics of this compound in mice: this compound is not a prodrug for Ro-61-8048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gladstone.org [gladstone.org]
- 3. KMO inhibitor drug improves lifespan of Huntington's disease mice – HDBuzz [en.hdbuzz.net]
- 4. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KMO Inhibitor II, this compound The KMO Inhibitor II, this compound controls the biological activity of KMO. This small molecule/inhibitor is primarily used for Neuroscience applications. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Cage Change Influences Serum Corticosterone and Anxiety-Like Behaviors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kynurenine-3-monooxygenase (KMO): From its biological functions to therapeutic effect in diseases progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology [frontiersin.org]
- 11. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors [mdpi.com]
- 12. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 13. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
JM6 KMO Inhibitor:improving blood-brain barrier penetration of KMO inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Kynurenine 3-Monooxygenase (KMO) inhibitor, JM6.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug of the KMO inhibitor Ro 61-8048.[1][2] It is designed to be metabolized in the body to slowly release the active inhibitor.[1][2] The primary mechanism of this compound involves the inhibition of KMO in the blood (peripheral inhibition).[1][3] This peripheral inhibition leads to an increase in the concentration of kynurenine in the bloodstream. Kynurenine can then cross the blood-brain barrier (BBB) and is subsequently converted into the neuroprotective metabolite kynurenic acid (KYNA) within the brain.[4] This leads to a reduction in extracellular glutamate levels in the brain.[1][2]
Q2: Is direct penetration of the blood-brain barrier (BBB) necessary for the neuroprotective effects of this compound?
A2: No, direct penetration of the BBB by this compound or its active metabolite, Ro 61-8048, is not necessary for its neuroprotective effects.[1][2] Studies have shown that both this compound and Ro 61-8048 have very low permeability across the BBB.[1][5] The therapeutic benefits observed in preclinical models of Alzheimer's and Huntington's disease are attributed to the peripheral inhibition of KMO, which indirectly increases brain KYNA levels.[1][3][4]
Q3: What are the expected pharmacokinetic properties of this compound and its active metabolite?
A3: Following oral administration, this compound is metabolized to release Ro 61-8048. Both this compound and Ro 61-8048 accumulate at high concentrations in the plasma but are found at very low levels in the brain and other tissues.[1] This distribution pattern confirms their poor BBB penetration.
Q4: There is a study suggesting this compound is not a prodrug for Ro-61-8048. Can you clarify?
A4: One study has proposed that the observed in vivo activity of this compound might be due to a Ro-61-8048 impurity in the this compound preparation, rather than this compound acting as a prodrug.[6][7] However, the initial research and a significant body of subsequent literature support the prodrug hypothesis where this compound leads to the slow release of Ro 61-8048.[1][2][6] Researchers should be aware of this debate and may consider analyzing the purity of their this compound batches.
Troubleshooting Guides
Problem 1: No significant increase in brain KYNA levels is observed after this compound administration.
| Possible Cause | Troubleshooting Step |
| Poor oral bioavailability of this compound | Verify the formulation and administration protocol. Ensure proper dosing and vehicle. |
| Insufficient peripheral KMO inhibition | Measure plasma levels of this compound and Ro 61-8048 to confirm absorption and conversion. Assess KMO activity in blood samples. |
| Impaired transport of kynurenine across the BBB | This is less likely to be a compound-specific issue but could be related to the animal model. Review literature on kynurenine transport in your specific model. |
| Purity of the this compound compound | As mentioned in FAQ Q4, consider the possibility of impurities affecting the outcome. Analyze the purity of the this compound batch using appropriate analytical methods like LC/MS.[7] |
Problem 2: Unexpectedly high brain concentrations of this compound or Ro 61-8048 are detected.
| Possible Cause | Troubleshooting Step |
| Compromised BBB integrity in the animal model | Evaluate the health of the animals and consider if the disease model itself affects BBB permeability. Perform BBB integrity assays if necessary. |
| Analytical error | Re-validate the bioanalytical method for brain tissue homogenates. Check for matrix effects or contamination. |
| Incorrect sample collection | Ensure that brain tissue is properly perfused to remove residual blood, which contains high concentrations of the compounds. |
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies with this compound and Ro 61-8048.
| Parameter | This compound | Ro 61-8048 | Reference |
| KMO IC50 | ~4 µM | 37 nM | [1] |
| Plasma Concentration (5h post 300 mg/kg p.o. This compound in mice) | 40 µM | 7.2 ± 0.8 µM | [1] |
| Brain Concentration (5h post 300 mg/kg p.o. This compound in mice) | 119 nM | 18 ± 5 nM | [1] |
| Brain-to-Plasma Ratio (% of plasma levels) | Not explicitly stated, but very low | 0.002% | [1] |
Experimental Protocols
1. Assessment of Peripheral KMO Inhibition
-
Objective: To determine the inhibitory effect of this compound on KMO activity in the blood.
-
Methodology:
-
Administer this compound or vehicle to experimental animals.
-
Collect blood samples at various time points post-administration.
-
Isolate plasma or blood cells.
-
Perform a KMO enzyme activity assay using a fluorescent or LC/MS-based method to measure the conversion of kynurenine to 3-hydroxykynurenine.
-
Compare KMO activity in samples from this compound-treated animals to vehicle-treated controls.
-
2. Quantification of Kynurenine Pathway Metabolites in Plasma and Brain
-
Objective: To measure the effect of this compound administration on the levels of kynurenine and kynurenic acid in the periphery and the central nervous system.
-
Methodology:
-
Administer this compound or vehicle to experimental animals.
-
Collect plasma and brain tissue at desired time points.
-
For brain tissue, perform perfusion to remove blood contamination.
-
Homogenize brain tissue.
-
Perform protein precipitation on plasma and brain homogenates.
-
Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC/MS) to quantify kynurenine and kynurenic acid.
-
Compare metabolite levels between this compound-treated and vehicle-treated groups. A technique like microdialysis can also be used to measure extracellular levels in the living brain.[4]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low brain KYNA.
References
- 1. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. workstory.s3.amazonaws.com [workstory.s3.amazonaws.com]
- 3. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KMO inhibitor drug improves lifespan of Huntington's disease mice – HDBuzz [en.hdbuzz.net]
- 5. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and pharmacokinetics of this compound in mice: this compound is not a prodrug for Ro-61-8048 - PubMed [pubmed.ncbi.nlm.nih.gov]
JM6 KMO Inhibitor:challenges in translating JM6 findings to human studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KMO inhibitor, JM6. The information addresses key challenges in translating preclinical findings to human studies.
Frequently Asked Questions (FAQs)
Q1: Is this compound a prodrug of the KMO inhibitor Ro-61-8048?
A1: The initial hypothesis that this compound acts as a prodrug for the potent KMO inhibitor Ro-61-8048 has been challenged.[1][2] A key study suggests that the in vivo effects observed after this compound administration in mice may be attributable to a small impurity of Ro-61-8048 (<0.1%) present in the this compound compound.[1][2] This study found that this compound itself is not a potent KMO inhibitor and is stable under acidic conditions, meaning it does not readily convert to Ro-61-8048 in the gut.[1][2] Researchers should be aware of this controversy when interpreting their results.
Q2: What are the major differences in this compound metabolism between mice and humans?
A2: There are significant species-specific differences in the metabolism of this compound. In mice, this compound is rapidly metabolized via the piperidyl moiety.[1][2] In contrast, in vitro studies using human liver microsomes show that this compound is metabolized slowly, primarily through O-dealkylation at the phenyl ring.[1][2] These metabolic differences are a major hurdle for translating findings from mouse models to human clinical trials.
Q3: Does this compound cross the blood-brain barrier (BBB)?
A3: Preclinical studies have indicated that both this compound and its potential active form, Ro-61-8048, have poor brain permeability.[3] The neuroprotective effects observed in animal models are thought to be mediated by peripheral inhibition of KMO, which leads to an increase in circulating kynurenine that can then cross the BBB and be converted to the neuroprotective metabolite kynurenic acid (KYNA) in the brain.[3]
Q4: What are the reported therapeutic effects of this compound in preclinical models?
A4: In preclinical studies, this compound has shown therapeutic potential in mouse models of neurodegenerative diseases. In a mouse model of Huntington's disease, this compound administration was reported to extend lifespan, prevent synaptic loss, and decrease microglial activation.[3] In a transgenic mouse model of Alzheimer's disease, this compound was found to prevent spatial memory deficits, anxiety-related behavior, and synaptic loss.[3] However, it is crucial to consider the aforementioned controversy regarding the active compound responsible for these effects.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in in vivo studies with this compound.
-
Possible Cause 1: Purity of the this compound compound.
-
Troubleshooting Step: The presence of a Ro-61-8048 impurity can significantly impact experimental outcomes. It is critical to determine the purity of your this compound batch.
-
Recommendation: Perform analytical testing (e.g., HPLC, LC-MS) to quantify the percentage of Ro-61-8048 impurity in your this compound sample. If the impurity is present, consider its potential contribution to the observed effects. Sourcing highly purified this compound or synthesizing it with a method that avoids Ro-61-8048 as a precursor is recommended.
-
-
Possible Cause 2: Species-specific metabolic differences.
-
Troubleshooting Step: Results from mouse models may not be directly translatable to other species, including humans.
-
Recommendation: When designing translational studies, it is important to consider the different metabolic pathways of this compound. In vitro metabolism studies using liver microsomes or hepatocytes from different species (including human) can help to elucidate these differences and predict potential discrepancies in in vivo efficacy and pharmacokinetics.
-
Issue 2: Difficulty in demonstrating direct central nervous system (CNS) target engagement of this compound.
-
Possible Cause: Poor blood-brain barrier penetration.
-
Troubleshooting Step: Direct measurement of this compound or Ro-61-8048 in the brain tissue or cerebrospinal fluid (CSF) is necessary to confirm CNS exposure.
-
Recommendation: Employ sensitive analytical methods to measure drug concentrations in the CNS. If CNS concentrations are below the IC50 for KMO, it is likely that the observed effects are due to peripheral mechanisms. In this case, measuring peripheral KMO inhibition and downstream metabolic changes (e.g., plasma kynurenine and kynurenic acid levels) would be more relevant pharmacodynamic markers.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Species | Reference |
| Ro-61-8048 | KMO | 37 nM | Not specified | [4] |
| This compound | KMO | ~4 µM | Not specified | [3] |
Table 2: Pharmacokinetic Parameters in Mice
| Compound Administered | Dose | Analyte | AUC (0-inf) | Reference |
| Ro-61-8048 | 0.05 mg/kg (oral) | Ro-61-8048 | 4300 nMh | [1][2] |
| This compound (co-administered with Ro-61-8048) | 10 mg/kg (oral) | Ro-61-8048 | 4900 nMh | [1][2] |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: Analysis of Ro-61-8048 Impurity in this compound Samples by LC-MS
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.
-
Prepare a standard curve of Ro-61-8048 in the same solvent across a range of concentrations.
-
-
LC-MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).
-
Employ a suitable C18 column for separation.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to detect the specific m/z values for this compound and Ro-61-8048 in positive or negative ion mode.
-
-
Data Analysis:
-
Integrate the peak areas for both this compound and Ro-61-8048 in the sample chromatogram.
-
Use the standard curve of Ro-61-8048 to quantify its concentration in the this compound sample.
-
Calculate the percentage of Ro-61-8048 impurity in the this compound batch.
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Preparation:
-
Thaw liver microsomes (from mouse and human) on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), this compound (at a final concentration of e.g., 1 µM), and liver microsomes (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH (final concentration e.g., 1 mM).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound in both mouse and human liver microsomes to assess species differences in metabolic stability.
-
Visualizations
Caption: Disputed prodrug hypothesis of this compound.
Caption: Species differences in this compound metabolism.
Caption: Recommended workflow for this compound research.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Metabolism and pharmacokinetics of this compound in mice: this compound is not a prodrug for Ro-61-8048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating JMJD6 as a Therapeutic Target in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Jumonji domain-containing 6 (JMJD6) protein has emerged as a compelling therapeutic target in breast cancer due to its multifaceted role in tumor progression. This guide provides an objective comparison of targeting JMJD6 with established alternative therapeutic strategies in breast cancer, supported by experimental data. We delve into the molecular mechanisms, present quantitative performance data, and provide detailed experimental protocols to aid researchers in evaluating and pursuing novel treatment avenues.
JMJD6: A Driver of Breast Cancer Aggressiveness
JMJD6 is an iron (Fe2+) and α-ketoglutarate (α-KG)-dependent oxygenase with both lysine hydroxylase and arginine demethylase activity.[1][2] Its overexpression is strongly correlated with poor prognosis in breast cancer patients, particularly in more aggressive subtypes such as estrogen receptor-negative (ER-), basal-like, and triple-negative breast cancer (TNBC).[3][4] High JMJD6 expression is also associated with advanced tumor grade and stage.[3]
Functionally, JMJD6 promotes key oncogenic processes:
-
Cell Proliferation: JMJD6 drives cell cycle progression. Knockdown of JMJD6 consistently suppresses the proliferation of breast cancer cells.[3][4]
-
Cell Motility and Invasion: Overexpression of JMJD6 enhances cell motility, while its knockdown in invasive breast cancer cell lines leads to decreased motility and invasion.[3][4]
-
Endocrine Resistance: In ER+ breast cancer, high JMJD6 expression is linked to resistance to endocrine therapies like tamoxifen.[5][6] JMJD6 can modulate estrogen receptor signaling, contributing to therapy failure.[2][5][7]
The Small Molecule Inhibitor: iJMJD6
A specific small-molecule inhibitor of JMJD6, referred to as iJMJD6, has been developed and has shown potent anti-cancer effects in preclinical models.[1][8][9] iJMJD6 acts by inhibiting the enzymatic activity of JMJD6, thereby suppressing the expression of key oncogenes such as Myc and CCND1.[1][8][9]
In Vitro Performance of iJMJD6
iJMJD6 has demonstrated significant efficacy in suppressing the proliferation and migration of various breast cancer cell lines.
| Cell Line | Cancer Subtype | Assay | Endpoint | Result | Reference |
| MCF7 | ER+ | Proliferation | IC50 | Data not explicitly provided in text, graphical representation suggests dose-dependent inhibition. | [1] |
| MDA-MB-231 | Triple-Negative | Proliferation | IC50 | Data not explicitly provided in text, graphical representation suggests dose-dependent inhibition. | [1] |
| Multiple Cancer Cell Lines | Various | Migration | % Inhibition | Effective in suppressing migration in a JMJD6-dependent manner. | [8][9] |
| Multiple Cancer Cell Lines | Various | Invasion | % Inhibition | Effective in suppressing invasion in a JMJD6-dependent manner. | [8][9] |
Note: Specific IC50 values and percentage inhibition data are often presented graphically in the source literature. Researchers are encouraged to consult the primary articles for detailed quantitative information.
In Vivo Efficacy of iJMJD6
In vivo studies using breast cancer xenograft models have demonstrated the potent anti-tumor activity and safety of iJMJD6.[1]
| Xenograft Model | Treatment | Outcome | Reference |
| MCF7 Xenograft | iJMJD6 | Significant suppression of tumor growth. | [1] |
| MDA-MB-231 Xenograft | iJMJD6 | Significant suppression of tumor growth. | [1] |
| Patient-Derived Xenograft (PDX) | iJMJD6 | Significant suppression of tumor growth. | [1] |
Furthermore, combination therapy of iJMJD6 with the estrogen receptor antagonist fulvestrant has shown synergistic effects in suppressing tumor growth in ERα-positive breast cancer models.[1]
Comparison with Alternative Therapeutic Targets
To contextualize the potential of JMJD6 inhibition, it is essential to compare its performance with established targeted therapies for breast cancer.
CDK4/6 Inhibitors
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) are a cornerstone of treatment for HR+/HER2- metastatic breast cancer.[10][11][12][13] They function by blocking the cell cycle progression from G1 to S phase.
| Inhibitor Class | Mechanism of Action | Efficacy in HR+/HER2- mBC (Clinical Trials) | Reference |
| CDK4/6 Inhibitors | Inhibit CDK4 and CDK6, blocking cell cycle progression. | Significant improvement in Progression-Free Survival (PFS). Hazard Ratio (HR) for PFS is approximately 0.55. | [11][14] |
PI3K/mTOR Inhibitors
The PI3K/Akt/mTOR pathway is frequently dysregulated in breast cancer.[15][16][17] Inhibitors targeting this pathway (e.g., Everolimus, Alpelisib) have shown efficacy, particularly in combination with other therapies.
| Inhibitor Class | Mechanism of Action | Efficacy in Breast Cancer (Clinical Trials) | Reference |
| PI3K/mTOR Inhibitors | Inhibit components of the PI3K/Akt/mTOR signaling pathway, reducing cell proliferation and survival. | Approved for use in certain breast cancer subtypes, often in combination with endocrine therapy. | [15][16] |
Comparative Summary:
| Feature | JMJD6 Inhibition (iJMJD6) | CDK4/6 Inhibition | PI3K/mTOR Inhibition |
| Target Population | Potentially broad, including ER- and TNBC.[1][3] | Primarily HR+/HER2- breast cancer.[11] | Various subtypes, often in combination.[15] |
| Mechanism | Inhibition of lysine hydroxylation and arginine demethylation, leading to decreased oncogene expression.[1][8] | Cell cycle arrest at the G1/S checkpoint.[13] | Inhibition of a key cell survival and proliferation pathway.[16] |
| Preclinical Efficacy | Potent suppression of proliferation, migration, and in vivo tumor growth.[1][8] | Well-established anti-proliferative effects.[13] | Demonstrated anti-tumor activity.[16][17] |
| Clinical Status | Preclinical.[1] | FDA-approved for HR+/HER2- mBC.[10] | FDA-approved for specific indications.[15] |
Signaling Pathways and Experimental Workflows
JMJD6 Signaling Pathways in Breast Cancer
JMJD6 is implicated in several critical signaling pathways that drive breast cancer progression.
Experimental Workflow: Validating a JMJD6 Inhibitor
The following workflow outlines the key steps in the preclinical validation of a novel JMJD6 inhibitor.
References
- 1. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JMJD6 orchestrates a transcriptional program in favor of endocrine resistance in ER+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JMJD6 is a driver of cellular proliferation and motility and a marker of poor prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JMJD6 is a driver of cellular proliferation and motility and a marker of poor prognosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | JMJD6 orchestrates a transcriptional program in favor of endocrine resistance in ER+ breast cancer cells [frontiersin.org]
- 6. JMJD6 orchestrates a transcriptional program in favor of endocrine resistance in ER+ breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. aacr.org [aacr.org]
- 11. asco.org [asco.org]
- 12. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 13. targetedonc.com [targetedonc.com]
- 14. Long-term efficacy of CDK4/6 inhibitors in early HR+, HER2- high-risk breast cancer: An updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/Akt/mTOR inhibitors in breast cancer – ScienceOpen [scienceopen.com]
- 16. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity of EGFR, mTOR and PI3K inhibitors in an isogenic breast cell line model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Dual Catalytic Activities of JMJD6: Demethylase vs. Hydroxylase
For Researchers, Scientists, and Drug Development Professionals
Jumonji domain-containing protein 6 (JMJD6) is a fascinating enzyme implicated in a wide array of cellular processes, from the regulation of gene expression to RNA splicing.[1][2] This guide provides an objective comparison of its two reported, and debated, catalytic functions: arginine demethylation and lysyl hydroxylation. A significant body of research highlights the robust nature of its lysyl hydroxylase activity, while its role as an arginine demethylase remains a subject of scientific controversy.[3][4]
At a Glance: Demethylase vs. Hydroxylase Activity of JMJD6
| Feature | Arginine Demethylase Activity | Lysyl Hydroxylase Activity |
| Catalytic Reaction | Removal of methyl groups from arginine residues (mono- and dimethylated).[5] | Addition of a hydroxyl group to lysine residues.[5] |
| Substrates | Histones: H3R2me2, H4R3me2[4] Non-histones: ERα, HSP70, G3BP1[6][7][8] | Histones: H2A/H2B, H3, H4[9][10] Splicing Factors: U2AF65, LUC7L2[5][11] Transcription Factors: p53[12] Other: BRD2, BRD3, BRD4, Self-hydroxylation[1][11] |
| Evidentiary Support | Controversial. Some studies report activity, while others fail to reproduce it.[3][4][13] | Well-established with strong in vitro and in vivo evidence, including mass spectrometry validation.[1][12] |
| Biological Roles | Transcriptional regulation, stress granule assembly.[5][7] | Regulation of pre-mRNA splicing, transcriptional control, DNA damage response.[11][12] |
Quantitative Analysis of JMJD6 Hydroxylase Activity
Recent studies have provided detailed kinetic parameters for the lysyl hydroxylase activity of JMJD6 using solid-phase extraction coupled to mass spectrometry (SPE-MS) assays. The following table summarizes the apparent steady-state kinetic parameters for various substrates and cofactors.
| Substrate/Cofactor | Apparent Km (µM) | Apparent kcat (s-1) | Reference |
| 2-Oxoglutarate (2OG) | ~23 | - | [1] |
| Fe(II) | 0.08 ± 0.01 | - | [1] |
| L-Ascorbate | 1.8 ± 0.3 | - | [1] |
| Oxygen (O2) | 150 ± 20 | - | [1] |
| BRD2520–559 peptide | 0.7 ± 0.1 | 0.012 ± 0.0003 | [1] |
| BRD3463–502 peptide | 0.6 ± 0.1 | 0.010 ± 0.0003 | [1] |
| BRD4511–550 peptide | 0.6 ± 0.1 | 0.013 ± 0.0003 | [1] |
Note: kcat values were calculated assuming the concentration of active JMJD6 equals the total enzyme concentration.[1]
Catalytic Mechanisms and Pathways
The catalytic activity of JMJD6, like other JmjC domain-containing enzymes, is dependent on Fe(II) and 2-oxoglutarate (2OG).[4] The proposed mechanisms for both hydroxylation and demethylation are illustrated below.
The lysyl hydroxylase activity is well-supported, proceeding through an iron(IV)-oxo intermediate to hydroxylate the lysine residue.[1] The proposed arginine demethylation is thought to occur via an initial hydroxylation of the methyl group, forming an unstable hemiaminal that spontaneously decomposes to formaldehyde and the demethylated arginine.[4] However, some structural studies suggest that methylated arginine may not easily fit into the catalytic pocket of JMJD6.[4]
Experimental Protocols
Accurate measurement of JMJD6's enzymatic activity is crucial for research and drug development. Below are summaries of key experimental protocols.
Mass Spectrometry-Based Lysyl Hydroxylase Assay
This method provides a direct and quantitative measurement of hydroxylase activity.
Protocol Summary:
-
Reaction Mixture: Combine recombinant JMJD6 (e.g., 2 µM), a peptide substrate (e.g., 20 µM BRD4 peptide), Fe(II) (e.g., 10 µM), 2-oxoglutarate (e.g., 200 µM), and ascorbate (e.g., 100 µM) in a suitable buffer.[14]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., up to 2 hours).[14]
-
Quenching: Stop the reaction by adding an acid, such as 10% (v/v) formic acid.[14]
-
Sample Preparation: Desalt and concentrate the sample using solid-phase extraction (e.g., C18 ZipTips).
-
MS Analysis: Analyze the sample using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to detect the mass shift corresponding to hydroxylation (+16 Da per hydroxyl group).[1][3]
In Vitro Arginine Demethylation Assay
This assay is designed to detect the removal of methyl groups from arginine residues.
Protocol Summary:
-
Substrate Preparation: Methylate the substrate (e.g., GST-fused ERα hinge region or histone H4) in vitro using a protein arginine methyltransferase (PRMT), such as PRMT1, and S-adenosylmethionine (SAM) as the methyl donor.[6] Radiolabeled [³H]SAM can be used for detection by autoradiography.
-
Purification: Remove excess SAM from the methylated substrate using microspin columns.[6]
-
Demethylation Reaction: Incubate the purified methylated substrate with recombinant GST-JMJD6 at 37°C for 1 hour.[6]
-
Analysis: Analyze the reaction products by:
Conclusion
The dual activities of JMJD6 present a complex picture for researchers. The lysyl hydroxylase function is well-documented and quantitatively characterized, with clear roles in processes like RNA splicing. In contrast, the arginine demethylase activity remains controversial, with conflicting reports in the literature. This guide highlights the current state of knowledge, emphasizing the need for rigorous experimental design and interpretation when studying this multifaceted enzyme. Future research, particularly utilizing advanced mass spectrometry and in vivo validation, will be crucial to definitively resolve the debate surrounding JMJD6's demethylase function and to fully understand its biological roles.
References
- 1. Biochemical investigations using mass spectrometry to monitor JMJD6-catalysed hydroxylation of multi-lysine containing bromodomain-derived substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical investigations using mass spectrometry to monitor JMJD6-catalysed hydroxylation of multi-lysine containing bromodomain-derived substrates † | Department of Chemistry [chem.ox.ac.uk]
- 3. The hydroxylation activity of Jmjd6 is required for its homo-oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions [frontiersin.org]
- 5. uniprot.org [uniprot.org]
- 6. JMJD6 Regulates ERα Methylation on Arginine | PLOS One [journals.plos.org]
- 7. Histone arginine demethylase JMJD6 is linked to stress granule assembly through demethylation of the stress granule–nucleating protein G3BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lysyl 5-Hydroxylation, a Novel Histone Modification, by Jumonji Domain Containing 6 (JMJD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysyl 5-hydroxylation, a novel histone modification, by Jumonji domain containing 6 (JMJD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Computational and Mass Spectrometry-Based Approach Identify Deleterious Non-Synonymous Single Nucleotide Polymorphisms (nsSNPs) in JMJD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Widespread hydroxylation of unstructured lysine-rich protein domains by JMJD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to JMJD6 and Other JmjC Domain Proteins in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
The Jumonji C (JmjC) domain-containing proteins are a vast and critical family of enzymes that play pivotal roles in epigenetic regulation. As Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenases, they dynamically regulate the post-translational modification landscape of histones and other proteins, thereby controlling gene expression, chromatin structure, and cellular fate.[1][2][3] While the majority of well-characterized JmjC proteins function as histone lysine demethylases (KDMs), Jumonji Domain-Containing Protein 6 (JMJD6) stands out as a uniquely versatile and enigmatic member.[1][4][5] This guide provides an objective comparison of JMJD6 with other JmjC domain proteins, supported by experimental data, to elucidate its distinct functions in epigenetic control.
Section 1: Comparative Analysis of Enzymatic Activity and Substrates
A primary distinction between JMJD6 and other JmjC proteins lies in their enzymatic activities and substrate preferences. While most JmjC proteins are specialized histone lysine demethylases, JMJD6 exhibits broader and more controversial catalytic functions.[1][6]
JMJD6: A Multifunctional Enzyme JMJD6 has been reported to possess at least two distinct enzymatic activities:
-
Lysyl Hydroxylase Activity: This is the most consistently reported and validated function of JMJD6.[4][7][8] It catalyzes the C5 hydroxylation of lysine residues on a wide array of histone and non-histone substrates.[9][10]
-
Arginine Demethylase Activity: JMJD6 was initially identified as the first histone arginine demethylase, targeting H3R2me2 and H4R3me2.[5][11] However, this activity remains highly controversial, with some studies failing to detect it in vitro and direct evidence on endogenous substrates still being debated.[4][6][7]
Other JmjC Proteins: Primarily Specialized Demethylases In contrast, other JmjC subfamilies have well-defined and highly specific histone lysine demethylase activity, targeting mono-, di-, or tri-methylated lysines on histone tails.[3][12][13] For example, the KDM4/JMJD2 subfamily targets H3K9me2/3 and H3K36me2/3, while the KDM5/JARID family acts on H3K4me2/3.[13]
The substrate pool of JMJD6 is remarkably diverse and extends far beyond histones, underscoring its pleiotropic roles. This contrasts with the more focused, primarily histone-centric, substrate list of many other JmjC proteins.
Table 1: Comparison of Enzymatic Activities and Key Substrates
| Feature | JMJD6 | Other JmjC Domain Proteins (e.g., KDM4/5/6 families) |
| Primary Enzymatic Activity | Lysyl Hydroxylase[4][9][10] | Histone Lysine Demethylase (KDM)[3][12] |
| Other Reported Activities | Arginine Demethylase (Controversial)[1][5][6], Tyrosine Kinase[1] | Some members may hydroxylate or demethylate non-histone targets, but with less promiscuity.[6] |
| Histone Substrates | - Lysine residues on H3/H4 (Hydroxylation)[4] - H3R2me2, H4R3me2 (Demethylation, controversial)[5][11] | - H3K9me2/3, H3K36me2/3 (KDM4)[13] - H3K4me2/3 (KDM5)[13] - H3K27me2/3 (KDM6) |
| Key Non-Histone Substrates | Splicing Factors: U2AF65, LUC7L2, RBM39[6][9] Transcription Factors: p53, ERα[1][9] Bromodomain Proteins: BRD2, BRD3, BRD4[9][10] Other: HSP70, TRAF6[11][14] | Substrate scope is generally narrower, though non-histone targets like p53 and AR are known for some KDMs. |
Section 2: Divergence in Biological Function and Disease Relevance
The functional outputs of JMJD6 and other JmjC proteins reflect their distinct catalytic activities and substrate choices. While both are integral to transcriptional regulation, JMJD6 has a unique and prominent role in RNA processing.
-
Transcriptional Regulation: Both JMJD6 and KDM family members regulate transcription. KDMs typically do this by removing repressive (e.g., H3K9me3, H3K27me3) or active (e.g., H3K4me3, H3K36me3) histone marks from gene promoters and enhancers.[3] JMJD6 influences transcription through multiple mechanisms, including the hydroxylation of the transcription elongation factor BRD4 and the demethylation of histone arginine marks to release paused RNA Polymerase II.[5][9]
-
mRNA Splicing: A key function that distinguishes JMJD6 is its role in pre-mRNA splicing.[15] JMJD6 hydroxylates key splicing factors like U2AF65, modulating spliceosome assembly and alternative splicing decisions.[4][6] This function is not a prominent feature of the KDM subfamilies.
-
Cancer: Aberrant expression of many JmjC proteins is linked to cancer.[3] However, JMJD6 is frequently and broadly overexpressed across multiple aggressive cancers, including breast, lung, colon, and oral cancers, where high expression often correlates with poor prognosis and metastasis.[1][16][17] Its multifaceted roles in promoting proliferation, invasion, and regulating cancer stem cell phenotypes make it an attractive therapeutic target.[16][17] While other JmjC proteins are also cancer targets, their roles can be more context-dependent, sometimes acting as tumor suppressors.[3]
Caption: Functional divergence within the JmjC domain protein family.
Section 3: Structural Insights
All JmjC proteins share a conserved catalytic core known as the double-stranded β-helix (DSBH) or cupin fold, which coordinates the Fe(II) and 2-OG cofactors essential for catalysis.[13][18] However, the overall structure of JMJD6 is markedly different from other JmjC family members like the JMJD2/KDM4 demethylases.[19][20] JMJD6 possesses a unique, large substrate-binding groove created by its N- and C-terminal domains.[19] This distinct structural feature may account for its ability to bind a wider range of substrates, including proteins and single-stranded RNA, compared to the more constrained active sites of specialized histone demethylases.[19][20]
Caption: JMJD6 negatively regulates p53 activity via lysine hydroxylation.[1]
Section 4: Experimental Protocols
Evaluating the enzymatic activity of JmjC proteins is crucial for functional studies and inhibitor screening. Mass spectrometry-based assays offer high sensitivity and specificity for monitoring both hydroxylation and demethylation events.
Protocol: In Vitro Hydroxylase/Demethylase Assay using MALDI-TOF Mass Spectrometry
This protocol is adapted for measuring JMJD6 activity but can be modified for other JmjC proteins.
1. Reagents and Materials:
-
Recombinant human JMJD6 (purified)
-
Synthetic peptide substrate (e.g., a 20-40 amino acid peptide from BRD4 or histone H4)[7][9]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate (2-OG), 2 mM L-ascorbic acid.
-
Reaction Stop Solution: 0.1% Trifluoroacetic acid (TFA).
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA).
-
MALDI-TOF Mass Spectrometer.
2. Procedure:
-
Reaction Setup: Prepare a 20 µL reaction mixture in a microcentrifuge tube.
-
Add 10 µL of 2x Assay Buffer.
-
Add 5 µL of peptide substrate (to a final concentration of 50-100 µM).
-
Add deionized water to a final volume of 18 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Addition: Initiate the reaction by adding 2 µL of recombinant JMJD6 (to a final concentration of 1-5 µM). Mix gently.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding 20 µL of Reaction Stop Solution (0.1% TFA).
-
Sample Preparation for MALDI-TOF:
-
On a MALDI target plate, spot 1 µL of the quenched reaction mixture.
-
Immediately add 1 µL of MALDI matrix solution onto the sample spot and allow it to air dry completely.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the positive ion reflectron mode, focusing on the mass range of the peptide substrate.
-
-
Data Analysis:
Caption: Workflow for an in vitro mass spectrometry-based enzyme assay.
Conclusion
JMJD6 represents a functionally divergent member of the JmjC domain-containing protein family. While it shares the characteristic catalytic core and dependence on Fe(II) and 2-OG with its relatives, its biochemical profile is markedly different. In contrast to the highly specific histone lysine demethylase activity of most KDM subfamilies, JMJD6 is a promiscuous lysyl hydroxylase with a vast range of histone and non-histone substrates. Its unique and critical role in regulating mRNA splicing further sets it apart. The frequent overexpression of JMJD6 in various cancers and its multifaceted contributions to tumor progression highlight its importance as a high-value target for therapeutic intervention.[16][17][21] Future research focusing on specific inhibitors of JMJD6's enzymatic activities will be crucial for both dissecting its complex biology and developing novel anticancer strategies.[16][22]
References
- 1. Jumonji domain‐containing protein 6 protein and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of JmjC Domain-Containing Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions [frontiersin.org]
- 5. Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Versatile JMJD proteins: juggling histones and much more - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hydroxylation activity of Jmjd6 is required for its homo-oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and structural investigations clarify the substrate selectivity of the 2-oxoglutarate oxygenase JMJD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical investigations using mass spectrometry to monitor JMJD6-catalysed hydroxylation of multi-lysine containing bromodomain-derived substrates ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00311J [pubs.rsc.org]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Role of the Epigenetic Modifier JMJD6 in Tumor Development and Regulation of Immune Response [frontiersin.org]
- 12. JmjC-domain-containing proteins and histone demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evolutionary History and Functional Diversification of the JmjC Domain-Containing Histone Demethylase Gene Family in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JMJD6 - Wikipedia [en.wikipedia.org]
- 16. pnas.org [pnas.org]
- 17. Bifunctional Enzyme JMJD6 Contributes to Multiple Disease Pathogenesis: New Twist on the Old Story - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genomic structure and expression of Jmjd6 and evolutionary analysis in the context of related JmjC domain containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interaction of JMJD6 with single-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Silico Discovery of JMJD6 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of the Epigenetic Modifier JMJD6 in Tumor Development and Regulation of Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
JMJD6:comparing the efficacy of different JMJD6 small molecule inhibitors.
For Researchers, Scientists, and Drug Development Professionals
The Jumonji domain-containing 6 (JMJD6) protein, a 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase, has emerged as a promising therapeutic target in oncology. Its overexpression is correlated with poor prognosis in various cancers, including breast, lung, colon, and liver cancer[1]. JMJD6 exerts its oncogenic functions through its enzymatic activity, which includes arginine demethylation and lysine hydroxylation of both histone and non-histone proteins, thereby regulating gene transcription and splicing[1][2][3]. Consequently, the development of small molecule inhibitors targeting the catalytic activity of JMJD6 is an area of intense research. This guide provides a comparative analysis of the efficacy of prominent JMJD6 small molecule inhibitors, supported by experimental data, to aid researchers in selecting appropriate tools for their studies.
Inhibitor Efficacy Comparison
Several small molecules have been identified as inhibitors of JMJD6. The following table summarizes the in vitro and cellular efficacy of three notable inhibitors: WL12 (also known as iJMJD6), SKLB325, and compound 7p.
| Inhibitor | Target | In Vitro IC50 | Cellular EC50 / IC50 | Cell Lines Tested | Selectivity | In Vivo Efficacy | Ref. |
| WL12 (iJMJD6) | JMJD6 (arginine demethylase activity) | 0.22 µM (formaldehyde release assay)[4], 149.6 ± 34.1 nM[5] | 2.44 µM (HeLa), 10.18 µM (SMCC7721)[4][6] | HeLa (cervical cancer), SMCC7721 (liver cancer), MCF7 (breast cancer) | Selective over other JmjC domain-containing proteins (PHF8/KDM7B, JHDM2A/KDM3A, JMJD2C/KDM4C, SMCX/KDM5C)[4]. Does not inhibit JMJD6's lysine hydroxylase activity[5]. | Suppresses tumor growth in multiple cancer cell line- and patient-derived xenograft models[5][6]. | [4][5][6] |
| SKLB325 | JMJD6 | 0.78 µM | Dose-dependent suppression of proliferation and induction of apoptosis. | SKOV3 (ovarian cancer), 786-O and Caki-1 (renal cell carcinoma) | Not explicitly stated. | Significantly reduced intraperitoneal tumor weight and prolonged survival in ovarian cancer mouse models. Suppressed tumor growth in RCC patient-derived organoid models and in vivo[7][8]. | [7][8] |
| Compound 7p | JMJD6 | 0.681 µM | Not reported. | Not reported. | Good selectivity (>100-fold) against other tested JmjC domain-containing protein family members[1][9]. | Not reported[1]. | [1][9] |
Signaling Pathway of JMJD6 in Cancer
JMJD6 plays a crucial role in oncogenesis by modulating the expression of key cancer-related genes. One of the well-established pathways involves its interaction with the bromodomain-containing protein 4 (BRD4), a reader of acetylated histones. This complex co-activates the transcription of oncogenes, most notably c-Myc. Inhibition of JMJD6 disrupts this complex, leading to the downregulation of c-Myc and its target genes, such as CCND1 (Cyclin D1), which are critical for cell cycle progression and proliferation[2][3][5][10].
Experimental Protocols
Detailed experimental procedures are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are generalized protocols for key assays based on published studies.
In Vitro JMJD6 Demethylase Activity Assay (Formaldehyde Release Assay)
This assay quantitatively measures the enzymatic activity of JMJD6 by detecting the formaldehyde produced during the demethylation reaction.
Materials:
-
Recombinant human JMJD6 protein
-
Histone H4 peptide (or full-length histone H4) as substrate
-
Assay buffer: 50 mM HEPES (pH 7.5), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.01% Tween-20
-
JMJD6 inhibitor (e.g., WL12)
-
Formaldehyde dehydrogenase
-
NAD+
-
96-well black plate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant JMJD6 protein, and the histone substrate.
-
Add the JMJD6 inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the demethylation reaction by adding α-ketoglutarate.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a stopping solution or by heat inactivation.
-
To detect formaldehyde, add formaldehyde dehydrogenase and NAD+ to each well.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of formaldehyde to formate, which is coupled to the reduction of NAD+ to NADH.
-
Measure the fluorescence of NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (CCK-8/MTT Assay)
This assay determines the effect of JMJD6 inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, SMCC7721)
-
Complete cell culture medium
-
JMJD6 inhibitor
-
CCK-8 or MTT reagent
-
96-well clear plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the JMJD6 inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Experimental Workflow for Inhibitor Screening and Validation
The process of identifying and validating a novel JMJD6 inhibitor typically follows a multi-step workflow, from initial screening to in vivo testing.
Conclusion
The development of potent and selective small molecule inhibitors of JMJD6 holds significant promise for cancer therapy. WL12 (iJMJD6) has been extensively characterized and demonstrates both in vitro and in vivo efficacy with good selectivity for the arginine demethylase activity of JMJD6. SKLB325 has also shown promising anti-tumor effects in preclinical models. Compound 7p is a potent and selective inhibitor in vitro, but its cellular and in vivo activities require further investigation. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and comparison of existing and novel JMJD6 inhibitors, which will be instrumental in advancing these compounds towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the Epigenetic Modifier JMJD6 in Tumor Development and Regulation of Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. In Silico Discovery of JMJD6 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigenome screening highlights that JMJD6 confers an epigenetic vulnerability and mediates sunitinib sensitivity in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jumonji domain-containing 6 (JMJD6) identified as a potential therapeutic target in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a new class of JMJD6 inhibitors and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unmasking Protein Interactions: A Comparative Guide to Validating JMJD6 Substrates Using CRISPR-Cas9 Mutagenesis
For researchers, scientists, and drug development professionals, the precise validation of protein substrates is paramount to understanding cellular signaling and developing targeted therapeutics. This guide provides a comprehensive comparison of CRISPR-Cas9 mutagenesis with alternative methods for validating substrates of the Jumonji domain-containing 6 (JMJD6) protein, a dioxygenase implicated in cancer and developmental processes.
This document delves into the experimental validation of JMJD6 substrates, presenting a head-to-head comparison of CRISPR-Cas9 technology against traditional RNA interference (RNAi) and overexpression systems. We provide a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the design and execution of robust validation studies.
At a Glance: Comparing Substrate Validation Methodologies
The choice of method for validating a putative JMJD6 substrate can significantly impact the reliability and interpretation of the results. CRISPR-Cas9, RNAi, and overexpression systems each offer distinct advantages and disadvantages.
| Feature | CRISPR-Cas9 | RNA Interference (RNAi) | Overexpression Systems |
| Mechanism of Action | Gene knockout at the genomic DNA level, leading to a complete and permanent loss of protein expression. | Post-transcriptional gene silencing by mRNA degradation, resulting in a transient knockdown of protein expression. | Introduction of exogenous genetic material to produce high levels of the target protein. |
| Specificity | High on-target specificity with well-designed guide RNAs. Off-target effects can occur but are generally considered lower than RNAi.[1][2] | Prone to off-target effects where the siRNA or shRNA silences unintended genes with similar sequences.[1][2] | Can lead to non-physiological protein levels, potentially causing artifacts and off-target interactions. |
| Efficacy | Can achieve complete and stable protein knockout.[1] | Efficiency of knockdown can be variable and incomplete, leaving residual protein expression. | High levels of protein expression are typically achieved. |
| Phenotypic Analysis | Allows for the study of a true null phenotype, providing clear insights into the protein's function.[3] | Phenotypes can be less clear due to incomplete knockdown and off-target effects. | Observed phenotypes may be due to supraphysiological protein levels and not representative of endogenous function. |
| Validation of Interaction | Loss of interaction between JMJD6 and the substrate can be definitively assessed in the absence of the substrate protein. | Reduction in the interaction can be observed, but residual interaction may persist due to incomplete knockdown. | Can confirm a direct interaction but does not validate the physiological relevance of the interaction.[4] |
Experimental Deep Dive: Protocols for Validation
Here, we provide detailed protocols for the validation of a putative JMJD6 substrate using CRISPR-Cas9-mediated knockout.
Protocol: CRISPR-Cas9-Mediated Knockout of a Putative JMJD6 Substrate
This protocol outlines the steps to generate a stable knockout cell line for a putative JMJD6 substrate to validate its interaction with JMJD6.
1. Guide RNA (gRNA) Design and Cloning:
-
Design: Design two to four unique gRNAs targeting an early exon of the putative substrate's gene using a reputable online tool. Ensure high on-target scores and minimal off-target predictions.
-
Cloning: Synthesize and clone the designed gRNA sequences into a suitable Cas9 expression vector. This vector should also contain a selection marker (e.g., puromycin resistance).
2. Cell Transfection and Selection:
-
Transfection: Transfect the Cas9-gRNA plasmid into the desired cell line using a high-efficiency transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
3. Single-Cell Cloning and Expansion:
-
Single-Cell Sorting: After selection, isolate single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expansion: Culture the single-cell clones until they form visible colonies and then expand them to larger culture vessels.
4. Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR amplification of the target region followed by Sanger sequencing or a T7 endonuclease I (T7E1) assay to detect insertions or deletions (indels) that confirm successful gene editing.
-
Western Blot Analysis: Prepare protein lysates from the validated knockout clones and perform a Western blot using an antibody specific to the putative substrate to confirm the complete absence of the protein.
5. Co-Immunoprecipitation (Co-IP) for Interaction Validation:
-
Lysate Preparation: Prepare whole-cell lysates from both the wild-type and the validated knockout cell lines.
-
Immunoprecipitation: Incubate the lysates with an antibody against JMJD6 overnight.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot. Probe the membrane with an antibody against the putative substrate. The absence of a band in the knockout cell line lane, in contrast to a clear band in the wild-type lane, validates the specific interaction between JMJD6 and the substrate.
Visualizing the Cellular Context: Signaling Pathways and Workflows
Understanding the signaling pathways in which JMJD6 and its substrates operate is crucial for interpreting experimental results. Below are diagrams of key pathways involving JMJD6, as well as a workflow for substrate validation.
Conclusion
The validation of JMJD6 substrates is a critical step in elucidating its biological functions and its role in disease. While RNAi and overexpression systems have been valuable tools, the advent of CRISPR-Cas9 technology offers a more precise and definitive method for substrate validation. By generating complete and stable knockouts, CRISPR-Cas9 allows for the unambiguous assessment of protein-protein interactions and their functional consequences. This guide provides the necessary framework for researchers to design and implement robust CRISPR-Cas9-based validation studies for JMJD6 substrates, ultimately contributing to a deeper understanding of this important enzyme and its role in cellular signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
JM6: An In-depth Analysis of its Relationship to the KMO Inhibitor Ro-61-8048
A critical evaluation of experimental evidence reveals that JM6, initially lauded as a promising prodrug for the kynurenine 3-monooxygenase (KMO) inhibitor Ro-61-8048, does not function as such. This guide synthesizes the available data to clarify the true relationship between these two compounds, providing researchers with a comprehensive understanding of their distinct metabolic fates and pharmacokinetic profiles.
Initial research posited that this compound, by converting to Ro-61-8048 in vivo, could offer a novel therapeutic strategy for neurodegenerative diseases like Huntington's and Alzheimer's. However, subsequent and more detailed investigations have challenged this assertion, demonstrating that the observed in vivo presence of Ro-61-8048 following this compound administration is attributable to a minor impurity in the this compound compound itself, rather than a metabolic conversion.[1][2]
Comparative Analysis of this compound and Ro-61-8048
| Feature | This compound | Ro-61-8048 | References |
| Chemical Name | 3,4-dimethoxy-N-(4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)thiazol-2-yl)benzenesulfonamide | 3,4-dimethoxy-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide | [1] |
| Molecular Formula | C23H25N4O5S2 | C17H15N3O6S2 | [3] |
| Primary Function | Investigated as a KMO inhibitor prodrug | Potent and competitive KMO inhibitor | [1][3][4][5][6] |
| Prodrug Status | Determined to not be a prodrug for Ro-61-8048 | Active drug | [1][2] |
In Vivo Pharmacokinetic Data: Debunking the Prodrug Hypothesis
A pivotal study investigating the pharmacokinetics of this compound in mice demonstrated that the area under the concentration-time curve (AUC) for Ro-61-8048 was nearly identical when a low dose of Ro-61-8048 was administered alone versus when it was co-administered with a significantly larger dose of this compound.[1] This finding strongly indicates that this compound does not metabolically contribute to the circulating levels of Ro-61-8048.[1]
| Administration Group | Dose | Ro-61-8048 AUC (nM*h) | Conclusion | Reference |
| Ro-61-8048 only | 0.05 mg/kg (oral) | 4300 | Baseline exposure | [1] |
| Ro-61-8048 + this compound | 0.05 mg/kg + 10 mg/kg (oral) | 4900 | No significant increase in Ro-61-8048 exposure from this compound | [1] |
The presence of Ro-61-8048 in plasma after this compound administration was traced back to a less than 0.1% impurity of Ro-61-8048 within the this compound preparation.[1][2]
In Vitro Metabolic Stability of this compound
To further investigate the potential conversion of this compound to Ro-61-8048, a series of in vitro experiments were conducted. These studies consistently showed that this compound is stable and does not metabolize into Ro-61-8048 under various physiological conditions.
| Incubation Condition | Observation | Reference |
| Acidic conditions (simulated gastric fluid) | This compound remained stable; no Ro-61-8048 formed | [1][2] |
| Mouse plasma, blood, liver microsomes, and hepatocytes | No formation of Ro-61-8048 from this compound was detected | [1][2] |
The Kynurenine Pathway and the Role of KMO
Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the kynurenine pathway, which is the primary route for tryptophan metabolism. Inhibition of KMO is a therapeutic target as it can shift the pathway towards the production of kynurenic acid (KYNA), a neuroprotective agent, and away from the production of neurotoxic metabolites. Ro-61-8048 is a potent inhibitor of KMO.
Figure 1. Simplified Kynurenine Pathway highlighting the role of KMO and the inhibitory action of Ro-61-8048.
Experimental Protocols
In Vivo Pharmacokinetic Study:
-
Animal Model: Male CD-1 mice.
-
Dosing:
-
Group 1: Oral administration of Ro-61-8048 (0.05 mg/kg).
-
Group 2: Oral co-administration of this compound (10 mg/kg) and Ro-61-8048 (0.05 mg/kg).
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of this compound and Ro-61-8048 were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The area under the plasma concentration-time curve (AUC) was calculated to determine total drug exposure.
In Vitro Metabolism Assays:
-
Matrices: Mouse plasma, whole blood, liver microsomes, and hepatocytes. This compound was also incubated in simulated gastric fluid.
-
Procedure: this compound was incubated with the different biological matrices for specific time periods under controlled temperature and pH conditions.
-
Analysis: The samples were analyzed by LC-MS/MS to detect the presence of Ro-61-8048 and other potential metabolites.
Proposed vs. Actual Metabolic Fate of this compound
The initial hypothesis of this compound acting as a prodrug for Ro-61-8048 has been refuted by experimental data. The following diagram illustrates the originally proposed mechanism versus the experimentally determined reality.
References
- 1. Metabolism and pharmacokinetics of this compound in mice: this compound is not a prodrug for Ro-61-8048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ro 61-8048, kynurenine 3-monooxygenase (KMO) inhibitor (CAS 199666-03-0) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. KMO Inhibitor I, Ro 61-8048 The KMO Inhibitor I, Ro 61-8048, also referenced under CAS 199666-03-0, controls the biological activity of KMO. This small molecule/inhibitor is primarily used for Neuroscience applications. | 199666-03-0 [sigmaaldrich.com]
- 6. rndsystems.com [rndsystems.com]
JM6 KMO Inhibitor:comparing peripheral vs. central KMO inhibition for neuroprotection.
For Researchers, Scientists, and Drug Development Professionals
The kynurenine pathway (KP) has emerged as a critical therapeutic target in a range of neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases.[1][2] A key strategy for modulating this pathway is the inhibition of kynurenine 3-monooxygenase (KMO), an enzyme that directs the KP towards the production of neurotoxic metabolites. This guide provides a comprehensive comparison of two distinct approaches to KMO inhibition for neuroprotection: peripheral and central inhibition, with a focus on the well-characterized peripheral inhibitor JM6.
The Kynurenine Pathway: A Dual-Edged Sword in Neurodegeneration
The KP is the primary metabolic route for the essential amino acid tryptophan.[1] This pathway generates a cascade of neuroactive metabolites, some of which are neuroprotective, while others are potent neurotoxins. The balance between these opposing arms of the KP is crucial for neuronal health.[3]
-
Neurotoxic Branch: KMO converts kynurenine (KYN) into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxin quinolinic acid (QUIN).[1][4] Both 3-HK and QUIN are implicated in neuronal damage and cell death.[1][4]
-
Neuroprotective Branch: Alternatively, kynurenine can be converted into kynurenic acid (KYNA) by kynurenine aminotransferases (KATs).[1] KYNA is an antagonist of glutamate receptors and is considered neuroprotective.[1]
In many neurodegenerative diseases, the KP is dysregulated, leading to an overproduction of neurotoxic metabolites and a deficit in neuroprotective KYNA.[2]
dot
Peripheral KMO Inhibition: The Case of this compound
This compound is a novel, orally bioavailable pro-drug of the KMO inhibitor Ro 61-8048.[2] A surprising and crucial finding is that neither this compound nor its active form, Ro 61-8048, effectively crosses the blood-brain barrier (BBB).[2] Despite this, this compound has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases.[2][5]
The proposed mechanism of action for peripheral KMO inhibition is as follows:
-
This compound is administered orally and is converted to Ro 61-8048.[2]
-
Ro 61-8048 inhibits KMO in peripheral tissues and blood cells.[2]
-
This peripheral inhibition leads to an accumulation of kynurenine in the bloodstream.[2]
-
Elevated plasma kynurenine is then actively transported across the BBB into the brain.[2]
-
Within the brain, kynurenine is preferentially converted to the neuroprotective metabolite KYNA by astrocytes.[2][3]
dot
This indirect approach to elevating brain KYNA is thought to be a potentially safer therapeutic strategy, as it avoids the direct manipulation of kynurenine pathway metabolites within the central nervous system, which could have unintended consequences.[2]
Central KMO Inhibition: A Direct Approach
The rationale for developing brain-penetrant KMO inhibitors is to directly target the enzyme within the CNS.[6] This strategy aims to simultaneously decrease the production of neurotoxic 3-HK and QUIN and increase the availability of kynurenine for conversion to KYNA directly within the brain.[6]
Several brain-penetrating KMO inhibitors have been developed, including CHDI-340246 and pro-drug approaches designed to deliver the active inhibitor across the BBB.[7][8] The proposed advantages of this direct central inhibition include a potentially more robust and targeted modulation of the kynurenine pathway at the site of neurodegeneration.[6]
dot
Comparative Efficacy: Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies on peripheral (this compound) and central KMO inhibitors in mouse models of Alzheimer's and Huntington's diseases. It is important to note that these data are from separate studies and not from direct head-to-head comparisons, which may influence the results due to variations in experimental design.
Alzheimer's Disease (AD) Model
Table 1: Comparison of KMO Inhibitors in a Transgenic Mouse Model of AD (APPtg)
| Parameter | Peripheral Inhibition (this compound) | Central Inhibition |
| Drug/Dose | 75 mg/kg/day (oral) for 120 days[2] | Data not available in a comparable model |
| Brain KYNA Levels | Normalized to wild-type levels[2] | - |
| Synaptic Loss | Prevented synaptic loss[2] | - |
| Cognitive Deficits | Prevented spatial memory deficits[2] | - |
| Aβ Plaque Formation | No significant effect[3] | - |
Huntington's Disease (HD) Model
Table 2: Comparison of KMO Inhibitors in a Transgenic Mouse Model of HD (R6/2)
| Parameter | Peripheral Inhibition (this compound) | Central Inhibition (CHDI-340246) |
| Drug/Dose | 7.5 or 25 mg/kg/day (oral)[2] | Not specified[8] |
| Lifespan | Increased by 15%[5] | Not reported |
| Brain Metabolites | Not reported | ↓ 3-HK, ↓ QUIN, ↑ Kynurenine, ↑ KYNA[8] |
| Synaptic Loss | Prevented synaptic loss[5] | Not reported |
| Microglial Activation | Decreased[5] | Not reported |
| Behavioral Phenotypes | Not reported | No significant modification[8] |
| Electrophysiology | Not reported | Restored electrophysiological alterations[8] |
Experimental Protocols
This compound Administration in a Mouse Model of Alzheimer's Disease
-
Animal Model: Transgenic mice overexpressing human amyloid precursor protein (APPtg).[2]
-
Drug Administration: this compound was administered orally at a dose of 75 mg/kg/day for 120 days.[2]
-
Behavioral Testing: Spatial memory was assessed using standard maze tests.[5]
-
Biochemical Analysis: Brain and plasma levels of kynurenine pathway metabolites were measured using high-performance liquid chromatography (HPLC). Synaptic density was quantified by synaptophysin immunostaining.[2]
Ro 61-8048 Administration in a Rat Model of Surgical Brain Injury
-
Animal Model: Male Sprague-Dawley rats subjected to partial resection of the right frontal lobe.[9]
-
Drug Administration: Ro 61-8048 was administered by intraperitoneal injection at doses of 10 mg/kg or 40 mg/kg after the surgically induced brain injury.[9]
-
Outcome Measures: Brain water content (edema), neurological scoring, and Western blot analysis for apoptotic markers and kynurenic acid were performed at different time points post-surgery.[9]
dot
Conclusion: Weighing the Pros and Cons
Both peripheral and central KMO inhibition strategies hold promise for neuroprotection by modulating the kynurenine pathway.
Peripheral KMO inhibition , exemplified by this compound, offers a compelling and somewhat unexpected therapeutic avenue. Its ability to confer neuroprotection without crossing the BBB suggests a potentially favorable safety profile, minimizing the risk of off-target effects within the brain. The preclinical data in both AD and HD models are encouraging, showing improvements in key pathological and behavioral endpoints.
Central KMO inhibition provides a more direct approach to correcting the dysregulated kynurenine pathway at the site of neurodegeneration. This strategy has the theoretical advantage of more potently reducing neurotoxic metabolites within the brain. However, the development of brain-penetrant drugs is challenging, and the long-term consequences of directly altering the kynurenine pathway balance in the CNS require further investigation.
Ultimately, the choice between these two strategies will depend on a careful evaluation of their respective efficacy and safety profiles in further preclinical and clinical studies. Direct comparative studies in the same animal models are critically needed to provide a definitive answer as to which approach offers superior neuroprotection for patients with devastating neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology [frontiersin.org]
- 5. KMO inhibitor drug improves lifespan of Huntington's disease mice – HDBuzz [en.hdbuzz.net]
- 6. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A brain-permeable inhibitor of the neurodegenerative disease target kynurenine 3-monooxygenase prevents accumulation of neurotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel KMO inhibitor CHDI-340246 leads to a restoration of electrophysiological alterations in mouse models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of kynurenine pathway via inhibition of kynurenine hydroxylase attenuates surgical brain injury complications in a male rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
JM6 KMO Inhibitor:Ro-61-8048 vs. JM6 pharmacokinetics and bioavailability.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Kynurenine 3-Monooxygenase (KMO) inhibitors Ro-61-8048 and JM6, focusing on their pharmacokinetics and bioavailability based on available preclinical data. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological and experimental pathways to aid in research and development decisions.
Introduction to KMO Inhibition
Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the tryptophan degradation pathway, known as the kynurenine pathway. This pathway is implicated in various neurodegenerative disorders. Inhibition of KMO is a therapeutic strategy aimed at reducing the production of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), while increasing the levels of the neuroprotective metabolite, kynurenic acid (KYNA).
Ro-61-8048 is a potent and selective inhibitor of KMO. This compound was initially developed as a prodrug of Ro-61-8048, designed for improved metabolic stability and slow release of the active compound.[1] However, the classification of this compound as a prodrug has been a subject of debate in the scientific literature.
The Kynurenine Pathway and KMO Inhibition
The following diagram illustrates the central role of KMO in the kynurenine pathway and the mechanism of action of its inhibitors.
References
JM6 KMO Inhibitor: A Comparative Analysis of Therapeutic Effects in Alzheimer's and Huntington's Disease Models
For Immediate Release
This guide provides a comprehensive comparison of the preclinical efficacy of JM6, a novel kynurenine 3-monooxygenase (KMO) inhibitor, in established mouse models of Alzheimer's disease and Huntington's disease. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the kynurenine pathway for neurodegenerative disorders.
Introduction
Metabolic dysregulation within the kynurenine pathway (KP) of tryptophan degradation has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Huntington's.[1][2] Kynurenine 3-monooxygenase (KMO) is a pivotal enzyme in this pathway, and its inhibition represents a promising therapeutic strategy.[1][3] By blocking KMO, the metabolic flux is shifted away from the production of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), and towards the synthesis of the neuroprotective metabolite, kynurenic acid (KYNA).[1][2]
This compound is a novel, orally administered pro-drug of the potent KMO inhibitor, Ro 61-8048.[3][4] A key characteristic of this compound is its peripheral action; neither the pro-drug nor its active metabolite readily cross the blood-brain barrier.[4] Inhibition of KMO in the blood leads to an accumulation of kynurenine, which is then transported into the central nervous system (CNS) and converted to the neuroprotective KYNA.[4][5] This peripheral mechanism of action has been shown to confer significant neuroprotection in preclinical models of both Alzheimer's and Huntington's diseases.[4][6]
Comparative Efficacy of this compound
Preclinical studies in well-established mouse models of Alzheimer's and Huntington's diseases have demonstrated the broad therapeutic potential of this compound. The following tables summarize the key findings from these studies, highlighting the comparative effects of this compound on various pathological and behavioral endpoints.
Pathological Outcomes
| Feature | Alzheimer's Disease Model | Huntington's Disease Model |
| Synaptic Loss | Prevention of synaptic loss observed.[4][7] | Prevention of synaptic loss observed.[4][5] |
| Microglial Activation | Data not available | Decreased microglial activation.[4][5][7] |
| Protein Aggregation | Did not affect the buildup of harmful proteins.[8] | No change in the build-up of mutant huntingtin protein.[8] |
Behavioral and Survival Outcomes
| Feature | Alzheimer's Disease Model | Huntington's Disease Model |
| Cognitive Function | Prevention of spatial memory deficits.[4][7] | Data not available |
| Motor Function | Data not available | Data not available |
| Anxiety-Related Behavior | Prevention of anxiety-related behavior.[4] | Data not available |
| Lifespan | Data not available | Extended lifespan (a 15% improvement was observed, with the median survival increasing by two weeks).[4][8] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflows used in the preclinical evaluation of this compound in Alzheimer's and Huntington's disease models.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Animal Models
-
Alzheimer's Disease: A transgenic mouse model of Alzheimer's disease was used.[4] While the specific transgenic line is not always explicitly stated in all summaries, these models typically overexpress human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease, leading to the age-dependent development of amyloid plaques and cognitive deficits.[6]
-
Huntington's Disease: The R6/2 mouse model of Huntington's disease was utilized.[7][8] This is a transgenic model that expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, leading to a rapidly progressing and severe phenotype that recapitulates many aspects of Huntington's disease.[8]
Drug Administration
-
Route of Administration: this compound was administered orally, mixed in the animal's food.[8]
-
Dosage: The specific dosage used in the Alzheimer's model was 300 mg/kg.[4] In the Huntington's disease model, a dose-dependent effect was observed.[7]
-
Duration: Chronic administration was employed in both models, with treatment initiated before or at the onset of symptoms and continuing for a significant portion of the animals' lifespan.[4][6]
Behavioral Testing (Alzheimer's Model)
-
Spatial Memory: The Morris Water Maze was used to assess spatial learning and memory.[7] This test involves training mice to find a hidden platform in a circular pool of water, with escape latency and path length being key measures of cognitive function.
-
Anxiety-Related Behavior: While the specific test is not detailed in the summaries, common assays for anxiety-like behavior in mice include the elevated plus maze and the open field test.[4]
Histological and Biochemical Analysis
-
Synaptic Density: Post-mortem brain tissue was analyzed to quantify synaptic density.[4] This is typically done using immunohistochemistry to label pre-synaptic (e.g., synaptophysin) and post-synaptic (e.g., PSD-95) proteins, followed by microscopic imaging and quantification.
-
Microglial Activation: Brain sections were stained for markers of microglial activation, such as Iba1.[4] The morphology and number of activated microglia were then assessed to determine the extent of neuroinflammation.
-
Kynurenine Pathway Metabolites: High-performance liquid chromatography (HPLC) is a common method used to measure the levels of kynurenine and its metabolites (e.g., KYNA, 3-HK, QUIN) in plasma and brain tissue.[3] Microdialysis can be used to measure extracellular levels of these metabolites in the brains of living animals.[8]
Conclusion
The KMO inhibitor this compound has demonstrated significant therapeutic potential in preclinical models of both Alzheimer's and Huntington's diseases. Its unique peripheral mechanism of action, leading to increased brain levels of the neuroprotective metabolite KYNA, results in the amelioration of key pathological and behavioral deficits associated with these devastating neurodegenerative disorders. The comparative data presented in this guide underscores the promise of targeting the kynurenine pathway as a novel therapeutic strategy for a range of neurological conditions. Further preclinical and clinical investigation of this compound and other KMO inhibitors is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 4. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gladstone.org [gladstone.org]
- 8. KMO inhibitor drug improves lifespan of Huntington's disease mice – HDBuzz [en.hdbuzz.net]
Safety Operating Guide
Proper Disposal Procedures for JM6: A Guide for Laboratory Professionals
For immediate reference, JM6, a weak kynurenine 3-monooxygenase (KMO) inhibitor, should be disposed of by sending the contents and container to an approved waste disposal plant. Researchers and drug development professionals must adhere to specific safety protocols to ensure the safe handling and disposal of this and similar research chemicals.
This compound, identified with CAS number 1008119-83-2 and the molecular formula C₂₃H₂₆N₄O₆S₂, is utilized in Alzheimer's disease research.[1] Due to its nature as a research chemical, comprehensive public data on its disposal is limited. However, safety data sheets (SDS) provide foundational guidance for its management as a hazardous waste.
Key Chemical and Safety Data
The following table summarizes essential information for this compound:
| Identifier | Value |
| Chemical Name | This compound |
| Synonym(s) | 2-(3,4-Dimethoxybenzenesulfonylamino)-4-(3-nitrophenyl)-5-(piperidin-1-yl)methylthiazole, 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]-benzenesulfonamide |
| CAS Number | 1008119-83-2 |
| Molecular Formula | C₂₃H₂₆N₄O₆S₂ |
| Molecular Weight | 518.61 g/mol |
| Primary Use | Research chemical, KMO inhibitor for Alzheimer's disease research |
| Storage Class | 11 - Combustible Solids |
Disposal Protocol for this compound
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. The following protocol outlines the necessary steps for its proper disposal, in line with general laboratory safety and regulatory compliance.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound.
2. Waste Segregation and Containment:
-
Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be in good condition and compatible with the chemical.
3. Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound, 2-(3,4-Dimethoxybenzenesulfonylamino)-4-(3-nitrophenyl)-5-(piperidin-1-yl)methylthiazole".
-
Include the approximate quantity of the waste and the date of accumulation.
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow the storage temperature guidelines for this compound, which is typically 2-8°C.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," should be followed.[1]
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling JM6
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like JM6, a neuroprotective agent and kynurenine 3-monooxygenase (KMO) inhibitor.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on the compound's nature as a bioactive powder and general best practices for handling research chemicals.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound powder.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes & Face | Safety Goggles & Face Shield | Goggles should be chemical splash-proof. A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a standard for handling most laboratory chemicals. Double-gloving is recommended when handling potent compounds. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A full-length lab coat should be worn and buttoned completely. Ensure it is made of a suitable material for chemical resistance. |
| Respiratory | N95 Respirator or higher | Given that this compound is a powder, an N95 respirator is essential to prevent inhalation of fine particles, especially during weighing and transfer. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary. |
| Feet | Closed-Toed Shoes | Shoes should fully cover the feet to protect against spills. |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: All handling of this compound powder, including weighing and preparing solutions, should be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.
-
Weighing: Use a balance inside the fume hood. Tare a pre-weighed container before adding the compound to avoid contamination of the balance.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the powder to avoid splashing. This compound is soluble in DMSO.
-
Housekeeping: Maintain a clean workspace. Clean up any minor spills immediately according to the procedures outlined below.
Disposal Plan:
-
Waste Categorization: All materials contaminated with this compound, including gloves, disposable lab coats, weighing papers, and pipette tips, should be considered hazardous chemical waste.
-
Waste Containers: Use designated, clearly labeled, and sealed containers for this compound waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: Dispose of this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
Spill Response:
In the event of a this compound spill, follow a structured response to ensure safety and minimize contamination. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound chemical spill.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if available and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the medical team with as much information about the compound as possible.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
